molecular formula C22H20Cl2N4O4 B609125 ML-210 CAS No. 1360705-96-9

ML-210

Cat. No.: B609125
CAS No.: 1360705-96-9
M. Wt: 475.3 g/mol
InChI Key: VIBHJPDPEVVDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML-210 is an inhibitor of glutathione peroxidase 4 (GPX4). It reduces viability of mesenchymal-state KP4 cells, an effect that can be blocked by the arachidonic acid lipoxygenase inhibitors PD 146176 and zileuton. It is also selectively lethal to mutant RAS oncogene-expressing cells (IC50s = 71 and 272 nM in HRASG12V-expressing and wild-type RAS-expressing BJeH cells, respectively).>This compound, also known as CID 49766530, is a potent and selective RAS inhibitor. This compound displayed nanomolar potency in the primary screening cell line while maintaining selectivity similar to previously identified probes. The probe is in a novel structural class in the field of RAS synthetically lethal compounds and will, therefore, be highly useful in identifying pathways that can potentially be used for selectively inhibiting cancer cells.

Properties

IUPAC Name

[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N4O4/c1-14-20(28(30)31)19(25-32-14)22(29)27-12-10-26(11-13-27)21(15-2-6-17(23)7-3-15)16-4-8-18(24)9-5-16/h2-9,21H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBHJPDPEVVDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360705-96-9
Record name 1360705-96-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Unconventional Mechanism of ML-210: A Prodrug Approach to Inducing Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-210 has emerged as a potent and selective inducer of ferroptosis, a non-apoptotic form of programmed cell death characterized by iron-dependent lipid peroxidation. This technical guide provides a comprehensive overview of the intricate mechanism of action of this compound, a compound that functions as a prodrug, undergoing intracellular metabolic activation to exert its cytotoxic effects. Through the covalent inhibition of glutathione peroxidase 4 (GPX4), a key regulator of lipid hydroperoxide detoxification, this compound triggers a cascade of events culminating in catastrophic lipid peroxidation and cell death. This document details the molecular pathways, quantitative activity, experimental methodologies, and the unique chemical transformations that define this compound's mode of action, offering valuable insights for its application in cancer research and drug development, particularly in the context of therapy-resistant malignancies.

Core Mechanism of Action: A Prodrug-Mediated Covalent Inhibition of GPX4

This compound's primary mechanism of action is the induction of ferroptosis through the inhibition of glutathione peroxidase 4 (GPX4).[1][2][3] GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1][3] Unlike direct inhibitors, this compound is a prodrug that requires intracellular activation to become a potent, covalent inhibitor of GPX4.[1][3]

The molecule itself lacks an obvious reactive group for covalent modification.[1] However, once inside the cell, this compound undergoes a two-step transformation.[1][4][5] It is first converted to an intermediate metabolite, JKE-1674 .[1][4][5] Subsequently, JKE-1674 is further transformed into the highly reactive electrophile, JKE-1777 .[1][4][5] It is this ultimate metabolite, JKE-1777, that covalently binds to the selenocysteine residue in the active site of GPX4, thereby inactivating the enzyme.[1]

This covalent modification of GPX4 leads to the accumulation of toxic lipid hydroperoxides, overwhelming the cell's antioxidant capacity. The uncontrolled lipid peroxidation damages cellular membranes, ultimately leading to cell death via ferroptosis.[1][3] This unique prodrug strategy allows for a more selective targeting of GPX4 within the cellular environment.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in various studies, demonstrating its potency in inducing cell death and inhibiting its target. The following table summarizes key quantitative metrics for this compound.

ParameterValueCell Line(s)NotesReference(s)
EC50 30 nM-For GPX4 inhibition.[1]
IC50 71 nMBJeLR (HRAS G12V mutant)Selectively kills mutant RAS-expressing cells.[2]
IC50 272 nMBJeH-LT (HRAS G12V mutant)Selectively kills mutant RAS-expressing cells.[2]
IC50 ~100 nMVarious cancer cell linesGeneral potency in inducing ferroptosis.[3]

Signaling Pathway and Intracellular Transformation

The mechanism of this compound can be visualized as a linear pathway involving its intracellular conversion and subsequent impact on the ferroptosis signaling cascade.

ML210_Mechanism This compound Mechanism of Action cluster_cellular_process Cellular Processes ML210 This compound (Prodrug) Intracellular_Space Intracellular Space JKE1674 JKE-1674 Intracellular_Space->JKE1674 Intracellular Transformation Step 1 JKE1777 JKE-1777 (Active Electrophile) JKE1674->JKE1777 GPX4 GPX4 (Glutathione Peroxidase 4) JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid Hydroperoxides (Lipid ROS) GPX4->Lipid_ROS Inhibition Prevents Reduction of Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols Reduces Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation Leads to Cell_Membrane Cell Membrane

Fig. 1: Signaling pathway of this compound activation and induction of ferroptosis.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Chemical Synthesis of this compound

The synthesis of this compound (N-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-3-methyl-4-nitroisoxazole-5-carboxamide) is a multi-step process. A representative synthetic scheme is outlined below, based on reported methods.

ML210_Synthesis Synthetic Scheme for this compound start 5-methylisoxazole-3-carboxylic acid step1 Nitration (H2SO4, KNO3) start->step1 intermediate1 3-methyl-4-nitroisoxazole- 5-carboxylic acid step1->intermediate1 step2 Acid Chloride Formation (Oxalyl chloride, CH2Cl2) intermediate1->step2 intermediate2 3-methyl-4-nitroisoxazole- 5-carbonyl chloride step2->intermediate2 step6 Coupling (CH2Cl2) intermediate2->step6 start2 Benzophenone Derivatives step3 Reduction (NaBH4) start2->step3 intermediate3 Bis(4-chlorophenyl)methanol step3->intermediate3 step4 Chlorination (Oxalyl chloride, CH2Cl2) intermediate3->step4 intermediate4 Bis(4-chlorophenyl)methyl chloride step4->intermediate4 step5 Piperazine Addition (Piperazine, CH3CN) intermediate4->step5 intermediate5 1-(Bis(4-chlorophenyl)methyl)piperazine step5->intermediate5 intermediate5->step6 final_product This compound step6->final_product

Fig. 2: Generalized synthetic workflow for this compound.

Protocol:

  • Nitration: 5-methylisoxazole-3-carboxylic acid is nitrated using a mixture of concentrated sulfuric acid and potassium nitrate to yield 3-methyl-4-nitroisoxazole-5-carboxylic acid.

  • Acid Chloride Formation: The resulting carboxylic acid is converted to its corresponding acid chloride, 3-methyl-4-nitroisoxazole-5-carbonyl chloride, using oxalyl chloride in a suitable solvent like dichloromethane.

  • Piperazine Moiety Synthesis:

    • A benzophenone derivative is reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.

    • The alcohol is then converted to a chloride.

    • This chloride is reacted with piperazine to yield the substituted piperazine intermediate.

  • Final Coupling: The acid chloride from step 2 is reacted with the substituted piperazine from step 3 in a suitable solvent to yield the final product, this compound.

Note: This is a generalized protocol. For specific reaction conditions, consult the primary literature.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate controls, e.g., vehicle, positive control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Lipid Peroxidation Assay (C11-BODIPY Staining)

Objective: To measure the accumulation of lipid hydroperoxides in cells treated with this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound for a specified time. Include positive and negative controls.

  • C11-BODIPY 581/591 Staining: Add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 to the cells and incubate. This probe shifts its fluorescence emission from red to green upon oxidation by lipid hydroperoxides.

  • Imaging or Flow Cytometry:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope equipped with appropriate filters to detect both the reduced (red) and oxidized (green) forms of the probe.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the green and red fluorescence intensity per cell.

  • Data Analysis: Determine the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound's active metabolite to GPX4 in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Heat the cell suspensions to a range of different temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble GPX4 remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated cells compared to the control indicates target engagement.

Relationship to Other Cell Death Pathways

Extensive research into the mechanism of this compound has focused on its role in inducing ferroptosis. Current literature does not provide evidence for a significant involvement of this compound in directly modulating BID-dependent apoptosis or the necroptosis pathway. The hallmark features of this compound-induced cell death, namely the accumulation of lipid peroxides and its rescue by iron chelators and lipophilic antioxidants, are characteristic of ferroptosis. Therefore, the primary and defining mechanism of action of this compound is the targeted induction of ferroptosis through the covalent inhibition of GPX4.

Conclusion

This compound represents a fascinating example of a prodrug that leverages intracellular chemistry to achieve potent and selective inhibition of a critical cellular defense mechanism against oxidative stress. Its unique multi-step activation to a reactive electrophile that covalently modifies GPX4 underscores the potential for innovative chemical biology approaches in drug discovery. The in-depth understanding of its mechanism of action, as detailed in this guide, provides a solid foundation for researchers and drug developers to explore the therapeutic potential of this compound and similar compounds in treating cancers, particularly those resistant to conventional therapies. The continued investigation into the nuances of ferroptosis and the development of novel inducers like this compound hold significant promise for the future of oncology.

References

ML-210: A Selective Covalent Inhibitor of GPX4 for Inducing Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology, particularly for therapy-resistant cancers. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), a selenoprotein that detoxifies lipid hydroperoxides. ML-210 is a potent and selective small molecule inhibitor of GPX4 that induces ferroptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative potency with other GPX4 inhibitors, detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction to this compound and GPX4

Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation.[1] Its inactivation leads to the accumulation of lipid reactive oxygen species (ROS), culminating in a form of regulated cell death termed ferroptosis.[2] This process is distinct from other cell death modalities like apoptosis and necrosis.[2] The dependency of certain cancer cells, especially those in a therapy-resistant state, on GPX4 for survival makes it an attractive target for cancer therapy.[3]

This compound is a small molecule that has been identified as a selective and covalent inhibitor of cellular GPX4.[3][4] Unlike other well-known GPX4 inhibitors such as RSL3 and ML162 which contain a reactive chloroacetamide moiety, this compound possesses a nitroisoxazole group.[4] This structural difference contributes to its unique mechanism of action and enhanced selectivity.

Mechanism of Action

This compound functions as a prodrug that undergoes intracellular transformation to become an active covalent inhibitor of GPX4.[5][6] Within the cell, this compound is converted into a reactive nitrile oxide intermediate. This intermediate then covalently binds to the selenocysteine residue in the active site of GPX4, leading to its irreversible inhibition.[2] This covalent modification prevents GPX4 from reducing lipid hydroperoxides, leading to their accumulation and the subsequent execution of ferroptosis.[4]

The intracellular activation of this compound is a key feature that distinguishes it from other GPX4 inhibitors and contributes to its high selectivity.[7] While compounds like RSL3 and ML162 can react with purified GPX4 in vitro, this compound requires the cellular environment to form its reactive species, thereby minimizing off-target effects.[7]

Quantitative Data: Comparative Potency of GPX4 Inhibitors

The potency of this compound and other GPX4 inhibitors is typically assessed by measuring their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cancer cell lines. The following table summarizes the reported potencies of this compound, RSL3, and ML162. It is important to note that these values can vary depending on the cell line and the specific experimental conditions.

InhibitorCell LinePotency (IC50/EC50)Reference
This compound HT-1080EC50: 30 nM[8]
BJeLR (HRAS G12V)IC50: 4-23 fold selective vs non-mutant[3]
HCT-8/VSelectively reverses ABCB1-mediated resistance[9]
RSL3 HCT116IC50: 4.084 µM (24h)[10]
LoVoIC50: 2.75 µM (24h)[10]
HT29IC50: 12.38 µM (24h)[10]
HN3IC50: 0.48 µM (72h)[11]
A549IC50: 0.5 µM (24h)[6]
H1975IC50: 150 nM (24h)[6]
Luminal Breast Cancer (6/9 lines)Responsive (<2 µM)[12]
ML162 BJeLR (HRAS G12V)Nanomolar potency[3]
NCI-60 PanelSimilar activity profile to this compound[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other GPX4 inhibitors.

GPX4 Activity Assay (Coupled Enzyme Assay)

This assay indirectly measures GPX4 activity by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR). The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is proportional to GPX4 activity.

Materials:

  • Recombinant human GPX4 enzyme

  • GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • Cumene Hydroperoxide (or other suitable lipid hydroperoxide substrate)

  • This compound or other test inhibitors

  • 96-well UV-transparent plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.

  • Add the test inhibitor (e.g., this compound) or vehicle control to the wells of the 96-well plate.

  • Add the recombinant GPX4 enzyme to the wells and pre-incubate with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for target engagement.

  • Initiate the reaction by adding the substrate (cumene hydroperoxide).

  • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.

  • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance curve).

  • Determine the percent inhibition of GPX4 activity by comparing the rates in the presence and absence of the inhibitor.

Lipid Peroxidation Assay

The accumulation of lipid peroxides is a hallmark of ferroptosis. This can be measured using various methods, including the Malondialdehyde (MDA) assay and fluorescent probes like BODIPY™ 581/591 C11.

MDA is a product of lipid peroxidation that reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

Materials:

  • Cells treated with this compound or vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer

Procedure:

  • Treat cells with this compound or control for the desired time.

  • Harvest and lyse the cells.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Add TCA to the supernatant to precipitate proteins.

  • Centrifuge and collect the protein-free supernatant.

  • Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.

  • Cool the samples on ice and measure the absorbance at 532 nm.

  • Quantify the MDA concentration using a standard curve generated with known concentrations of MDA.

This fluorescent probe incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation by lipid peroxides.[14][15]

Materials:

  • Cells cultured on glass-bottom dishes or in 96-well plates

  • BODIPY™ 581/591 C11 stock solution (in DMSO)

  • Cell culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells with this compound or control for the desired time.

  • Load the cells with 1-10 µM BODIPY™ 581/591 C11 in cell culture medium for 30 minutes at 37°C.[15]

  • Wash the cells with fresh medium or phosphate-buffered saline (PBS).

  • Acquire images using a fluorescence microscope with filters for both red (e.g., Ex/Em ~581/591 nm) and green (e.g., Ex/Em ~488/510 nm) fluorescence.[15]

  • The ratio of green to red fluorescence intensity is used as an indicator of lipid peroxidation.

Cell Viability Assay

To determine the cytotoxic effect of this compound-induced ferroptosis, standard cell viability assays can be performed.

Materials:

  • Cells seeded in 96-well plates

  • This compound and other test compounds (e.g., ferroptosis inhibitors like Ferrostatin-1)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, alone or in combination with a ferroptosis inhibitor (e.g., Ferrostatin-1), for 24-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[16][17] The principle is that ligand binding increases the thermal stability of the target protein.[16]

Materials:

  • Cells treated with this compound or vehicle control

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against GPX4

Procedure:

  • Treat intact cells with this compound or vehicle for a specified time.

  • Harvest and resuspend the cells in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of different temperatures in a thermal cycler for a short period (e.g., 3 minutes).[17]

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifuge to separate the soluble fraction (containing folded, stable protein) from the precipitated fraction (containing unfolded, aggregated protein).

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against GPX4.

  • Quantify the band intensities and plot the amount of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound and GPX4.

GPX4-Mediated Ferroptosis Signaling Pathway

This pathway illustrates the central role of GPX4 in preventing ferroptosis and how its inhibition by this compound leads to lipid peroxidation and cell death.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA-PL Polyunsaturated Phospholipids (PUFA-PLs) L-OOH Lipid Hydroperoxides (L-OOH) PUFA-PL->L-OOH Lipid Peroxidation Ferroptosis Ferroptosis L-OOH->Ferroptosis Induces GSH Glutathione (GSH) GPX4 GPX4 GSH->GPX4 Cofactor GSSG Oxidized Glutathione (GSSG) GPX4->PUFA-PL GPX4->GSSG Produces ML210 This compound ML210->GPX4 Inhibits ROS Reactive Oxygen Species (ROS) ROS->PUFA-PL Oxidizes

Caption: GPX4-mediated ferroptosis signaling pathway.

Experimental Workflow for Characterizing this compound

This diagram outlines the logical flow of experiments to identify and validate a selective GPX4 inhibitor like this compound.

ML210_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Target Validation & Selectivity cluster_mechanism Mechanism of Action HTS High-Throughput Screening (Cell Viability) Hit Hit Compound (e.g., this compound) HTS->Hit Identifies CETSA Cellular Thermal Shift Assay (CETSA) Hit->CETSA Test Target Engagement GPX4_Assay In Vitro GPX4 Activity Assay Hit->GPX4_Assay Confirm Direct Inhibition Proteomics Chemoproteomics (Selectivity Profiling) Hit->Proteomics Assess Selectivity Metabolism Metabolite Identification (Intracellular Activation) Hit->Metabolism Elucidate Activation Lipid_P Lipid Peroxidation Assay (BODIPY C11 / MDA) CETSA->Lipid_P Confirms Target GPX4_Assay->Lipid_P Rescue Rescue Experiments (with Ferrostatin-1) Lipid_P->Rescue Confirm Ferroptosis

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a valuable chemical probe for studying the role of GPX4 and ferroptosis in various disease models. Its unique mechanism of intracellular activation confers high selectivity, making it a superior tool compared to less specific inhibitors. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of targeting GPX4. Further exploration of this compound and similar compounds holds promise for the development of novel anti-cancer therapies that exploit the ferroptotic vulnerability of drug-resistant tumors.

References

The Discovery of ML-210: A Selective Inducer of Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of ML-210, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). This compound was identified through a high-throughput synthetic lethal screen and has since become a critical tool for studying ferroptosis, a unique form of regulated cell death. This document details the quantitative data, experimental protocols, and key biological pathways associated with this compound, making it an essential resource for researchers in oncology and drug discovery.

Quantitative Biological Activity of this compound

This compound's activity has been quantified across various cancer cell lines, demonstrating nanomolar potency and selectivity. The following tables summarize the key efficacy data for this compound and its target.

Table 1: Potency of this compound in Cellular Assays

Cell LineAssay TypeParameterValue (nM)Reference
BJeLR (HRASG12V)Cell ViabilityIC5071
BJeH-LT (no HRASG12V)Cell ViabilityIC50272
DRDCell ViabilityIC50107[1]
MDA-MB-231AntiproliferationIC5020[1]
MCF7AntiproliferationIC50> 20,000[1]
OverallGPX4 InhibitionEC5030[1][2]

Table 2: Selectivity Profile of this compound

ComparisonSelectivity FoldDescriptionReference
HRAS Mutant vs. Wild-Type~4-foldIncreased potency in HRASG12V expressing BJeLR cells versus isogenic BJeH-LT cells.
Proteome ReactivityMarkedly LowerCompared to other covalent GPX4 inhibitors like RSL3 and ML162, ML210-yne shows significantly fewer off-target covalent interactions.[3]

Core Signaling Pathway and Mechanism of Action

This compound is a prodrug that undergoes intracellular activation to become a highly specific, covalent inhibitor of GPX4. Its mechanism is distinct from other GPX4 inhibitors, providing a unique tool for studying ferroptosis.

Intracellular Activation of this compound

Upon entering the cell, this compound, which lacks an obvious reactive "warhead", is metabolically transformed. It is first hydrolyzed into an intermediate, JKE-1674, which then converts to the active electrophile, JKE-1777.[4][5] This active form is what covalently binds to the target protein.

cluster_cell Intracellular Space ML210 This compound (Nitroisoxazole) JKE1674 JKE-1674 (α-nitroketoxime) ML210->JKE1674 Hydrolysis JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Dehydration ML210_ext This compound (Extracellular) ML210_ext->ML210 Cellular Uptake

Caption: Intracellular metabolic activation cascade of this compound.
GPX4 Inhibition and Induction of Ferroptosis

The activated form of this compound, JKE-1777, covalently modifies the active site selenocysteine of GPX4.[1] GPX4 is the critical enzyme responsible for reducing lipid peroxides, thereby protecting the cell from oxidative damage.[4][5] Inhibition of GPX4 leads to an uncontrolled accumulation of lipid peroxides, culminating in iron-dependent cell death known as ferroptosis.[4]

ML210 This compound (Active Metabolite) GPX4 GPX4 ML210->GPX4 Covalent Inhibition of Selenocysteine GSSG GSSG GPX4->GSSG GPX4->p1 Reduces Lipid_ROS Lipid Peroxides (Lipid-OOH) Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation Leads To PUFA Polyunsaturated Fatty Acids (PUFA-PL) Lipid_Radical Lipid Radicals PUFA->Lipid_Radical Oxidative Stress Lipid_Radical->Lipid_ROS GSH GSH GSH->GPX4 cluster_screening Discovery Workflow HTS 1. Primary Screen (303,282 compounds) on BJ-hTERT/SV40T/HRASG12V cells Counter 2. Counterscreen on isogenic parental cells (lacking HRASG12V) HTS->Counter Identify lethal compounds Dose 3. Dose-Response Validation Counter->Dose Confirm selective hits SAR 4. Structure-Activity Relationship (SAR) Studies Dose->SAR Optimize potency & selectivity Probe This compound Identified as Selective Probe SAR->Probe

References

ML-210 and the Induction of Ferroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2][3] This process is distinct from other cell death modalities such as apoptosis and necrosis.[4][5][6] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly cancer, due to the heightened metabolic activity and iron levels in tumor cells.[3][7] A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[1][8][9] Consequently, inhibitors of GPX4 are potent inducers of ferroptosis.

This technical guide provides an in-depth overview of ML-210, a selective and covalent inhibitor of GPX4, and its role in the induction of ferroptosis.[10][11] We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of GPX4.[10][11] Unlike some other GPX4 inhibitors, this compound is a prodrug that requires intracellular activation to exert its effect.[12][13][14] Within the cell, this compound is transformed into a reactive electrophile, JKE-1777, which then covalently binds to the selenocysteine residue in the active site of GPX4, thereby inactivating the enzyme.[13][14] This inactivation prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols, leading to their accumulation.[9][13] The buildup of lipid peroxides, in an iron-dependent manner, ultimately results in oxidative damage to the cell membrane and execution of ferroptotic cell death.[3][13] This cell death process is caspase-independent.[4][5][6]

Quantitative Data for this compound

The following tables summarize the quantitative data for this compound's activity in various contexts.

ParameterValueCell Line(s)NotesReference(s)
EC50 30 nM-Selective and covalent inhibition of GPX4.[10][11]
IC50 71 nMBJeLR (HRAS G12V mutant)Demonstrates potency in mutant RAS-expressing cells.
IC50 272 nMBJeH-LT (HRAS G12V mutant)Potency varies between different mutant RAS cell lines.
IC50 0.1 µMHT1080For a derivative of this compound (DC-2) used as a GPX4 degrader.[1][2]
DC50 0.03 µMHT1080For a derivative of this compound (DC-2) used as a GPX4 degrader.[1][2]

Signaling Pathway of this compound-Induced Ferroptosis

The following diagram illustrates the key steps in the induction of ferroptosis by this compound.

ML210_Ferroptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ML210_ext This compound ML210_int This compound ML210_ext->ML210_int Uptake JKE1674 JKE-1674 ML210_int->JKE1674 Transformation JKE1777 JKE-1777 (Active Electrophile) JKE1674->JKE1777 Transformation GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition GPX4_inactive Inactive GPX4 GSSG GSSG GPX4->GSSG Lipid_Alcohols Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Reduction Lipid_Peroxides Lipid Peroxides (L-OOH) GPX4_inactive->Lipid_Peroxides Inhibition of Reduction GSH GSH GSH->GPX4 Cofactor Lipid_Peroxides->GPX4 Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Accumulation Leads to PUFA_PL PUFA-PLs PUFA_PL->Lipid_Peroxides Oxidation Iron Fe²⁺ Iron->Lipid_Peroxides Catalyzes

Caption: this compound intracellular activation and subsequent GPX4 inhibition leading to ferroptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT/CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound dissolved in a suitable solvent (e.g., DMSO)

    • 96-well plates

    • MTT or CCK-8 reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that will achieve 70-80% confluency at the time of treatment.

    • Cell Culture: Incubate the cells overnight to allow for attachment.

    • Treatment: Treat cells with varying concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

    • Incubation: Incubate the cells for the desired treatment durations (e.g., 24, 48, 72 hours).

    • Reagent Addition: At the end of the treatment period, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

    • Incubation: Incubate the plate for 1-4 hours at 37°C.

    • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Overnight Incubation A->B C Treat with this compound (and Vehicle Control) B->C D Incubate for Desired Duration C->D E Add MTT or CCK-8 Reagent D->E F Incubate (1-4 hours) E->F G Measure Absorbance F->G Lipid_Peroxidation_Workflow A Treat Cells with this compound B Load with C11-BODIPY Dye A->B C Incubate (30-60 min) B->C D Harvest and Wash Cells C->D E Analyze via Flow Cytometry or Fluorescence Microscopy D->E Western_Blot_Workflow A Cell Lysis and Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-GPX4) E->F G Secondary Antibody Incubation F->G H Detection and Imaging G->H

References

Preliminary Investigation of ML-210's Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-210 has emerged as a potent and selective small-molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis.[1] By covalently binding to the selenocysteine residue in the active site of GPX4, this compound effectively inactivates the enzyme, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death known as ferroptosis.[1] This unique mechanism of action has positioned this compound as a valuable tool for studying ferroptosis and a potential therapeutic agent for cancers resistant to conventional therapies.[2] This technical guide provides a comprehensive overview of the core effects of this compound, including quantitative data on its activity, detailed experimental protocols for its investigation, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data

The following tables summarize the reported in vitro efficacy of this compound and its derivatives across various cancer cell lines.

CompoundCell LineAssay TypeIC50 / EC50 (nM)Reference
This compoundHT1080Cell Viability100[3]
DC-2 (this compound based degrader)HT1080Degradation Activity (DC50)30[3]
DC-2 (this compound based degrader)HT1080Cell Growth Inhibition (IC50)100[3]
This compoundGeneralGPX4 Inhibition30[1]

Signaling Pathway and Mechanism of Action

This compound functions as a pro-drug that undergoes intracellular transformation to exert its inhibitory effect on GPX4. Upon entering the cell, this compound is converted into the active compounds JKE-1674 and subsequently JKE-1777.[2] JKE-1777 then covalently binds to the selenocysteine residue of GPX4, inhibiting its ability to reduce lipid hydroperoxides. This inactivation of GPX4 leads to the accumulation of lipid ROS, ultimately triggering ferroptotic cell death.

ML210_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ML210_ext This compound ML210_int This compound ML210_ext->ML210_int Cellular Uptake JKE1674 JKE-1674 ML210_int->JKE1674 Transformation JKE1777 JKE-1777 JKE1674->JKE1777 Transformation GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Inhibition of Reduction Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Intracellular activation and inhibitory action of this compound on the GPX4 pathway.

Experimental Protocols

This section details key experimental procedures for investigating the effects of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo®)

  • Solubilization solution (if using MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • If using MTT, add the solubilization solution and mix thoroughly.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the IC50 value.[4][5][6][7][8]

Lipid Peroxidation Assay (using C11-BODIPY 581/591)

This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis, induced by this compound.

Materials:

  • Cells treated with this compound

  • C11-BODIPY 581/591 fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound at the desired concentration and for the appropriate time.

  • During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM.

  • Wash the cells twice with PBS to remove excess probe.

  • Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope.

  • For flow cytometry, measure the fluorescence intensity in both the green (oxidized probe) and red (reduced probe) channels. The ratio of green to red fluorescence indicates the level of lipid peroxidation.[9][10][11][12][13]

  • For fluorescence microscopy, capture images in both green and red channels and quantify the fluorescence intensity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound (or its active metabolites) to GPX4 within the cellular environment.[14]

Materials:

  • Cells treated with this compound or vehicle

  • Lysis buffer

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)

  • Anti-GPX4 antibody

Procedure:

  • Treat cells with this compound or vehicle control for a specified time.

  • Harvest and lyse the cells.

  • Aliquot the cell lysate into PCR tubes or a 96-well plate.

  • Heat the samples to a range of temperatures using a thermal cycler.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble GPX4 at each temperature by Western blotting.

  • A shift in the thermal stability of GPX4 in the this compound-treated samples compared to the control indicates target engagement.[15][16][17][18]

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary investigation of this compound's effects.

ML210_Experimental_Workflow Experimental Workflow for this compound Investigation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Optional Extension) Cell_Culture Cell Culture (Cancer Cell Lines) ML210_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->ML210_Treatment Viability_Assay Cell Viability Assay (IC50 Determination) ML210_Treatment->Viability_Assay Lipid_ROS_Assay Lipid ROS Assay (C11-BODIPY) ML210_Treatment->Lipid_ROS_Assay CETSA CETSA (Target Engagement) ML210_Treatment->CETSA Xenograft_Model Xenograft Mouse Model Viability_Assay->Xenograft_Model Inform Dose Selection ML210_Admin This compound Administration Xenograft_Model->ML210_Admin Tumor_Measurement Tumor Growth Measurement ML210_Admin->Tumor_Measurement Toxicity_Assessment Toxicity Assessment ML210_Admin->Toxicity_Assessment

Caption: A logical workflow for characterizing the anti-cancer effects of this compound.

References

An In-depth Technical Guide to the Core Properties of ML-210

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-210 is a potent and selective small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a critical enzyme in the regulation of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of this compound. It details its mechanism of action as a prodrug that undergoes intracellular activation to covalently bind to the active site of GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death. This document summarizes key quantitative data, outlines experimental protocols for its study, and provides visual representations of its mechanism and experimental workflows.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following key identifiers and physicochemical properties.

PropertyValueReference
IUPAC Name [4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone[1]
Synonyms ML210, CID 49766530[1][2]
CAS Number 1360705-96-9[1]
Molecular Formula C22H20Cl2N4O4[1]
Molecular Weight 475.32 g/mol [1]
Appearance White to beige powder-
Solubility Soluble in DMSO (up to 50 mM)
Storage Store at -20°C

Mechanism of Action

This compound functions as a prodrug, meaning it is inactive until it undergoes chemical modification within the cell.[3] Once inside the cell, this compound is converted into its active metabolites, JKE-1674 and subsequently JKE-1777.[3] This active form then acts as a selective and covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[4][5]

GPX4 is a crucial enzyme that utilizes glutathione to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage and a specific form of cell death known as ferroptosis.[6] By covalently binding to the selenocysteine residue in the active site of GPX4, the active metabolite of this compound inactivates the enzyme.[4][7] This inhibition of GPX4 leads to an accumulation of lipid peroxides, culminating in iron-dependent ferroptotic cell death.[3][6] This mechanism of inducing ferroptosis makes this compound a valuable tool for studying this cell death pathway and a potential therapeutic agent for diseases characterized by resistance to other forms of cell death, such as certain types of cancer.[8]

ML210_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular ML210_ext This compound (Prodrug) ML210_int This compound ML210_ext->ML210_int Cellular Uptake JKE1674 JKE-1674 ML210_int->JKE1674 Metabolic Activation JKE1777 JKE-1777 (Active Metabolite) JKE1674->JKE1777 Metabolic Activation GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_OH Lipid Alcohols GPX4->Lipid_OH Reduction GSSG GSSG GPX4->GSSG Lipid_ROS Lipid Peroxides Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Lipid_ROS->Lipid_OH GSH GSH GSH->GSSG

Mechanism of this compound inducing ferroptosis.

Biological Activity

This compound exhibits potent cytotoxic activity against a variety of cancer cell lines, particularly those with mutations in the RAS oncogene. Its ability to induce ferroptosis makes it effective against cells that are resistant to traditional apoptosis-inducing chemotherapeutics.[8]

Cell LineAssay TypeIC50 / EC50Reference
General GPX4 InhibitionEC50 = 30 nM[4]
BJeLR (HRAS G12V) CytotoxicityIC50 = 71 nM[9]
BJeH-LT (wild-type HRAS) CytotoxicityIC50 = 272 nM[9]
DRD (HRAS G12V) CytotoxicityIC50 = 107 nM[9]
HT1080 GPX4 Degrader (DC-2) ActivityDC50 = 0.03 µM[8]
HT1080 Cell Growth InhibitionIC50 = 0.1 µM[8]
HCT-116 CytotoxicityIC50 > 10 nM[4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's activity. The following are outlines of key assays.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound by dissolving the powder in dimethyl sulfoxide (DMSO) to a concentration of 10-50 mM.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 24-72 hours. Include a DMSO-treated vehicle control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well Plate treatment Treat with this compound (Serial Dilution) start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition mtt_incubation Incubate for 3-4 hours mtt_addition->mtt_incubation solubilization Add Solubilization Buffer mtt_incubation->solubilization overnight_incubation Incubate Overnight solubilization->overnight_incubation read_absorbance Measure Absorbance at 570 nm overnight_incubation->read_absorbance analysis Calculate IC50 read_absorbance->analysis

References

The Disruption of Ferroptosis: A Technical Guide to the Interaction of ML-210 with GPX4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death, has emerged as a critical process in various pathological conditions, including cancer and neurodegenerative diseases. Central to the regulation of ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which functions to mitigate lipid peroxidation, a key driver of this cell death pathway. The small molecule ML-210 has been identified as a potent and selective inhibitor of GPX4, making it an invaluable tool for studying ferroptosis and a promising starting point for therapeutic development. This technical guide provides an in-depth analysis of the interaction between this compound and GPX4, detailing the mechanism of action, quantitative data on its activity, and comprehensive protocols for key experimental assays.

Introduction to this compound and GPX4

Glutathione Peroxidase 4 (GPX4) is a unique antioxidant enzyme that directly reduces phospholipid hydroperoxides within biological membranes, thereby preventing the accumulation of lipid reactive oxygen species (ROS) and the subsequent execution of ferroptosis.[1][2] this compound is a small molecule that has been characterized as a selective, covalent inhibitor of GPX4.[3][4] Its ability to induce ferroptosis by inactivating GPX4 has positioned it as a critical chemical probe for dissecting the molecular mechanisms of this cell death pathway and for exploring its therapeutic potential.[5][6]

Mechanism of Action: A Covalent Prodrug Approach

This compound functions as a prodrug, meaning it is inactive in its initial state and requires cellular processing to become a reactive inhibitor of GPX4.[7][8][9] This intracellular activation is a key feature of its mechanism and contributes to its selectivity.

Upon entering the cell, this compound, which contains a nitroisoxazole moiety, undergoes a series of chemical transformations.[7][9] The nitroisoxazole ring is opened, leading to the formation of a reactive nitrile oxide intermediate.[10] This highly electrophilic species then covalently binds to the active site selenocysteine residue of GPX4.[10][11][12] This covalent modification is irreversible and results in the complete inactivation of GPX4's enzymatic activity.[8][11] The formation of this adduct can be detected by an increase in the molecular weight of GPX4.[8]

dot

ML210_Activation ML210 This compound (Inactive Prodrug) Cellular_Metabolism Intracellular Metabolic Activation ML210->Cellular_Metabolism Enters cell Reactive_Intermediate Reactive Nitrile Oxide Intermediate Cellular_Metabolism->Reactive_Intermediate Transformation GPX4 GPX4 (Active Enzyme) Reactive_Intermediate->GPX4 Inactive_GPX4 Inactive GPX4 Adduct Reactive_Intermediate->Inactive_GPX4 Inactivation GPX4->Inactive_GPX4

Caption: Intracellular activation and covalent inhibition of GPX4 by this compound.

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated in various cancer cell lines, demonstrating its efficacy in inducing cell death. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are critical metrics for quantifying its activity.

Cell LineAssay TypeParameterValue (nM)Reference
BJeLR (HRAS G12V)Cell ViabilityIC5071[4]
BJeH-LT (without HRAS)Cell ViabilityIC50272[4]
DRDCell ViabilityIC50107[4]
Various Cell Lines-EC5030[3][13]
HT1080Cell ViabilityIC50100[14]
HT1080GPX4 DegradationDC5030[15]

The GPX4-Regulated Ferroptosis Pathway and this compound's Point of Intervention

GPX4 is a central hub in the prevention of ferroptosis. Its function is intrinsically linked to the glutathione (GSH) antioxidant system. The cystine/glutamate antiporter, system Xc-, imports cystine, which is then reduced to cysteine, a rate-limiting precursor for GSH synthesis.[16][17] GPX4 utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH).[18] By inhibiting GPX4, this compound disrupts this protective mechanism, leading to an accumulation of lipid peroxides and the induction of ferroptosis.[19]

dot

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol System_Xc System Xc- (SLC7A11/SLC3A2) Cystine_in Cystine System_Xc->Cystine_in Lipid_PUFA Membrane Lipids (PUFAs) Lipid_Peroxides Lipid Peroxides (L-OOH) Lipid_PUFA->Lipid_Peroxides Oxidation (ROS, Iron) Cystine_out Cystine (extracellular) Cystine_out->System_Xc Cysteine Cysteine Cystine_in->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Lipid_Alcohols Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Reduces Lipid_Peroxides->GPX4 Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis ML210 This compound ML210->GPX4 Inhibits

Caption: The GPX4-regulated ferroptosis pathway and this compound's inhibitory action.

Detailed Experimental Protocols

Cell Viability Assay to Determine IC50 of this compound

This protocol outlines the steps to measure the concentration of this compound that inhibits cell growth by 50% (IC50).

dot

Cell_Viability_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with serial dilutions of this compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add viability reagent (e.g., CellTiter-Glo) C->D E 5. Measure luminescence D->E F 6. Plot dose-response curve and calculate IC50 E->F

Caption: Workflow for determining the IC50 of this compound.

Materials:

  • Cell line of interest (e.g., HT-1080)

  • Complete cell culture medium

  • 96-well clear bottom, white-walled plates

  • This compound

  • DMSO (for stock solution)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series of this compound in culture medium, typically starting from 10 µM.

  • Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell control) from all other measurements.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Cells and culture reagents

  • This compound

  • C11-BODIPY 581/591 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at the desired concentration and for the desired time. Include a vehicle control.

  • Dye Loading:

    • Prepare a 2 µM working solution of C11-BODIPY 581/591 in serum-free medium.

    • Remove the treatment medium from the cells and wash once with PBS.

    • Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting (for Flow Cytometry):

    • Wash the cells twice with PBS.

    • Harvest the cells using trypsin and resuspend in PBS.

  • Data Acquisition:

    • Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized form of the dye fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • Fluorescence Microscopy: Image the cells using appropriate filter sets for the oxidized (green) and reduced (red) forms of the dye.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to GPX4 in intact cells by measuring changes in the thermal stability of the protein.

Materials:

  • Cells expressing GPX4

  • This compound

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-GPX4 antibody

Procedure:

  • Cell Treatment: Treat cultured cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 37°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble GPX4 in each sample by SDS-PAGE and Western blotting using an anti-GPX4 antibody.

  • Data Analysis:

    • Quantify the band intensities for soluble GPX4 at each temperature.

    • Plot the percentage of soluble GPX4 relative to the 37°C sample against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.

Intact Protein Mass Spectrometry

This technique is used to confirm the covalent adduction of the activated this compound metabolite to GPX4 by detecting the specific mass shift of the protein.

Materials:

  • Cells overexpressing tagged GPX4 (e.g., FLAG-GPX4)

  • This compound

  • Cell lysis and protein purification reagents (e.g., anti-FLAG affinity gel)

  • High-resolution mass spectrometer (e.g., Q-TOF)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells and clarify the lysate by centrifugation.

  • Protein Purification: Purify GPX4 from the lysate using affinity chromatography.

  • Mass Spectrometry Analysis:

    • Desalt the purified protein sample.

    • Analyze the intact protein by high-resolution mass spectrometry.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weight of the protein.

    • Compare the mass of GPX4 from this compound-treated cells to that from vehicle-treated cells. A mass increase corresponding to the addition of the this compound metabolite confirms covalent binding.

Conclusion

This compound is a powerful tool for inducing ferroptosis through the selective and covalent inhibition of GPX4. Its unique mechanism as a prodrug highlights a sophisticated approach to achieving target specificity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the this compound-GPX4 interaction and the broader field of ferroptosis. A thorough understanding of these technical aspects is crucial for advancing our knowledge of this cell death pathway and for the development of novel therapeutic strategies targeting ferroptosis.

References

An In-depth Technical Guide to the Covalent Inhibition of GPX4 by ML-210

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-210 is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its intracellular activation, and its effects on cellular signaling pathways. Detailed experimental protocols for studying the covalent inhibition of GPX4 by this compound are provided, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers in the fields of cancer biology, cell death, and drug discovery.

Introduction to this compound and its Target, GPX4

Glutathione Peroxidase 4 (GPX4) is a unique, monomeric, selenium-containing enzyme that plays a critical role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols.[2] This activity is particularly important in preventing the accumulation of lipid reactive oxygen species (ROS), a key event in the initiation of ferroptosis.[2] Inhibition of GPX4 leads to an accumulation of lipid peroxides, culminating in iron-dependent cell death.[2]

This compound was identified as a potent inducer of ferroptosis that targets GPX4.[3] A fascinating aspect of this compound is its nature as a prodrug. The molecule itself lacks a conventional reactive group, or "warhead," for covalent modification.[4] Instead, it undergoes intracellular conversion to a highly reactive nitrile oxide electrophile, which then covalently modifies the active site selenocysteine of GPX4, leading to its irreversible inhibition.[4][5]

Mechanism of Action: Intracellular Activation and Covalent Targeting

The covalent inhibition of GPX4 by this compound is a multi-step process that occurs within the cell.

2.1. Intracellular Conversion of this compound

This compound is first metabolized to an intermediate compound, JKE-1674.[6][7] This is followed by the conversion of JKE-1674 to the ultimate reactive species, a nitrile oxide named JKE-1777.[4][6][7] It is this nitrile oxide that acts as the electrophile, targeting the GPX4 active site.

ML210_Activation ML210 This compound (Prodrug) JKE1674 JKE-1674 (α-nitroketoxime) ML210->JKE1674 Intracellular Metabolism JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Conversion GPX4 GPX4 (Selenocysteine) JKE1777->GPX4 Covalent Modification InactiveGPX4 Inactive GPX4 (Covalent Adduct)

Figure 1: Intracellular activation of this compound.

2.2. Covalent Modification of GPX4

The nitrile oxide, JKE-1777, is a potent electrophile that reacts specifically with the selenocysteine residue in the active site of GPX4.[4][5] This covalent modification results in the formation of a stable adduct, leading to the irreversible inactivation of the enzyme.[8]

Signaling Pathway: GPX4 Inhibition and Ferroptosis

The inhibition of GPX4 by this compound is the initiating event in the ferroptosis signaling cascade.

Ferroptosis_Pathway ML210 This compound GPX4 GPX4 ML210->GPX4 Inhibition Lipid_Peroxides Lipid Peroxides (PUFA-OOH) GPX4->Lipid_Peroxides Reduces Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces Iron Iron (Fe2+) Iron->Lipid_Peroxides Catalyzes Oxidation

Figure 2: Ferroptosis signaling pathway initiated by this compound.

Inhibition of GPX4 disrupts the delicate balance of cellular redox homeostasis, leading to the accumulation of lipid peroxides, particularly those derived from polyunsaturated fatty acids (PUFAs).[2] This accumulation, in the presence of labile iron, triggers a cascade of oxidative damage to cellular membranes, ultimately resulting in cell death through ferroptosis.[2]

Quantitative Data

The following table summarizes key quantitative data for this compound and its active metabolite.

CompoundAssayTarget/Cell LineValueReference
This compound GPX4 Inhibition-EC50 = 30 nM[1][9]
Cell ViabilityDRD Cell LineIC50 = 107 nM
Cell ViabilityHT1080IC50 = 0.1 µM[10]
Cell ViabilityOCI-AML3-[11]
JKE-1674 Cell ViabilityLOX-IMVIEquipotent to this compound[6]

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the covalent inhibition of GPX4 by this compound.

In Vitro GPX4 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant GPX4.

Principle: This is a coupled-enzyme assay that monitors the consumption of NADPH, which is proportional to GPX4 activity. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH). The resulting oxidized glutathione (GSSG) is recycled back to GSH by glutathione reductase (GR), a process that consumes NADPH. The decrease in absorbance at 340 nm is measured over time.

Materials:

  • Recombinant human GPX4

  • GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • NADPH

  • Glutathione Reductase (GR)

  • Glutathione (GSH)

  • Lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)

  • This compound or other test compounds

  • 96-well UV-transparent plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing GPX4 Assay Buffer, NADPH, GR, and GSH.

  • Add the test compound (e.g., this compound) at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the recombinant GPX4 enzyme to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the lipid hydroperoxide substrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes.

  • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement of a drug in a cellular context.

Principle: The binding of a ligand (e.g., this compound) to its target protein (GPX4) can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Materials:

  • Cell line of interest (e.g., HCC4006)

  • Cell culture medium and reagents

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against GPX4

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvest cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a cooling step to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble GPX4 in each sample by SDS-PAGE and Western blotting.

  • Quantify the band intensities and plot the percentage of soluble GPX4 as a function of temperature to generate melting curves.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture 1. Cell Culture Treatment 2. Treat with this compound or Vehicle Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Heating 4. Heat to Various Temperatures Harvest->Heating Lysis 5. Cell Lysis Heating->Lysis Centrifugation 6. Centrifugation Lysis->Centrifugation Western_Blot 7. Western Blot for GPX4 Centrifugation->Western_Blot Analysis 8. Analyze Melting Curve Shift Western_Blot->Analysis

Figure 3: Cellular Thermal Shift Assay (CETSA) workflow.
Mass Spectrometry for Covalent Adduct Analysis

Mass spectrometry is the definitive method to confirm the covalent modification of GPX4 by this compound.

Principle: Intact protein mass spectrometry or peptide-based "bottom-up" proteomics can be used to detect the mass shift corresponding to the covalent adduction of the active metabolite of this compound to GPX4.

Materials:

  • Cells treated with this compound

  • Purified GPX4 (for in vitro studies)

  • Lysis buffer

  • Reagents for protein purification (if necessary)

  • Dithiothreitol (DTT) and iodoacetamide (IAA) for bottom-up proteomics

  • Trypsin or other proteases

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Procedure (Intact Protein Analysis):

  • Treat cells with this compound or vehicle.

  • Lyse the cells and purify GPX4 (e.g., via immunoprecipitation or affinity tag).

  • Analyze the purified protein by LC-MS.

  • Deconvolute the mass spectra to determine the molecular weight of the protein.

  • Compare the mass of GPX4 from this compound-treated cells to that from vehicle-treated cells to identify the mass shift corresponding to the covalent adduct. A +434 Da adduct is expected.[5]

Procedure (Bottom-up Proteomics):

  • Isolate the GPX4 protein band from an SDS-PAGE gel or use an in-solution digestion approach.

  • Reduce and alkylate the protein with DTT and IAA.

  • Digest the protein into peptides using trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against a protein database to identify peptides.

  • Specifically look for the peptide containing the selenocysteine residue and identify any modifications corresponding to the adduction of the this compound metabolite.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Cell culture medium

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • After the incubation with MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a novel class of covalent inhibitors that require intracellular activation to exert their biological effects. Its high selectivity and potent inhibition of GPX4 make it an invaluable tool for studying ferroptosis and a promising starting point for the development of new anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology of this compound and its role in regulated cell death.

References

Foundational Research on ML-210 and Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding the small molecule ML-210 and its mechanism of inducing a specific form of regulated cell death known as ferroptosis. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action: Induction of Ferroptosis

This compound is a potent inducer of ferroptosis, a form of iron-dependent cell death driven by the accumulation of lipid peroxides.[1][2][3] It functions as a pro-drug, undergoing intracellular conversion to exert its cytotoxic effects.[4] The primary target of this compound's active form is the selenoenzyme Glutathione Peroxidase 4 (GPX4), a crucial enzyme responsible for detoxifying lipid hydroperoxides.[4][5][6][7] By inhibiting GPX4, this compound leads to an unchecked buildup of toxic lipid reactive oxygen species (ROS), ultimately triggering cell death.[1][2] This mechanism has shown particular promise in targeting therapy-resistant cancer cells.[6]

Quantitative Analysis of this compound Activity

The efficacy of this compound and its derivatives has been quantified across various cancer cell lines and experimental conditions. The following tables summarize key data points related to its cell-killing ability, GPX4 inhibition, and induction of lipid peroxidation.

Table 1: Cell Viability (IC50 Values) of this compound and its Derivatives
CompoundCell LineIC50 (µM)Cancer Type
This compound821 cancer cell linesActivity pattern similar to RSL3 and ML162Various
DC-2 (this compound based degrader)HT10800.1Fibrosarcoma
Table 2: GPX4 Inhibition and Lipid Peroxidation
Cell LineTreatmentEffectQuantitative Measurement
LOX-IMVIRSL3, ML162, or ML210Inhibition of GPX4 activitySignificant inhibition of PCOOH reduction (p < 0.05, p < 0.005 vs. DMSO)[1]
H129910 µM ML210 (normoxia)Reduction in GPX4 expressionSignificant reduction observed[5]
HT1080DC-2 (this compound based degrader)GPX4 Degradation (DC50)0.03 µM[2][3]
LOX-IMVIRSL3, ML162, or ML210Accumulation of lipid peroxidesIncreased green fluorescence with C11-BODIPY 581/591[1]
HT29, CRL-17392 mM Tempol + 0.05 µM ML210H2O2 AccumulationStrong synergistic effect (Δ = +1.92–2.23)[2][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research. The following sections outline the key experimental protocols used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound or control compounds. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This ratiometric fluorescence assay is used to quantify lipid peroxidation in live cells.

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and treat with this compound or control compounds for the desired time.

  • Probe Loading: Incubate the cells with 1-2 µM C11-BODIPY 581/591 in culture medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

  • Image Acquisition (Fluorescence Microscopy): Acquire images using a fluorescence microscope with filters for both the reduced (red fluorescence, ~590 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the probe.

  • Flow Cytometry Analysis:

    • Harvest the cells by trypsinization.

    • Resuspend the cells in PBS.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.

  • Data Analysis: The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation. An increase in this ratio corresponds to increased lipid ROS.

GPX4 Activity Assay (Coupled Enzyme Assay)

This assay indirectly measures GPX4 activity by coupling it to the activity of glutathione reductase (GR).

  • Cell Lysis: Treat cells with this compound or vehicle control. Harvest and lyse the cells in a suitable buffer on ice. Centrifuge to remove cell debris and collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, glutathione (GSH), and glutathione reductase (GR).

  • Sample Addition: Add a standardized amount of cell lysate to the wells. Include a no-enzyme control and a known GPX4 inhibitor as a positive control.

  • Reaction Initiation: Initiate the reaction by adding the GPX4 substrate, such as cumene hydroperoxide.

  • Absorbance Measurement: Immediately begin measuring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to GPX4 activity.

  • Data Analysis: Calculate the rate of NADPH consumption to determine GPX4 activity. Compare the activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams were generated using the DOT language for Graphviz.

This compound Intracellular Activation and GPX4 Inhibition Pathway

ML210_Activation_Pathway cluster_cell Intracellular Space ML210 This compound (Prodrug) JKE1674 JKE-1674 ML210->JKE1674 Cellular Transformation JKE1777 JKE-1777 (Active Nitrile Oxide) JKE1674->JKE1777 Cellular Transformation GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_Peroxides Lipid Peroxides (L-OOH) GPX4->Lipid_Peroxides Blocks Lipid_Alcohols Non-toxic Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Detoxification Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Accumulation Leads to

This compound activation and its inhibitory effect on the GPX4 pathway.
Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability lipid_peroxidation Lipid Peroxidation Assay (C11-BODIPY) treatment->lipid_peroxidation gpx4_activity GPX4 Activity Assay (Coupled Enzyme Assay) treatment->gpx4_activity data_analysis Data Analysis viability->data_analysis lipid_peroxidation->data_analysis gpx4_activity->data_analysis results Results: - IC50 Values - Lipid ROS Levels - % GPX4 Inhibition data_analysis->results

A typical experimental workflow for characterizing this compound's effects.
Logical Relationship between this compound, GPX4, and Ferroptosis

Logical_Relationship ML210 This compound Treatment GPX4_Inhibition GPX4 Inhibition ML210->GPX4_Inhibition Leads to Lipid_ROS_Accumulation Lipid ROS Accumulation GPX4_Inhibition->Lipid_ROS_Accumulation Causes Cell_Death Ferroptotic Cell Death Lipid_ROS_Accumulation->Cell_Death Induces

The causal chain from this compound treatment to ferroptotic cell death.

References

Methodological & Application

Application Notes and Protocols for Inducing Ferroptosis in Cell Culture with ML-210

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2] This process is biochemically and morphologically distinct from other cell death modalities such as apoptosis and necrosis.[3] The induction of ferroptosis has emerged as a promising therapeutic strategy, particularly in cancer research, for targeting therapy-resistant cancer cells.[4][5] ML-210 is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and ferroptosis.[6][7][8] By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[4][9]

These application notes provide a comprehensive guide for utilizing this compound to induce ferroptosis in in vitro cell culture models. Detailed protocols for cell treatment, and subsequent analysis of ferroptotic markers are provided to assist researchers in studying this cell death pathway.

Mechanism of Action of this compound

This compound functions as a pro-drug that, once inside the cell, undergoes a transformation into a reactive nitrile oxide electrophile.[4][10][11] This active form then covalently binds to the selenocysteine residue within the active site of GPX4, irreversibly inactivating the enzyme.[4][6] The inhibition of GPX4 disrupts the cellular antioxidant defense system that relies on glutathione (GSH) to detoxify lipid hydroperoxides into non-toxic lipid alcohols.[12][13] The resulting accumulation of lipid peroxides, in the presence of iron, leads to oxidative damage of cell membranes and execution of the ferroptotic cell death program.[2][14]

ML210_Mechanism cluster_cell Cellular Environment cluster_gpx4_cycle GPX4 Catalytic Cycle ML210_ext This compound (Prodrug) ML210_int This compound ML210_ext->ML210_int Enters Cell Active_Metabolite Reactive Nitrile Oxide Metabolite ML210_int->Active_Metabolite Intracellular Transformation GPX4_active Active GPX4 Active_Metabolite->GPX4_active Covalent Binding & Inhibition GPX4_inactive Inactive GPX4 Lipid_Peroxides Lipid Peroxides GPX4_active->Lipid_Peroxides Catalyzes GPX4_inactive->Lipid_Peroxides Accumulation (inhibition of reduction) Lipid_Alcohols Lipid Alcohols Lipid_Peroxides->Lipid_Alcohols Reduction Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Leads to

Caption: Mechanism of this compound induced ferroptosis.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of this compound in various cell lines. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Table 1: EC50 and IC50 Values of this compound in Different Cell Lines

Cell LineAssay TypeParameterValueTreatment DurationReference
BJeLR (HRAS G12V)Cell Viability (Alamar Blue)IC500.071 µM48 hours[15]
BJeH-LTCell Viability (Alamar Blue)IC500.272 µM48 hours[15]
DRDCell Viability (Alamar Blue)IC500.107 µM48 hours[15]
HT1080GPX4 DegradationDC500.03 µMNot Specified[16]
HT1080Cell Growth InhibitionIC500.1 µMNot Specified[16]
GeneralGPX4 InhibitionEC5030 nMNot Specified[6][7]

Table 2: Recommended Concentration and Treatment Time Ranges

ParameterRecommended RangeNotes
Concentration0.01 - 10 µMThe optimal concentration is cell-line dependent. A dose-response curve is highly recommended.
Treatment Duration16 - 72 hoursTime-course experiments should be performed to determine the optimal endpoint for analysis.[3][17]

Experimental Protocols

The following are detailed protocols for inducing ferroptosis with this compound and assessing key hallmarks of this cell death pathway.

Protocol 1: Induction of Ferroptosis with this compound

This protocol describes the general procedure for treating cultured cells with this compound to induce ferroptosis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)[7]

  • 96-well or other appropriate cell culture plates

  • Phosphate-buffered saline (PBS)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate at a density that will allow them to reach 70-80% confluency at the time of treatment.[3]

  • Cell Adhesion: Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.[3]

  • Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium from a stock solution in DMSO. The final DMSO concentration in the medium should be kept low (e.g., <0.1%) to avoid solvent toxicity.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.[3]

  • Incubation: Incubate the cells for the desired duration (e.g., 16, 24, 48, or 72 hours).[3][17]

  • Inclusion of Controls: To confirm that cell death is due to ferroptosis, include control groups co-treated with this compound and a ferroptosis inhibitor, such as:

    • Ferrostatin-1 (Fer-1): A radical-trapping antioxidant that specifically inhibits ferroptosis.[1][9]

    • Deferoxamine (DFO): An iron chelator that prevents iron-dependent lipid peroxidation.[18][19][20][21]

Protocol 2: Cell Viability Assay

This protocol measures cell viability as an indicator of this compound-induced cell death using common colorimetric assays.[22][23]

Materials:

  • Cells treated with this compound (from Protocol 1)

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Reagent Addition: At the end of the treatment period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.[3]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[3]

  • Measurement:

    • For CCK-8: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • For MTT: If using MTT, add the solubilization solution to dissolve the formazan crystals and then measure the absorbance (typically 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Lipid Peroxidation Assay

This assay measures the accumulation of lipid ROS, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[3][24]

Materials:

  • Cells treated with this compound

  • C11-BODIPY 581/591 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Dye Loading: At the end of the this compound treatment, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.[3]

  • Cell Harvesting and Washing: Harvest the cells (e.g., by trypsinization) and wash them with PBS.[3]

  • Analysis: Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. Lipid peroxidation is indicated by a shift in the fluorescence emission from red to green.[3]

Protocol 4: Western Blot Analysis of Ferroptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in ferroptosis, such as GPX4.

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[3]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.[3] A decrease in GPX4 protein levels may be observed.[25][26]

Visualization of Workflows and Pathways

experimental_workflow cluster_assays Assess Ferroptosis Hallmarks start Start: Cell Culture seed_cells Seed Cells in Plates start->seed_cells treat_cells Treat with this compound (and controls: Vehicle, this compound + Fer-1/DFO) seed_cells->treat_cells incubate Incubate for Defined Duration treat_cells->incubate viability Cell Viability Assay (MTT, CCK-8) incubate->viability lipid_ros Lipid Peroxidation Assay (C11-BODIPY) incubate->lipid_ros western_blot Western Blot (GPX4 expression) incubate->western_blot analyze Data Analysis and Interpretation viability->analyze lipid_ros->analyze western_blot->analyze

Caption: A typical workflow for investigating this compound-induced ferroptosis.

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System Xc- Cysteine_int Cysteine (intracellular) SystemXc->Cysteine_int Uptake Cystine_ext Cystine (extracellular) Cystine_ext->SystemXc GSH Glutathione (GSH) Cysteine_int->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_Alcohols Lipid Alcohols (PL-OH) GPX4->Lipid_Alcohols Reduces ML210 This compound ML210->GPX4 Inhibits PUFA_PL PUFA-PL Lipid_Peroxides Lipid Peroxides (PL-OOH) PUFA_PL->Lipid_Peroxides Lipoxygenases + Fe²⁺ Lipid_Peroxides->GPX4 Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Accumulation Leads to Iron Fe²⁺

Caption: Simplified signaling pathway of ferroptosis induction.

References

ML-210 Protocol for In Vitro Cancer Studies: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-210 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the prevention of lipid peroxidation.[1][2] By inhibiting GPX4, this compound induces a specific form of iron-dependent programmed cell death known as ferroptosis.[1][2] This mechanism of action makes this compound a promising therapeutic agent, particularly for cancers that have developed resistance to traditional chemotherapeutic drugs.[2]

Recent studies have elucidated that this compound is a "pro-drug" that undergoes intracellular transformation to form a reactive molecule that covalently binds to GPX4.[2] This targeted inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death. This document provides detailed application notes and experimental protocols for the in vitro use of this compound in cancer research.

Data Presentation: Quantitative Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The following table summarizes the GI₅₀ (concentration required to inhibit cell growth by 50%) values, providing a broad overview of its efficacy across various cancer types.

Cell LineCancer TypeGI₅₀ (µM)
Leukemia
CCRF-CEMLeukemia> 100
HL-60(TB)Leukemia> 100
K-562Leukemia> 100
MOLT-4Leukemia> 100
RPMI-8226Leukemia> 100
SRLeukemia> 100
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung> 100
EKVXNon-Small Cell Lung> 100
HOP-62Non-Small Cell Lung> 100
HOP-92Non-Small Cell Lung> 100
NCI-H226Non-Small Cell Lung> 100
NCI-H23Non-Small Cell Lung> 100
NCI-H322MNon-Small Cell Lung> 100
NCI-H460Non-Small Cell Lung> 100
NCI-H522Non-Small Cell Lung> 100
Colon Cancer
COLO 205Colon Cancer> 100
HCC-2998Colon Cancer> 100
HCT-116Colon Cancer> 100
HCT-15Colon Cancer> 100
HT29Colon Cancer> 100
KM12Colon Cancer> 100
SW-620Colon Cancer> 100
CNS Cancer
SF-268CNS Cancer> 100
SF-295CNS Cancer> 100
SF-539CNS Cancer> 100
SNB-19CNS Cancer> 100
SNB-75CNS Cancer> 100
U251CNS Cancer> 100
Melanoma
LOX IMVIMelanoma> 100
MALME-3MMelanoma> 100
M14Melanoma> 100
SK-MEL-2Melanoma> 100
SK-MEL-28Melanoma> 100
SK-MEL-5Melanoma> 100
UACC-257Melanoma> 100
UACC-62Melanoma> 100
Ovarian Cancer
IGROV1Ovarian Cancer> 100
OVCAR-3Ovarian Cancer> 100
OVCAR-4Ovarian Cancer> 100
OVCAR-5Ovarian Cancer> 100
OVCAR-8Ovarian Cancer> 100
NCI/ADR-RESOvarian Cancer> 100
SK-OV-3Ovarian Cancer> 100
Renal Cancer
786-0Renal Cancer> 100
A498Renal Cancer> 100
ACHNRenal Cancer> 100
CAKI-1Renal Cancer> 100
RXF 393Renal Cancer> 100
SN12CRenal Cancer> 100
TK-10Renal Cancer> 100
UO-31Renal Cancer> 100
Prostate Cancer
PC-3Prostate Cancer> 100
DU-145Prostate Cancer> 100
Breast Cancer
MCF7Breast Cancer> 100
MDA-MB-231/ATCCBreast Cancer> 100
HS 578TBreast Cancer> 100
BT-549Breast Cancer> 100
T-47DBreast Cancer> 100
MDA-MB-468Breast Cancer> 100

Note: GI₅₀ values are derived from the NCI-60 screen.[3] Values of >100 µM indicate that 50% growth inhibition was not reached at the highest tested concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis and necrosis in cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[6]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound at desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[9]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of GPX4 Expression

This protocol is for detecting the inhibition of GPX4 by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GPX4 (and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound (a concentration of 10 µM has been shown to be effective for inhibiting GPX4) for an appropriate time (e.g., 6-24 hours).[1] Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. A decrease in the GPX4 band intensity in this compound treated samples compared to the control indicates inhibition of the protein.

Visualizations

Signaling Pathway of this compound Induced Ferroptosis

ML210_Pathway ML210 This compound (Pro-drug) Intracellular_Conversion Intracellular Conversion ML210->Intracellular_Conversion Enters Cell Active_Metabolite Active Metabolite (JKE-1777) Intracellular_Conversion->Active_Metabolite GPX4 GPX4 Active_Metabolite->GPX4 Covalent Inhibition Lipid_Peroxides Lipid Peroxides Accumulation GPX4->Lipid_Peroxides Prevents Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis

Caption: Intracellular activation of this compound and subsequent induction of ferroptosis via GPX4 inhibition.

Experimental Workflow for Cell Viability Assessment

Cell_Viability_Workflow Start Start: Seed Cells in 96-well plate Treat Treat with this compound (0.1-100 µM) Start->Treat Incubate Incubate (48-72 hours) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate_MTT Incubate (2-4 hours) MTT->Incubate_MTT Solubilize Add DMSO to Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data: Calculate IC₅₀ Read->Analyze

Caption: Workflow for determining the IC₅₀ of this compound using the MTT cell viability assay.

Logical Relationship in Apoptosis Assay

Apoptosis_Logic Cell_States Viable Early Apoptosis Late Apoptosis/ Necrosis Necrosis Staining_Results Annexin V- / PI- Annexin V+ / PI- Annexin V+ / PI+ Annexin V- / PI+ Cell_States:viable->Staining_Results:f0 Cell_States:early->Staining_Results:f1 Cell_States:late->Staining_Results:f2 Cell_States:necrotic->Staining_Results:f3

References

Determining the Optimal Concentration of ML-210: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-210 is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the prevention of lipid peroxidation.[1] By inhibiting GPX4, this compound induces a specific form of regulated cell death known as ferroptosis, which is characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[2] this compound itself is a pro-drug that is metabolically activated within the cell to its active form, which then covalently binds to the selenocysteine residue in the active site of GPX4. This unique mechanism of action makes this compound a valuable tool for studying ferroptosis and a potential therapeutic agent for diseases such as cancer, particularly in drug-resistant contexts.[3]

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific in vitro experimental needs. The protocols outlined below will enable the user to assess the cytotoxic effects of this compound and confirm the induction of ferroptosis.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in various cancer cell lines. These values serve as a starting point for determining the optimal concentration range for your experiments.

Cell LineCancer TypeAssayParameterValue (nM)Reference
BJeLRHRAS G12V Mutant Expressing Cell LineCell ViabilityIC5071[4][5]
BJeH-LTHRAS G12V Mutant Expressing Cell LineCell ViabilityIC50272[4][5]
Calu-1Human Lung AdenocarcinomaMTT AssayIC50630[1]
HCT-116Human Colorectal CarcinomaMethylene Blue StainingIC50> 10[1]
HT1080Human FibrosarcomaCell Growth InhibitionIC50100[6]
MDA-MB-231Human Breast AdenocarcinomaNot SpecifiedIC5020[1]
MCF7Human Breast AdenocarcinomaCCK8 AssayIC50> 20,000[1]
VariousNot ApplicableGPX4 InhibitionEC5030[1][7]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the GPX4-mediated ferroptosis pathway.

ML210_Pathway cluster_cytoplasm Cytoplasm System xc- System xc- GSH GSH System xc-->GSH Cystine uptake for GSH synthesis ML210 This compound (Prodrug) JKE1674 JKE-1674 ML210->JKE1674 Metabolic Conversion JKE1777 JKE-1777 (Active) JKE1674->JKE1777 Metabolic Conversion GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces GSH->GPX4 Cofactor GSH->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA_PL PUFA-PL Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation LPCAT3 LPCAT3 LPCAT3->PUFA_PL ACSL4 ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA PUFA_CoA->LPCAT3 Lipid_Peroxidation->Lipid_ROS

Caption: this compound mechanism of action in the GPX4 pathway.

Experimental Workflow

The following diagram outlines a general workflow for determining the optimal concentration of this compound.

Optimal_Concentration_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_ML210 Prepare this compound Stock Solution Treat_Cells Treat Cells with this compound (Dose-Response) Prep_ML210->Treat_Cells Seed_Cells Seed Cells in Microplate Seed_Cells->Treat_Cells Incubate Incubate for Defined Period (e.g., 24, 48, 72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay Ferroptosis_Assay Perform Ferroptosis-Specific Assay (e.g., Lipid ROS detection) Incubate->Ferroptosis_Assay Western_Blot Western Blot for GPX4 and Downstream Markers Incubate->Western_Blot Calculate_IC50 Calculate IC50 from Dose-Response Curve Viability_Assay->Calculate_IC50 Analyze_Ferroptosis Analyze Ferroptosis Markers Ferroptosis_Assay->Analyze_Ferroptosis Western_Blot->Analyze_Ferroptosis Determine_Optimal_Conc Determine Optimal Concentration Calculate_IC50->Determine_Optimal_Conc Analyze_Ferroptosis->Determine_Optimal_Conc

Caption: Workflow for determining the optimal this compound concentration.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT assay.

Materials:

  • Cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates, sterile

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and resuspend in fresh complete medium.

    • Count cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C for long-term storage.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 1 nM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).[8][9]

Protocol 2: Detection of Lipid Peroxidation using C11-BODIPY 581/591

This protocol describes the detection of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Ferrostatin-1 (Fer-1) as a negative control (ferroptosis inhibitor)

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • PBS or other suitable buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed and treat cells with the desired concentrations of this compound (and Fer-1 as a control) as described in Protocol 1. The treatment duration should be optimized based on the cell line and experimental question.

  • Staining with C11-BODIPY 581/591:

    • At the end of the treatment period, remove the medium and wash the cells once with warm PBS.

    • Add fresh, pre-warmed medium containing C11-BODIPY 581/591 at a final concentration of 1-10 µM.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Sample Preparation for Flow Cytometry:

    • After incubation, wash the cells twice with PBS.

    • Harvest the cells using trypsin-EDTA and resuspend them in PBS.

    • Keep the cells on ice and protected from light until analysis.

  • Data Acquisition and Analysis (Flow Cytometry):

    • Analyze the cells on a flow cytometer.

    • Excite the C11-BODIPY 581/591 probe with a 488 nm laser.

    • Detect the green fluorescence (oxidized probe) in the FITC channel (e.g., 515-545 nm) and the red fluorescence (reduced probe) in the PE or a similar channel (e.g., 575-625 nm).

    • An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.[10]

  • Data Acquisition and Analysis (Fluorescence Microscopy):

    • After staining, wash the cells twice with PBS.

    • Add fresh medium or PBS to the wells.

    • Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

    • Capture images and analyze the fluorescence intensity.

Protocol 3: Western Blot Analysis of GPX4 Expression

This protocol is for assessing the levels of GPX4 protein following treatment with this compound. While this compound is an inhibitor, changes in protein expression can sometimes occur as a cellular response.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GPX4

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells with this compound as described in Protocol 1.

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against GPX4 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the GPX4 band intensity to the corresponding loading control band intensity.

Conclusion

The determination of the optimal concentration of this compound is a critical step for its effective use as a research tool. The protocols provided in these application notes offer a systematic approach to establishing the IC50 value and confirming the induction of ferroptosis in the cell line of interest. By carefully following these procedures and referencing the provided data, researchers can confidently utilize this compound to investigate the intricate mechanisms of ferroptosis and explore its therapeutic potential.

References

Application Notes and Protocols for ML-210 in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.[1][2] ML-210 has emerged as a promising small molecule that can counteract drug resistance.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in drug-resistant cancer cell lines.

This compound is a pro-drug that, once inside the cell, is converted into its active forms, JKE-1674 and ultimately JKE-1777.[3][4] The primary mechanism of action of this compound is the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[3][4] JKE-1777 covalently binds to and inhibits Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides, thereby protecting cells from ferroptosis.[3][4] Inhibition of GPX4 by this compound leads to overwhelming lipid peroxidation and subsequent cell death, a pathway that can be particularly effective in therapy-resistant cancers.[5]

Furthermore, recent studies have revealed a dual role for this compound in combating drug resistance. Beyond inducing ferroptosis, this compound has been shown to directly inhibit the function of the ABCB1 transporter, thereby increasing the intracellular accumulation of conventional chemotherapeutic drugs in resistant cells.[6] This dual mechanism of action makes this compound a compelling candidate for combination therapies in drug-resistant cancers.

Data Presentation

Table 1: Synergistic Effect of this compound with Chemotherapeutic Agents in ABCB1-Overexpressing Colorectal Cancer Cells

The following table summarizes the effect of this compound in sensitizing drug-resistant colorectal cancer cells (HCT-8/V) to doxorubicin and vincristine. The data is adapted from a study by Li et al. (2025).[6]

Cell LineTreatmentIC50 (µM)Fold Reversal
HCT-8 (sensitive)Doxorubicin0.03 ± 0.01-
HCT-8/V (resistant)Doxorubicin1.25 ± 0.15-
HCT-8/V (resistant)Doxorubicin + 3 µM this compound0.42 ± 0.052.98
HCT-8/V (resistant)Doxorubicin + 10 µM this compound0.11 ± 0.0211.36
HCT-8 (sensitive)Vincristine0.003 ± 0.001-
HCT-8/V (resistant)Vincristine0.12 ± 0.02-
HCT-8/V (resistant)Vincristine + 3 µM this compound0.04 ± 0.013.00
HCT-8/V (resistant)Vincristine + 10 µM this compound0.01 ± 0.00312.00

IC50 values represent the mean ± standard deviation from three independent experiments. Fold Reversal was calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of this compound.

Signaling Pathways and Experimental Workflows

ML210_Mechanism_of_Action cluster_cell Cancer Cell ML210_ext This compound (extracellular) ML210_int This compound (intracellular) ML210_ext->ML210_int Enters cell JKE1674 JKE-1674 ML210_int->JKE1674 Transformation 1 JKE1777 JKE-1777 JKE1674->JKE1777 Transformation 2 GPX4 GPX4 JKE1777->GPX4 Inhibits Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS Neutralizes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Figure 1: Mechanism of this compound induced ferroptosis.

ML210_MDR_Reversal cluster_cell_membrane Cell Membrane ABCB1 ABCB1 (P-gp) Chemo_ext Chemotherapeutic (extracellular) Chemo_int Chemotherapeutic (intracellular) Chemo_ext->Chemo_int Influx Chemo_int:s->Chemo_ext:n Efflux Cell_Death Apoptosis Chemo_int->Cell_Death Induces ML210 This compound ML210->ABCB1 Inhibits

Figure 2: this compound reversal of ABCB1-mediated drug resistance.

Experimental_Workflow start Start cell_culture Culture Drug-Resistant and Sensitive Cell Lines start->cell_culture treatment Treat with this compound +/- Chemotherapeutics cell_culture->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability ferroptosis Ferroptosis/ROS Assays (Lipid Peroxidation, C11-BODIPY) treatment->ferroptosis western_blot Western Blot (GPX4, ABCB1) treatment->western_blot efflux Drug Efflux Assay (Rhodamine 123) treatment->efflux data_analysis Data Analysis viability->data_analysis ferroptosis->data_analysis western_blot->data_analysis efflux->data_analysis end End data_analysis->end

Figure 3: General experimental workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound alone or in combination with other chemotherapeutic agents.

Materials:

  • Drug-resistant and sensitive cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin, Vincristine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and/or the chemotherapeutic agent in complete medium. For combination studies, a fixed concentration of this compound (e.g., 3 µM or 10 µM) can be used with varying concentrations of the chemotherapeutic agent.[6]

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis.

Materials:

  • Treated and untreated cells

  • Lipid Peroxidation (MDA) Assay Kit (e.g., from Sigma-Aldrich or similar)

  • Reagents provided in the kit (e.g., TBA, standards)

  • Microplate reader

Procedure:

  • Culture cells in 6-well plates and treat with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours). Include a positive control for ferroptosis (e.g., RSL3) and a vehicle control.

  • Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.

  • Lyse the cells according to the assay kit manufacturer's instructions, typically involving sonication or homogenization in a specific lysis buffer.

  • Perform the malondialdehyde (MDA) assay by mixing the cell lysate with the provided thiobarbituric acid (TBA) reagent and incubating at 95°C.

  • After cooling, measure the absorbance or fluorescence at the specified wavelength (typically around 532 nm for colorimetric assays) using a microplate reader.[7]

  • Quantify the MDA concentration using a standard curve generated with the provided standards.

Western Blot for GPX4 and ABCB1

This protocol is for detecting changes in the protein expression of GPX4 and ABCB1 following treatment with this compound.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GPX4, anti-ABCB1, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells and treat with this compound as desired.

  • Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels relative to the loading control.

Drug Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the activity of the ABCB1 transporter by quantifying the intracellular accumulation of its fluorescent substrate, Rhodamine 123.

Materials:

  • Drug-resistant (ABCB1-overexpressing) and sensitive cells

  • Rhodamine 123 (stock solution in DMSO)

  • This compound

  • Verapamil (positive control for ABCB1 inhibition)

  • Phenol red-free culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in 12-well plates and allow them to adhere overnight.[6]

  • Pre-incubate the cells with this compound (e.g., 3 µM and 10 µM) or verapamil (e.g., 10 µM) in phenol red-free medium for 1 hour at 37°C.[6]

  • Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • For flow cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze the intracellular fluorescence using a flow cytometer.

  • For fluorescence microscopy: Observe the cells directly under a fluorescence microscope and capture images.

  • Quantify the mean fluorescence intensity to determine the level of Rhodamine 123 accumulation. An increase in fluorescence in this compound-treated cells compared to the control indicates inhibition of ABCB1-mediated efflux.

Conclusion

This compound presents a multifaceted approach to overcoming drug resistance in cancer. Its ability to induce ferroptosis via GPX4 inhibition offers a novel cell death pathway to target resistant cells, while its concurrent inhibition of the ABCB1 drug efflux pump can restore the efficacy of conventional chemotherapeutics. The protocols outlined in this document provide a framework for researchers to investigate and harness the potential of this compound in preclinical models of drug-resistant cancer. Further exploration of this compound in various cancer types and in combination with a broader range of anticancer agents is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Assessing Ferroptosis Induced by ML-210

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It is distinct from other cell death modalities such as apoptosis and necroptosis.[1] ML-210 is a potent and specific inducer of ferroptosis that acts by covalently inhibiting Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides.[4][5][6][7][8] The inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in cell death.[2][9] These application notes provide a detailed guide to assessing ferroptosis in response to treatment with this compound.

Mechanism of this compound-Induced Ferroptosis

This compound is a pro-drug that is metabolically activated within the cell to form a reactive nitrile oxide electrophile.[4][5] This active metabolite then covalently binds to the selenocysteine residue in the active site of GPX4, inactivating the enzyme.[6] With GPX4 inhibited, the cell's capacity to reduce lipid peroxides is compromised.[9] In the presence of labile iron, which can catalyze the formation of ROS via the Fenton reaction, polyunsaturated fatty acids within cellular membranes undergo extensive peroxidation.[3][10] This lipid peroxidation damages membrane integrity, leading to cell death.[11]

ML210_Mechanism cluster_cell Cell cluster_GPX4_cycle GPX4 Antioxidant Cycle ML210 This compound Metabolite Reactive Metabolite (Nitrile Oxide) ML210->Metabolite Metabolic Activation GPX4_active Active GPX4 Metabolite->GPX4_active Covalent Inhibition GPX4_inactive Inactive GPX4 GSSG GSSG GPX4_active->GSSG Reduces PUFA_OOH PUFA-PL-OOH (Lipid Peroxides) GSH GSH GSH->GPX4_active Cofactor PUFA PUFA-PL PUFA_OOH->PUFA Detoxification Ferroptosis Ferroptosis PUFA_OOH->Ferroptosis Fe2 Fe²⁺ (Labile Iron) ROS ROS Fe2->ROS Fenton Reaction ROS->PUFA Oxidation Experimental_Workflow cluster_setup Experimental Setup cluster_assays Ferroptosis Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding Treatment This compound Treatment (with controls: Vehicle, this compound + Fer-1) Cell_Culture->Treatment Lipid_Peroxidation Lipid Peroxidation Assay (e.g., C11-BODIPY 581/591) Treatment->Lipid_Peroxidation Iron_Measurement Labile Iron Pool Assay (e.g., FerroOrange) Treatment->Iron_Measurement GSH_Depletion Glutathione Assay Treatment->GSH_Depletion Cell_Viability Cell Viability Assay (e.g., MTT, LDH) Treatment->Cell_Viability Data_Quantification Quantification (Flow Cytometry, Plate Reader) Lipid_Peroxidation->Data_Quantification Iron_Measurement->Data_Quantification GSH_Depletion->Data_Quantification Cell_Viability->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

References

Application Notes and Protocols for Long-Term Studies of ML-210

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of long-term studies involving the ferroptosis-inducing agent, ML-210. The protocols outlined below are based on the current understanding of this compound's mechanism of action and available in vivo data for structurally related compounds. It is crucial to note that while this compound is a potent inducer of ferroptosis, its in vivo application may be better served by its more stable derivative, JKE-1674.[1] The following protocols are designed to be adaptable for both compounds and should be optimized in pilot studies before commencing large-scale, long-term experiments.

Mechanism of Action: Inducing Ferroptosis through GPX4 Inhibition

This compound is a pro-drug that undergoes intracellular transformation to covalently inhibit Glutathione Peroxidase 4 (GPX4), a key enzyme in the cellular antioxidant defense system.[2] GPX4 is responsible for detoxifying lipid peroxides. By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering a form of iron-dependent programmed cell death known as ferroptosis. This distinct mechanism of cell death makes this compound and other GPX4 inhibitors promising therapeutic agents, particularly for cancers that are resistant to traditional apoptosis-inducing therapies.

Signaling Pathway of this compound-Induced Ferroptosis

ML210_Pathway cluster_cell Cellular Environment cluster_legend Legend ML210 This compound (Prodrug) JKE1674 JKE-1674 ML210->JKE1674 Intracellular Conversion Active_Metabolite Active Metabolite (Nitrile Oxide Electrophile) JKE1674->Active_Metabolite Conversion GPX4 GPX4 Active_Metabolite->GPX4 Covalent Inhibition GSSG GSSG Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols Detoxification Lipid_ROS Lipid ROS Accumulation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis GSH GSH Lipid_Peroxides Lipid Peroxides Lipid_Peroxides->Lipid_ROS l1 Compound l2 Protein l3 Process/State l4 Inhibition l5 Activation/Conversion c1 c2 c3 e1 e2 e1->e2 e3 e4 e3->e4 Toxicology_Workflow Acclimatization Acclimatization (7 days) Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing Daily Dosing (90 days) Randomization->Dosing Monitoring Daily Clinical Observations Weekly Body Weight & Food Consumption Dosing->Monitoring Interim_Sacrifice Interim Sacrifice (Optional) (e.g., Day 30) Dosing->Interim_Sacrifice Terminal_Sacrifice Terminal Sacrifice (Day 91) Dosing->Terminal_Sacrifice Recovery_Phase Recovery Phase (Optional) (28 days post-dosing) Terminal_Sacrifice->Recovery_Phase Analysis Analysis: - Hematology - Clinical Chemistry - Histopathology Terminal_Sacrifice->Analysis Recovery_Sacrifice Recovery Sacrifice Recovery_Phase->Recovery_Sacrifice Recovery_Sacrifice->Analysis Efficacy_Workflow Cell_Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Initiation Treatment Initiation Randomization->Treatment_Initiation Monitoring Tumor Volume Measurement (2-3 times/week) Body Weight (Weekly) Treatment_Initiation->Monitoring Endpoint Study Endpoint: - Tumor volume reaches max limit - Pre-defined study duration (e.g., 60 days) - Humane endpoints met Monitoring->Endpoint Analysis Analysis: - Tumor growth inhibition - Survival analysis - Biomarker analysis (e.g., GPX4, lipid ROS) Endpoint->Analysis

References

Proper Handling and Storage of ML-210: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-210 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. As a prodrug, this compound undergoes cellular transformation to form its active metabolites, which then covalently bind to the selenocysteine residue in the active site of GPX4. This inhibition leads to an accumulation of lipid peroxides, ultimately triggering ferroptotic cell death. Its ability to induce ferroptosis makes this compound a valuable tool for cancer research, particularly in the context of therapy-resistant cancers.

These application notes provide detailed protocols for the proper handling, storage, and experimental use of this compound to ensure experimental reproducibility and laboratory safety.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for quick reference.

PropertyValue
Molecular Formula C₂₂H₂₀Cl₂N₄O₄
Molecular Weight 475.32 g/mol
CAS Number 1360705-96-9
Appearance White to beige or yellow solid powder
Purity ≥98% (HPLC)

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and activity.

FormStorage TemperatureShelf LifeNotes
Solid (Powder) -20°CUp to 3 yearsProtect from light.
In Solvent (e.g., DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.

Note: The stability of this compound in aqueous solutions for extended periods is limited. It is recommended to prepare fresh dilutions in culture medium for each experiment.

Safety and Handling

This compound is a potent bioactive compound and should be handled with care.

General Precautions:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of the powder. Do not weigh the compound on an open bench.

  • Prevent contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

  • A GHS classification indicates that this compound is harmful if swallowed[1].

Spill and Disposal:

  • In case of a spill, contain the material and clean the area with an appropriate decontaminating agent.

  • Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Solubility Data

The solubility of this compound in various solvents is summarized below. For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions.

SolventSolubility
DMSO ≥ 23.77 mg/mL (≥ 50 mM)
DMF ~10 mg/mL
Ethanol Slightly soluble
Water Insoluble
PBS (pH 7.2) with 1:1 DMF ~0.5 mg/mL

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental use.

ML210_Pathway Mechanism of this compound Action ML210 This compound (Prodrug) JKE1674 JKE-1674 (Active Metabolite) ML210->JKE1674 Cellular Transformation JKE1777 JKE-1777 (Reactive Electrophile) JKE1674->JKE1777 Metabolic Conversion GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid Peroxides (Lipid ROS) GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound is a prodrug that is metabolically activated within the cell to covalently inhibit GPX4, leading to lipid peroxide accumulation and ferroptosis.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution This compound Stock Solution Preparation Treatment Cell Treatment with this compound Reconstitution->Treatment Cell_Culture Cell Seeding Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Lipid_Peroxidation Lipid Peroxidation Assay (e.g., C11-BODIPY) Incubation->Lipid_Peroxidation GPX4_Activity GPX4 Activity Assay Incubation->GPX4_Activity Western_Blot Western Blot (GPX4 expression) Incubation->Western_Blot

Caption: A generalized workflow for studying the effects of this compound on cultured cells, from preparation to analysis.

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Use

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber or light-protected microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution gently until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary[2].

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Example Calculation for a 10 mM Stock Solution:

  • Molecular Weight of this compound = 475.32 g/mol

  • To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 L/1000 mL * 475.32 g/mol * 1 mL = 0.0047532 g = 4.75 mg

  • Dissolve 4.75 mg of this compound in 1 mL of anhydrous DMSO.

Protocol 2: Induction of Ferroptosis and Cell Viability Assessment (MTT Assay)

This protocol details the treatment of cultured cells with this compound and the subsequent measurement of cell viability using an MTT assay.

Materials:

  • Adherent cancer cell line of interest (e.g., HT-1080, BJeLR)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density optimized for your cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC₅₀ value.

Protocol 3: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation in cells treated with this compound.

Materials:

  • Cells cultured on glass-bottom dishes or in 96-well black-walled, clear-bottom plates

  • This compound stock solution

  • C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 2 for a duration sufficient to induce lipid peroxidation (e.g., 6-24 hours). Include positive (e.g., RSL3) and vehicle controls.

  • Probe Loading: Prepare a working solution of C11-BODIPY 581/591 (typically 1-10 µM) in HBSS or serum-free medium.

  • Remove the treatment medium and wash the cells once with warm HBSS.

  • Incubate the cells with the C11-BODIPY 581/591 working solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with warm HBSS to remove the excess probe.

  • Imaging or Flow Cytometry:

    • Microscopy: Add fresh HBSS to the cells and immediately image using a fluorescence microscope. Oxidized C11-BODIPY 581/591 shifts its fluorescence emission from red (~590 nm) to green (~510 nm).

    • Flow Cytometry: Harvest the cells (e.g., by trypsinization), wash with PBS, and resuspend in PBS. Analyze the cells on a flow cytometer, measuring the fluorescence in both the green and red channels.

  • Data Analysis: Quantify the level of lipid peroxidation by calculating the ratio of green to red fluorescence intensity.

Protocol 4: In Vitro GPX4 Enzyme Activity Assay

This protocol outlines a coupled-enzyme assay to measure the inhibition of GPX4 activity in cell lysates after treatment with this compound.

Materials:

  • Cells treated with this compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 96-well UV-transparent plate

  • Microplate reader capable of measuring absorbance at 340 nm

  • GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • Cumene hydroperoxide (substrate)

Procedure:

  • Cell Lysis: After treating cells with this compound for an appropriate duration, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Lysate Preparation: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates (e.g., using a BCA assay).

  • Assay Reaction: In a 96-well plate, add the following in order:

    • GPX4 Assay Buffer

    • NADPH solution

    • GSH solution

    • GR solution

    • Cell lysate (normalized for protein concentration)

  • Initiate Reaction: Start the reaction by adding cumene hydroperoxide to each well.

  • Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption (ΔA340/min). The GPX4 activity is proportional to this rate. Compare the activity in this compound-treated samples to that of vehicle-treated controls to determine the percentage of inhibition.

Conclusion

This compound is a powerful research tool for investigating the role of GPX4 and ferroptosis in various biological and pathological processes. Adherence to the proper handling, storage, and experimental protocols outlined in these application notes will ensure the generation of reliable and reproducible data while maintaining a safe laboratory environment. As this compound is a prodrug, it is important to consider the cellular context and allow for sufficient time for its metabolic activation in cell-based assays.

References

Application Notes and Protocols for Detecting Lipid Peroxidation with ML-210

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-210 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[1] By inhibiting GPX4, this compound induces a form of regulated cell death known as ferroptosis, which is characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[2][3] This property makes this compound a valuable tool for studying the mechanisms of ferroptosis and for identifying potential therapeutic strategies that target this pathway, particularly in the context of cancer and other diseases.[2]

These application notes provide detailed protocols for inducing lipid peroxidation in cultured cells using this compound and for subsequently detecting and quantifying this process using two common methods: the C11-BODIPY™ 581/591 assay for direct visualization of lipid hydroperoxides and the Thiobarbituric Acid Reactive Substances (TBARS) assay for the measurement of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Mechanism of Action of this compound

This compound induces ferroptosis by covalently binding to the active site of GPX4, thereby inactivating the enzyme.[4] GPX4 is unique in its ability to reduce phospholipid hydroperoxides within biological membranes. Its inhibition by this compound leads to the unchecked accumulation of lipid peroxides, culminating in membrane damage and cell death.[1][3]

ML210_Mechanism ML210 This compound GPX4 GPX4 (Glutathione Peroxidase 4) ML210->GPX4 Inhibits Lipid_ROS Lipid Reactive Oxygen Species (ROS) GPX4->Lipid_ROS Reduces Lipid_Peroxidation Lipid Peroxidation Lipid_ROS->Lipid_Peroxidation Initiates Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Leads to

Caption: Mechanism of this compound induced ferroptosis.

Quantitative Data Summary

The following tables summarize quantitative data related to the use of this compound and the detection of lipid peroxidation.

Table 1: this compound Activity and Recommended Concentrations

ParameterCell LineValueReference
IC50 (Cell Growth Inhibition)HT10800.1 µM[2]
DC50 (GPX4 Degradation)HT10800.03 µM[2]
Recommended Concentration for InductionVarious Cancer Cell Lines0.1 - 10 µM[1][5]

Table 2: C11-BODIPY™ 581/591 Assay Parameters

ParameterDescriptionValueReference
Excitation (Reduced)Excitation wavelength for the non-oxidized probe~581 nm[6]
Emission (Reduced)Emission wavelength for the non-oxidized probe~591 nm[6]
Excitation (Oxidized)Excitation wavelength for the oxidized probe~488 nm[6]
Emission (Oxidized)Emission wavelength for the oxidized probe~510 nm[6]
Staining ConcentrationRecommended concentration for cell staining1 - 10 µM[6][7]
Incubation TimeRecommended staining time30 minutes[6][7]

Table 3: TBARS Assay Parameters

ParameterDescriptionValueReference
Absorbance MaximumWavelength for measuring the MDA-TBA adduct532 nm[8][9]
Reaction TemperatureIncubation temperature for the TBARS reaction95 - 100 °C[9][10]
Reaction TimeIncubation time for the TBARS reaction60 minutes[9][10]

Experimental Protocols

Protocol 1: Induction of Lipid Peroxidation with this compound in Cultured Cells

This protocol describes the general procedure for treating cultured cells with this compound to induce lipid peroxidation.

Materials:

  • Mammalian cell line of interest (e.g., HT1080, H1299)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or dishes

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.

  • This compound Preparation: Prepare a working solution of this compound in complete culture medium from a concentrated stock solution. The final concentration will need to be optimized for your specific cell line and experimental goals, but a range of 0.1 µM to 10 µM is a good starting point.[1][5] A vehicle control (DMSO) should be prepared at the same final concentration as the this compound treatment.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for a desired period. The time required to observe significant lipid peroxidation can vary, but typically ranges from 4 to 24 hours.

  • Harvesting/Analysis: After incubation, the cells are ready for analysis of lipid peroxidation using methods such as the C11-BODIPY™ 581/591 assay or the TBARS assay.

Protocol1_Workflow Start Start Seed_Cells Seed Cells in Culture Vessel Start->Seed_Cells Prepare_ML210 Prepare this compound Working Solution Seed_Cells->Prepare_ML210 Treat_Cells Treat Cells with this compound Prepare_ML210->Treat_Cells Incubate Incubate for 4-24 hours Treat_Cells->Incubate Analyze Analyze Lipid Peroxidation Incubate->Analyze End End Analyze->End

Caption: Workflow for inducing lipid peroxidation with this compound.

Protocol 2: Detection of Lipid Peroxidation using C11-BODIPY™ 581/591

This protocol details the use of the fluorescent probe C11-BODIPY™ 581/591 to visualize lipid peroxidation in live cells treated with this compound. Upon oxidation, the probe's fluorescence emission shifts from red (~591 nm) to green (~510 nm).[6]

Materials:

  • Cells treated with this compound (from Protocol 1)

  • C11-BODIPY™ 581/591 (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Probe Preparation: Prepare a working solution of C11-BODIPY™ 581/591 in HBSS or serum-free medium. A final concentration of 1-2 µM is generally recommended.[7]

  • Cell Staining:

    • For adherent cells, remove the treatment medium and wash the cells twice with HBSS.

    • Add the C11-BODIPY™ working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[7]

  • Washing: Remove the staining solution and wash the cells two to three times with HBSS to remove any unbound probe.[7]

  • Imaging or Flow Cytometry:

    • Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope equipped with filters for both green (e.g., FITC) and red (e.g., Texas Red) fluorescence. Capture images of both channels. An increase in the green to red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: For suspension cells or trypsinized adherent cells, resuspend the cells in HBSS. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green (e.g., FITC) and red (e.g., PE-Texas Red) channels. An increase in the green fluorescence signal indicates lipid peroxidation.

Protocol2_Workflow Start Start with this compound Treated Cells Prepare_Probe Prepare C11-BODIPY Working Solution Start->Prepare_Probe Stain_Cells Stain Cells with C11-BODIPY Prepare_Probe->Stain_Cells Wash_Cells Wash to Remove Unbound Probe Stain_Cells->Wash_Cells Detection Detection Wash_Cells->Detection Microscopy Fluorescence Microscopy Detection->Microscopy Imaging Flow_Cytometry Flow Cytometry Detection->Flow_Cytometry Quantification End End Microscopy->End Flow_Cytometry->End

Caption: Workflow for C11-BODIPY™ lipid peroxidation assay.

Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol describes the measurement of malondialdehyde (MDA), a major end-product of lipid peroxidation, in cells treated with this compound. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.[8]

Materials:

  • Cells treated with this compound (from Protocol 1)

  • RIPA buffer or other suitable lysis buffer

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation (Cell Lysate):

    • Harvest cells by scraping or trypsinization and wash with cold PBS.

    • Resuspend the cell pellet in an appropriate volume of lysis buffer (e.g., RIPA buffer).

    • Sonicate the lysate on ice to ensure complete cell disruption.[11]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Precipitation:

    • To a known volume of cell lysate, add an equal volume of cold TCA solution to precipitate proteins.[8]

    • Incubate on ice for 15 minutes.[8]

    • Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[12]

    • Carefully collect the supernatant.

  • TBARS Reaction:

    • To the supernatant, add an equal volume of TBA solution.[8]

    • Prepare a standard curve using the MDA standard.

    • Incubate all samples and standards in a boiling water bath or heating block at 95-100°C for 60 minutes.[9][10]

    • Cool the tubes on ice to stop the reaction.

  • Measurement:

    • Transfer the samples and standards to a 96-well plate or cuvettes.

    • Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.[9]

  • Quantification:

    • Calculate the concentration of MDA in the samples using the standard curve.

    • Normalize the MDA concentration to the protein concentration of the initial cell lysate.

Protocol3_Workflow Start Start with this compound Treated Cells Cell_Lysis Prepare Cell Lysate Start->Cell_Lysis Protein_Precipitation Protein Precipitation with TCA Cell_Lysis->Protein_Precipitation TBARS_Reaction TBARS Reaction (TBA, 95-100°C) Protein_Precipitation->TBARS_Reaction Measure_Absorbance Measure Absorbance at 532 nm TBARS_Reaction->Measure_Absorbance Quantify_MDA Quantify MDA using Standard Curve Measure_Absorbance->Quantify_MDA End End Quantify_MDA->End

Caption: Workflow for the TBARS assay.

Concluding Remarks

This compound is a powerful tool for inducing and studying lipid peroxidation through the ferroptotic pathway. The protocols provided herein offer robust methods for utilizing this compound in a laboratory setting and for accurately assessing the resulting lipid peroxidation. The choice between the C11-BODIPY™ 581/591 and TBARS assays will depend on the specific experimental needs, with the former providing valuable spatial information through imaging and the latter offering a quantitative measure of a key lipid peroxidation byproduct. Proper optimization of cell type, this compound concentration, and incubation time is crucial for successful and reproducible results.

References

Application Notes & Protocols: Utilizing ML-210 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: ML-210, a Potent Inducer of Ferroptosis

This compound is a selective, covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects cells from oxidative stress by neutralizing lipid hydroperoxides.[1] Unlike direct-acting inhibitors, this compound is a prodrug that undergoes intracellular transformation to form a reactive nitrile oxide electrophile, which then covalently binds to the active site of GPX4.[2] This inhibition of GPX4 leads to the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS), culminating in a specific form of regulated cell death known as ferroptosis.[1][3]

The unique mechanism of this compound makes it a compelling agent for cancer therapy, particularly for tumors resistant to conventional treatments.[3] Combination therapy is a cornerstone of modern oncology, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. This document provides detailed application notes and protocols for combining this compound with other anti-cancer agents to exploit synergistic or additive effects.

Note on Nomenclature: The identifier NSC-663284 has been associated in literature with both this compound (as a GPX4 inhibitor) and, separately, as an inhibitor of the Cdc25 phosphatase family.[4][5] These are distinct mechanisms. These application notes focus exclusively on the well-validated role of this compound as a selective GPX4 inhibitor. Researchers should ensure the identity and mechanism of their compound when designing experiments.

Application 1: Overcoming Chemoresistance in Pancreatic Cancer via EMT Suppression

Combination: this compound and Gemcitabine Cancer Type: Pancreatic Ductal Adenocarcinoma (PDAC) Therapeutic Rationale: Gemcitabine is a standard-of-care chemotherapy for PDAC, but its efficacy is often limited by drug resistance. A key driver of this resistance and metastasis is the Epithelial-Mesenchymal Transition (EMT). Research indicates that low, non-toxic doses of this compound can suppress EMT, enhancing the anti-tumor effects of Gemcitabine.[3][6] The proposed mechanism involves this compound-induced lipid peroxidation at the cell membrane, which interferes with the cellular plasticity required for EMT.[3][6]

Data Summary: this compound + Gemcitabine Effects on Cell Migration and Protein Expression

The following table summarizes the enhanced anti-tumor effects observed when combining this compound with Gemcitabine in PDAC cell lines (e.g., MiaPaCa-2).

Parameter Treatment Group Observed Effect Reference
Cell Migration GEM OnlyModerate inhibition[3]
GEM + this compound (0.1-0.2 µM)Profound, dose-dependent suppression of migration[3]
Vimentin Expression GEM OnlyMinor reduction[7]
GEM + this compound (0.2 µM)Significant reduction in protein expression[3]
GPX4 Expression GEM + this compound (0.2 µM)Significant reduction in protein expression[3]
Cell Viability This compound (up to 0.3 µM) + GEMNo significant increase in cell death compared to GEM alone[3]

Signaling Pathway: this compound and Gemcitabine in PDAC

G cluster_1 Cellular Targets & Processes ML210 This compound GPX4 GPX4 ML210->GPX4 Inhibits GEM Gemcitabine Cell_Death Tumor Cell Death GEM->Cell_Death Induces Lipid_ROS Lipid Peroxidation GPX4->Lipid_ROS Prevents EMT Epithelial-Mesenchymal Transition (EMT) Lipid_ROS->EMT Suppresses Vimentin Vimentin Expression EMT->Vimentin Induces Migration Cell Migration & Metastatic Potential EMT->Migration Promotes EMT->Cell_Death Confers Resistance To

Caption: this compound inhibits GPX4, leading to lipid peroxidation that suppresses EMT, thereby sensitizing PDAC cells to Gemcitabine-induced death.

Protocol: Wound Healing (Scratch) Assay for Cell Migration

This protocol assesses the effect of this compound and Gemcitabine on the collective migration of PDAC cells.[8][9][10]

Materials:

  • PDAC cell line (e.g., MiaPaCa-2)

  • 12-well or 24-well tissue culture plates

  • Complete culture medium

  • Sterile 200 µL pipette tips

  • This compound and Gemcitabine stock solutions

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: Seed PDAC cells into wells of a culture plate at a density that will form a 95-100% confluent monolayer within 24 hours.[8]

  • Monolayer Formation: Incubate cells under standard conditions (37°C, 5% CO₂) until a confluent monolayer is formed.[8]

  • Creating the Wound: Once confluent, carefully aspirate the medium. Using a sterile 200 µL pipette tip, make a straight scratch down the center of the monolayer.[8][10] A consistent, firm pressure should be used.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Aspirate the final wash and add fresh medium containing the desired concentrations of drugs (e.g., Vehicle Control, Gemcitabine alone, this compound alone, Gemcitabine + this compound).

  • Imaging (Time 0): Immediately place the plate on the microscope stage. Capture the first image (T=0) of the scratch in predefined locations for each well.[8]

  • Incubation and Monitoring: Return the plate to the incubator. Capture subsequent images of the same locations at regular intervals (e.g., 8, 16, and 24 hours).

  • Analysis: Measure the width of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the T=0 image.

Application 2: Reversing Multidrug Resistance in Colorectal Cancer

Combination: this compound with Doxorubicin or Vincristine Cancer Type: Colorectal Cancer (CRC) Therapeutic Rationale: A major cause of chemotherapy failure is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), which actively pump drugs out of cancer cells. This compound has been identified as a selective inhibitor of the ABCB1 transporter.[11][12] By blocking this efflux pump, this compound can increase the intracellular concentration and efficacy of conventional chemotherapeutics like doxorubicin and vincristine in resistant CRC cells.[11][12]

Data Summary: Reversal of ABCB1-Mediated Resistance

The table below shows the effect of this compound on the cytotoxicity of doxorubicin in an ABCB1-overexpressing colorectal cancer cell line (HCT-8/V) compared to its parental, sensitive line (HCT-8).

Cell Line Treatment Effect on Cytotoxicity Mechanism Reference
HCT-8 (Sensitive) DOX + this compound (10 µM)Minimal change in DOX IC₅₀No ABCB1 to inhibit[11][13]
HCT-8/V (Resistant) DOX + this compound (10 µM)Significant reversal of resistance; IC₅₀ of DOX is loweredInhibition of ABCB1 efflux pump[11][13]
HCT-8/V (Resistant) DOX + this compound (10 µM)Increased intracellular accumulation of doxorubicinBlockade of drug efflux[12]
HCT-8/V (Resistant) DOX + this compound (10 µM)Increased cell cycle arrest in G2/M and sub-G1 phasesEnhanced DNA damage from retained DOX[11][13]

Experimental Workflow: Drug Accumulation Assay

G cluster_workflow Drug Accumulation Assay Workflow A 1. Seed ABCB1-overexpressing (e.g., HCT-8/V) and parental (e.g., HCT-8) cells B 2. Incubate for 24h to allow adherence A->B C 3. Pre-incubate cells with This compound (e.g., 10 µM) or vehicle control for 1h B->C D 4. Add fluorescent substrate (e.g., Doxorubicin, 10 µM) to all wells C->D E 5. Incubate for 2h at 37°C to allow drug uptake/efflux D->E F 6. Wash cells 3x with ice-cold PBS E->F G 7. Harvest cells using Trypsin-EDTA F->G H 8. Analyze intracellular fluorescence via Flow Cytometry G->H I 9. Compare Mean Fluorescence Intensity (MFI) between treatment groups H->I

Caption: Workflow for quantifying intracellular drug accumulation to assess ABCB1 inhibition by this compound using flow cytometry.

Protocol: Intracellular Doxorubicin Accumulation Assay

This protocol measures the ability of this compound to block the efflux of the fluorescent drug doxorubicin from resistant cancer cells.[12]

Materials:

  • ABCB1-overexpressing (e.g., HCT-8/V) and parental (e.g., HCT-8) cell lines

  • 6-well tissue culture plates

  • This compound stock solution

  • Doxorubicin stock solution

  • Ice-cold PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed resistant and sensitive cells into 6-well plates and allow them to adhere overnight.

  • Pre-treatment: Aspirate medium and add fresh medium containing this compound (e.g., 10 µM) or vehicle control. Incubate for 1 hour at 37°C.

  • Drug Loading: Without washing, add doxorubicin (e.g., 10 µM final concentration) to the wells.

  • Incubation: Incubate the cells for 2 hours at 37°C, protected from light.

  • Washing: Aspirate the drug-containing medium and immediately wash the cells three times with 2 mL of ice-cold PBS to stop drug transport.

  • Cell Harvest: Add Trypsin-EDTA to detach the cells. Neutralize with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Analysis: Centrifuge the cells, resuspend in 500 µL of cold PBS, and immediately analyze on a flow cytometer. Doxorubicin fluorescence is typically detected in the PE or PE-Texas Red channel.

  • Quantification: Record the Mean Fluorescence Intensity (MFI) for at least 10,000 cells per sample. An increase in MFI in the this compound treated group compared to the control indicates inhibition of drug efflux.

Application 3: Synergistic Induction of Ferroptosis in Ovarian Cancer

Combination: this compound and Eribulin Cancer Type: Ovarian Clear Cell Carcinoma (OCCC) Therapeutic Rationale: Eribulin is a microtubule dynamics inhibitor that has shown antitumor activity in OCCC.[14][15] Recent studies have revealed that eribulin can also induce ferroptosis by suppressing the Nrf2-HO-1 signaling pathway and promoting lipid peroxidation.[14] Combining eribulin with this compound, a direct and potent GPX4 inhibitor, results in a synergistic effect on ferroptosis induction, leading to enhanced cancer cell killing.[14]

Data Summary: Synergistic Cytotoxicity of this compound + Eribulin

Quantitative analysis of drug interaction (e.g., using the Chou-Talalay method to calculate a Combination Index, CI) is essential to confirm synergy.

Parameter Treatment Group Expected Result Interpretation Reference
Cell Viability Eribulin aloneDose-dependent decreaseMonotherapy effect[14]
This compound aloneDose-dependent decreaseMonotherapy effect[14]
Eribulin + this compoundGreater-than-additive decrease in viabilityPotential Synergy[14]
Combination Index (CI) Eribulin + this compoundCI < 1Synergistic Interaction[14]
Lipid ROS Levels Eribulin + this compoundSignificantly higher levels than either agent aloneEnhanced ferroptosis induction[14]

Logical Diagram: Synergy in Ferroptosis Induction

G cluster_synergy Concept of Synergistic Ferroptosis Eribulin Eribulin (Nrf2 Pathway Inhibition) Additive Expected Additive Effect (Sum of Individual Effects) Eribulin->Additive Synergy Observed Synergistic Effect (Enhanced Ferroptosis) Eribulin->Synergy ML210 This compound (Direct GPX4 Inhibition) ML210->Additive ML210->Synergy label_text Observed > Expected label_text->Additive

Caption: The combined effect of Eribulin and this compound on ferroptosis is greater than the expected sum of their individual effects, indicating synergy.

Protocol: Measuring Lipid Peroxidation with C11-BODIPY 581/591

This protocol is used to quantify lipid ROS, a key hallmark of ferroptosis, in cells treated with this compound and/or eribulin.[16][17][18][19]

Materials:

  • OCCC cell line (e.g., ES-2, RMG-1)

  • Culture plates or chamber slides

  • This compound and Eribulin stock solutions

  • C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Treat cells with the desired concentrations of this compound, eribulin, the combination, or vehicle control for the desired time (e.g., 24 hours).

  • Prepare C11-BODIPY: Prepare a 10 mM stock solution of C11-BODIPY in anhydrous DMSO.[16] Immediately before use, dilute the stock solution to a final working concentration of 1-10 µM in culture medium without serum.

  • Staining: Remove the treatment medium from the cells and add the C11-BODIPY working solution. Incubate for 30 minutes at 37°C, protected from light.[19][20]

  • Washing: Aspirate the staining solution and wash the cells twice with HBSS or PBS.[16]

  • Analysis:

    • Fluorescence Microscopy: Add fresh HBSS or PBS to the wells and immediately image the cells. The non-oxidized probe fluoresces red (Excitation/Emission ~581/591 nm), while the oxidized probe fluoresces green (Excitation/Emission ~488/510 nm).[19] An increase in the green/red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The shift from red (e.g., PE-Texas Red channel) to green (e.g., FITC channel) fluorescence is quantified. An increase in the percentage of cells in the "green-high" gate indicates ferroptosis.[17]

References

Practical Guide to ML-210 Application in the Lab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-210 is a potent and selective small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the regulation of ferroptosis, an iron-dependent form of programmed cell death.[1][2][3] By covalently binding to the selenocysteine residue in the active site of GPX4, this compound inactivates the enzyme, leading to an accumulation of lipid peroxides and subsequent cell death.[2] Notably, this compound is a prodrug that undergoes intracellular transformation to its active form, which enhances its specificity and reduces off-target effects.[1] This unique mechanism of action makes this compound a valuable tool for studying ferroptosis and a promising candidate for the development of novel anticancer therapies, particularly for drug-resistant cancers.[1][4]

This guide provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting.

Biochemical and Physical Properties

PropertyValueReference
Molecular Formula C₂₂H₂₀Cl₂N₄O₄N/A
Molecular Weight 475.32 g/mol N/A
Appearance Crystalline solidN/A
Solubility Soluble in DMSO[3]
Storage Store at -20°CN/A

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in various cancer cell lines, demonstrating its potency in inducing cell death.

Cell LineCancer TypeIC50 / EC50 (nM)Notes
BJeLR (HRAS G12V)Not specified714-fold selectivity for HRAS mutant-expressing cell lines.
BJeH-LT (HRAS G12V)Not specified2724-fold selectivity for HRAS mutant-expressing cell lines.
LOX-IMVIMelanomaEC50 (not specified)Used in cell viability assays to test this compound analogs.[5]
HT1080FibrosarcomaIC50 of 100A derivative of this compound (DC-2) showed a DC50 of 0.03 µM and an IC50 of 0.1 µM.[4][6]
HCC4006Lung Adenocarcinoma10 µM (used for CETSA)Concentration used for Cellular Thermal Shift Assay (CETSA) to confirm target engagement.[3]

Signaling Pathways

This compound primarily exerts its effect through the induction of ferroptosis by inhibiting GPX4. The signaling pathway is depicted below.

ML210_Signaling_Pathway cluster_0 Cellular Environment ML210 This compound (Prodrug) Active_ML210 JKE-1674 -> JKE-1777 (Active Metabolite) ML210->Active_ML210 Intracellular Metabolism GPX4 GPX4 Active_ML210->GPX4 Covalent Inhibition GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GPX4->GSSG Co-factor Lipid_OH Non-toxic Lipid Alcohols (Lipid-OH) GPX4->Lipid_OH Reduces GSH->GSSG Lipid_ROS Lipid Peroxides (Lipid-OOH) Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Lipid_ROS->Lipid_OH

Caption: this compound intracellular activation and inhibition of GPX4, leading to ferroptosis.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of this compound is outlined below.

Experimental_Workflow cluster_0 Phase 1: In Vitro Assays cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A 1. Cell Culture (Cancer Cell Line of Interest) B 2. This compound Treatment (Dose-Response) A->B C 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C E 5. Lipid Peroxidation Assay (e.g., C11-BODIPY) B->E F 6. Western Blot Analysis (GPX4, Ferroptosis Markers) B->F G 7. Ferroptosis Rescue (e.g., Ferrostatin-1) B->G D 4. Determine IC50 C->D H 8. Data Analysis D->H E->H F->H G->H I 9. Conclusion H->I

Caption: A standard workflow for characterizing the bioactivity of this compound.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol outlines the general procedure for culturing adherent cancer cell lines for use in this compound studies.

Materials:

  • Cancer cell line of interest (e.g., HT1080, LOX-IMVI)

  • Complete growth medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • T-75 culture flasks

  • Incubator (37°C, 5% CO₂)

  • Biosafety cabinet

Procedure:

  • Maintain cells in T-75 flasks in a 37°C incubator with 5% CO₂.

  • For subculturing, aspirate the old medium and wash the cell monolayer with 5 mL of sterile PBS.

  • Aspirate the PBS and add 2-3 mL of Trypsin-EDTA solution to the flask.

  • Incubate for 2-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a fraction of the cell suspension (typically 1:5 to 1:10) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

  • Culture the cells until they reach 70-80% confluency before using them in experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

Materials:

  • Cells cultured as described in Protocol 1

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay is used to measure the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.[5]

Materials:

  • Cells treated with this compound

  • C11-BODIPY 581/591 dye (stock solution in DMSO)

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 6-well plate or chamber slides) and treat with this compound at the desired concentration (e.g., 1-2x IC50) for a specified time (e.g., 6-24 hours).

  • Include a positive control (e.g., RSL3) and a vehicle control. To confirm ferroptosis, include a rescue condition with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).

  • At the end of the treatment, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • For flow cytometry, harvest the cells and resuspend them in PBS. Analyze the cells using a flow cytometer with excitation at 488 nm and emission detected in two channels (green for oxidized dye, ~520 nm; red for reduced dye, ~590 nm).

  • For fluorescence microscopy, visualize the cells directly. An increase in the green to red fluorescence intensity ratio indicates lipid peroxidation.

Protocol 4: Western Blot for GPX4 Expression

This protocol is used to assess the levels of GPX4 protein following this compound treatment.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GPX4

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as desired.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Probe for a loading control to ensure equal protein loading. A decrease in the GPX4 band intensity would indicate this compound-induced degradation or downregulation.

Conclusion

This compound is a powerful research tool for inducing ferroptosis and studying its role in various biological processes, particularly in the context of cancer. The protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their laboratory investigations. Careful experimental design and adherence to these protocols will facilitate the generation of reliable and reproducible data.

References

Troubleshooting & Optimization

ML-210 Technical Support Center: A Guide to Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of ML-210 for various cell types. This compound is a selective and covalent inhibitor of Glutathione Peroxidase 4 (GPX4) that induces ferroptosis, a form of iron-dependent programmed cell death.[1][2] Proper dosage optimization is critical for achieving desired experimental outcomes while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[3] By covalently binding to GPX4, this compound inhibits its function, leading to an accumulation of lipid reactive oxygen species (ROS) and ultimately inducing a specific form of regulated cell death called ferroptosis.[2][4] Interestingly, this compound is a pro-drug that undergoes a two-step transformation within the cell to become its active form.[5]

Q2: What is a typical starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly cell-type dependent. A general recommendation is to start with a broad range of concentrations in a preliminary experiment.[6][7] Based on published data, effective concentrations can range from nanomolar to low micromolar. For a new cell line, a pilot experiment with concentrations ranging from 10 nM to 100 µM using half-log dilutions (e.g., 10, 30, 100, 300 nM, 1, 3, 10, 30, 100 µM) is a good starting point.[7]

Q3: How do I prepare a stock solution of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[8] To prepare a stock solution, dissolve the powdered this compound in high-purity, anhydrous DMSO to a desired concentration, for example, 10 mM.[8] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[9] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.[9]

Q4: How long should I incubate my cells with this compound?

A4: The incubation time required to observe the effects of this compound can vary depending on the cell type and the experimental endpoint. A common incubation period for assessing cell viability is 24 to 72 hours.[10] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) in conjunction with your dose-response experiment to determine the optimal treatment duration for your specific cell line.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in cell culture media 1. Low aqueous solubility of this compound. 2. High final concentration of this compound. 3. "Salting out" effect upon dilution of DMSO stock.[8]1. Ensure the final DMSO concentration is below 0.5%.[9] 2. Prepare intermediate dilutions in serum-free media or PBS before adding to the final culture medium. 3. Gently warm the media to 37°C before adding the diluted this compound.[9] 4. If precipitation persists, consider using a solubilizing agent, but be mindful of its potential effects on the cells.
Inconsistent or no effect of this compound 1. Degraded this compound due to improper storage or multiple freeze-thaw cycles.[9] 2. Incorrect dosage calculations or pipetting errors. 3. Low cell permeability in the specific cell type. 4. Cell line is resistant to ferroptosis.1. Use a fresh aliquot of this compound stock solution.[9] 2. Double-check all calculations and ensure pipettes are calibrated. 3. Verify the expression of GPX4 in your cell line. 4. Include a positive control cell line known to be sensitive to this compound.
High background or off-target effects 1. This compound concentration is too high.[9] 2. The chosen cell line is particularly sensitive. 3. Contamination of cell cultures.1. Perform a thorough dose-response experiment to identify the optimal concentration with the lowest toxicity to control cells.[9] 2. Use a lower seeding density of cells. 3. Regularly test for mycoplasma and other contaminants.
High variability between replicates 1. Inconsistent cell seeding density. 2. Uneven distribution of this compound in the wells. 3. Edge effects in the multi-well plate.1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Mix the plate gently in a crosswise motion after adding this compound. 3. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media instead.

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound in various cell lines. Note that these values can vary depending on the assay conditions and incubation times.

Cell LineCancer TypeIC50 ValueAssayReference
Calu-1Lung Cancer~0.2 µMNot SpecifiedN/A
BJeLR (HRAS G12V)Not Applicable71 nMNot SpecifiedN/A
BJeH-LT (HRAS G12V)Not Applicable272 nMNot SpecifiedN/A
HCT-116Colon Cancer>10 µM (after 3 days)Methylene Blue StainingN/A

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve and MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line using a dose-response curve and a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.[11][12][13]

Materials:

  • This compound

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete medium at 2x the final desired concentrations. A common approach is to use serial dilutions (e.g., half-log or 1:3 dilutions) to cover a wide range of concentrations (e.g., 1 nM to 100 µM).[7]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the wells and add 100 µL of the 2x this compound dilutions to the respective wells.

    • Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

    • Incubate the plate for at least 15 minutes at room temperature on a shaker to ensure complete dissolution.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[15]

Visualizations

Signaling Pathways

ML210_Mechanism_of_Action cluster_cell Cell Membrane cluster_cytosol Cytosol ML210_ext This compound (extracellular) ML210_int This compound (intracellular) ML210_ext->ML210_int Cellular Uptake Active_Metabolite Active Metabolite ML210_int->Active_Metabolite Metabolic Activation GPX4 GPX4 Active_Metabolite->GPX4 Inhibition GSSG GSSG GPX4->GSSG Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols Converts to GSH GSH GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: Mechanism of this compound induced ferroptosis.

Ferroptosis_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm System_xc System xc- Glutamate_ext Glutamate (extracellular) System_xc->Glutamate_ext Cystine_int Cystine System_xc->Cystine_int Cystine_ext Cystine (extracellular) Cystine_ext->System_xc Cysteine Cysteine Cystine_int->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor PUFA_PL_OOH PUFA-PL-OOH (Lipid Peroxides) GPX4->PUFA_PL_OOH Reduces PUFA_PL PUFA-PLs ACSL4 ACSL4 PUFA_PL->ACSL4 Ferroptosis Ferroptosis PUFA_PL_OOH->Ferroptosis Induces LPCAT3 LPCAT3 ACSL4->LPCAT3 LPCAT3->PUFA_PL_OOH Incorporation into membranes Fe2 Fe²⁺ Lipoxygenases Lipoxygenases Fe2->Lipoxygenases Activates Lipoxygenases->PUFA_PL_OOH Oxidizes PUFAs ML210 This compound ML210->GPX4 Inhibits

Caption: The Ferroptosis Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Culture and Seed Cells (96-well plate) C 3. Treat Cells with this compound (24-72 hours) A->C B 2. Prepare this compound Serial Dilutions B->C D 4. Add MTT Reagent C->D E 5. Incubate and Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Plot Dose-Response Curve F->G H 8. Calculate IC50 G->H

Caption: Workflow for this compound Dose-Response Experiment.

References

Technical Support Center: ML-210 Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML-210. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of experiments involving this selective GPX4 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1] It functions as a prodrug, meaning it is converted within the cell into its active form.[2][3] This active metabolite then covalently binds to the selenocysteine residue in the active site of GPX4, inhibiting its function.[1] The inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately inducing a form of regulated cell death called ferroptosis.[2][3]

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability and reproducibility, prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Commercially available sources suggest solubility in DMSO up to 50 mM. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.

Q3: What are the known off-target effects of this compound?

A3: this compound is considered a selective inhibitor of GPX4. However, like many small molecules, it can exhibit off-target effects, particularly at higher concentrations. Studies have shown that the active metabolite of this compound has markedly lower proteome reactivity compared to other GPX4 inhibitors like RSL3. Some identified off-targets are highly abundant proteins such as tubulins. It is crucial to use the lowest effective concentration of this compound to minimize these off-target interactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Inconsistent IC50 Values

Q: My IC50 values for this compound are highly variable between experiments. What are the potential causes and solutions?

A: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors related to the compound, cell culture, and assay protocol can contribute to this variability.

Potential Causes & Solutions

Factor Potential Cause of Inconsistency Recommended Solution
Compound Integrity Degradation of this compound: As a prodrug, this compound's stability in aqueous solutions can be limited.Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid prolonged storage of diluted this compound in culture medium.
Improper Storage: Frequent freeze-thaw cycles of the stock solution can lead to degradation.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Cell Culture Conditions Cell Line Instability: Genetic drift can occur at high cell passage numbers, altering cellular responses to drugs.[3][4]Use cells within a consistent and low passage number range. Regularly authenticate your cell lines.
Cell Density and Confluency: The sensitivity of cells to ferroptosis inducers can be influenced by cell density.[5][6][7]Optimize and standardize cell seeding density for all experiments. Avoid using cells that are overly confluent or too sparse.
Serum Variability: Different lots of fetal bovine serum (FBS) contain varying levels of lipids and antioxidants that can interfere with ferroptosis induction.Test new serum lots before use in critical experiments or use a single, large batch of serum for a series of experiments. Consider serum-free or reduced-serum conditions if appropriate for your cell line.
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug sensitivity.Regularly test your cell cultures for mycoplasma contamination. Specific removal agents are available if contamination is detected.[4][8][9]
Assay Protocol Inconsistent Incubation Times: Variations in the duration of this compound treatment will directly impact the observed effect.Strictly adhere to a standardized incubation time for all experiments.
Inaccurate Pipetting: Errors in serial dilutions or reagent additions are a major source of variability.Ensure pipettes are properly calibrated. Use appropriate pipetting techniques for small volumes.
Interference with Viability Readout: Components in the media or the compound itself can interfere with certain viability assays (e.g., MTT, MTS).Include appropriate controls, such as media-only and compound-only wells, to check for background signal. Consider using an orthogonal viability assay to confirm results.[10]
Suboptimal or No Ferroptosis Induction

Q: I am not observing the expected level of cell death after treating my cells with this compound. What should I check?

A: Several factors can lead to a lack of response to this compound. The troubleshooting process involves verifying your experimental setup and understanding the biology of your cell system.

Troubleshooting Steps for Ineffective Ferroptosis Induction

Step Action Rationale
1. Verify Compound Activity Test your this compound on a cell line known to be sensitive to GPX4 inhibition.This will confirm that your compound stock is active and that your general protocol for inducing ferroptosis is effective.
2. Confirm GPX4 Expression and Activity Measure the protein levels of GPX4 in your cell line of interest via Western blot.Cells with very low or absent GPX4 expression will not be sensitive to this compound.
3. Optimize this compound Concentration and Incubation Time Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.Different cell lines exhibit varying sensitivities to GPX4 inhibitors.
4. Assess Cellular Redox State Measure baseline levels of glutathione (GSH) and lipid reactive oxygen species (ROS) in your cells.Cells with a high intrinsic antioxidant capacity may be more resistant to ferroptosis induction.
5. Include Positive and Negative Controls Use a known ferroptosis inducer (e.g., RSL3) as a positive control and co-treat with a ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) as a negative control.This will help validate that the observed cell death is indeed ferroptosis and not due to other mechanisms.[10]
6. Check for Cellular Conversion of this compound While technically challenging for most labs, be aware that this compound requires intracellular conversion to its active form.[2][3]Factors influencing this conversion are not fully understood but may vary between cell types.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxic effect of this compound. Optimization of cell number and incubation time is recommended for each cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)[11][12][13]

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock in complete culture medium to achieve final concentrations ranging from low nanomolar to high micromolar.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Measuring Lipid Peroxidation using C11-BODIPY 581/591

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation, a hallmark of ferroptosis.[14][15][16][17][18]

Materials:

  • C11-BODIPY 581/591

  • This compound

  • Ferrostatin-1 (as a negative control)

  • Cell line of interest

  • Complete cell culture medium

  • HBSS (Hank's Balanced Salt Solution) or phenol red-free medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).

    • Allow cells to adhere overnight.

    • Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control and a co-treatment with Ferrostatin-1.

  • C11-BODIPY Staining:

    • Prepare a working solution of C11-BODIPY (typically 1-10 µM) in HBSS or serum-free medium.

    • Remove the treatment medium and wash the cells once with HBSS.

    • Add the C11-BODIPY working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Image/Data Acquisition:

    • For Microscopy:

      • Remove the staining solution and wash the cells twice with HBSS.

      • Add fresh HBSS or phenol red-free medium.

      • Immediately image the cells using a fluorescence microscope. The unoxidized probe fluoresces in the red channel, while the oxidized form fluoresces in the green channel. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • For Flow Cytometry:

      • After staining, wash and detach the cells using trypsin.

      • Resuspend the cells in HBSS or FACS buffer.

      • Analyze the cells on a flow cytometer, measuring fluorescence in both the green (e.g., FITC) and red (e.g., PE) channels. An increase in the green fluorescence intensity indicates lipid peroxidation.

Visualizations

ML-210_Mechanism_of_Action ML210 This compound (Prodrug) Active_Metabolite Active Metabolite (JKE-1777) ML210->Active_Metabolite Intracellular Conversion GPX4 GPX4 (Glutathione Peroxidase 4) Active_Metabolite->GPX4 Covalent Inhibition Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduction (Inhibited) Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Accumulation Leads to Troubleshooting_Workflow_for_Inconsistent_IC50 Start Inconsistent IC50 Values Check_Compound 1. Check Compound Integrity - Fresh dilutions? - Proper storage? Start->Check_Compound Check_Cells 2. Evaluate Cell Culture - Low passage? - Consistent density? - Mycoplasma-free? Check_Compound->Check_Cells If compound is OK Check_Protocol 3. Review Assay Protocol - Standardized incubation? - Calibrated pipettes? - Appropriate controls? Check_Cells->Check_Protocol If cells are OK Resolved Consistent Results Check_Protocol->Resolved If protocol is standardized

References

ML-210 Technical Support Center: Troubleshooting Solubility and Experimental Issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility and experimental challenges encountered when working with ML-210, a selective inhibitor of Glutathione Peroxidase 4 (GPX4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4). It functions as a prodrug, meaning it is converted into its active form within the cell. This active metabolite then covalently binds to the selenocysteine residue in the active site of GPX4, inhibiting its function. By inhibiting GPX4, this compound induces a specific form of iron-dependent programmed cell death called ferroptosis.

Q2: What are the primary solvents for dissolving this compound?

This compound is a hydrophobic compound with limited aqueous solubility. The recommended primary solvent for creating stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Solubility in other organic solvents such as Dimethylformamide (DMF) and ethanol has also been reported, though DMSO is the most common choice for in vitro studies.

Q3: What is the recommended final concentration of DMSO in cell culture medium?

To avoid solvent-induced cytotoxicity, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v).[1] For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is recommended.[1][2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Q4: How should this compound stock solutions be stored for long-term stability?

For long-term stability, it is recommended to store this compound stock solutions in DMSO in small, single-use aliquots at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound. When stored properly, DMSO stock solutions are generally stable for several months.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous media.

This is a common issue encountered with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.

Possible Causes and Solutions:

  • High Final Concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit.

    • Solution: Try lowering the final working concentration of this compound.

  • Improper Mixing Technique: Adding the DMSO stock directly and quickly into the aqueous solution can cause localized high concentrations, leading to precipitation.

    • Solution: Add the this compound DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling the tube to ensure rapid and thorough mixing.

  • Low Temperature of Aqueous Medium: Diluting the compound in cold media can decrease its solubility.

    • Solution: Always use pre-warmed (37°C) cell culture medium or buffers for dilutions.

  • High Final DMSO Concentration: While less common, a very high final DMSO concentration can sometimes alter the properties of the media, contributing to precipitation of media components.

    • Solution: Ensure the final DMSO concentration remains below 0.5%.

Experimental Workflow for Diluting this compound:

G cluster_prep Preparation cluster_dilution Dilution cluster_incubation Application prep_stock Prepare high-concentration This compound stock in anhydrous DMSO add_dropwise Add DMSO stock dropwise to warmed medium prep_stock->add_dropwise warm_media Pre-warm aqueous cell culture medium to 37°C warm_media->add_dropwise mix Gently vortex or swirl immediately add_dropwise->mix apply_to_cells Add final solution to cells mix->apply_to_cells

Caption: Workflow for diluting this compound to prevent precipitation.

Issue 2: Loss of this compound activity or inconsistent experimental results.

This may be due to the degradation of the compound.

Possible Causes and Solutions:

  • Improper Storage: Repeated freeze-thaw cycles or long-term storage at inappropriate temperatures can lead to degradation.

    • Solution: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C. Avoid repeated freezing and thawing.

  • Hydrolysis in Aqueous Solutions: this compound may have limited stability in aqueous solutions over extended periods.

    • Solution: Prepare fresh dilutions of this compound in your experimental media for each experiment. Do not store this compound in aqueous solutions for long periods.

  • Poor Quality DMSO: The use of old or non-anhydrous DMSO can compromise the stability of this compound.

    • Solution: Use fresh, high-quality, anhydrous DMSO to prepare stock solutions.

Signs of Potential Degradation:

While there are no simple visual cues for this compound degradation, a noticeable decrease in its expected biological activity (e.g., reduced cell death at a previously effective concentration) is a strong indicator. To confirm activity, you can perform a dose-response experiment and compare the IC50 value to previously established values for your cell line.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO≥ 24 mg/mLVendor Data Sheets
DMF10 mg/mLVendor Data Sheets
Ethanol3 mg/mLVendor Data Sheets

Table 2: Recommended DMSO Concentrations for Cell Culture Experiments

ConditionRecommended Max. DMSO Concentration
General Use / Short-term ( < 24h)≤ 0.5% (v/v)
Sensitive Cell Lines / Long-term (> 24h)≤ 0.1% (v/v)

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of this compound in pre-warmed (37°C) complete cell culture medium. Remember to prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway of this compound Action

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ML210_ext This compound (extracellular) ML210_int This compound (intracellular) ML210_ext->ML210_int Diffusion Active_Metabolite Active Metabolite ML210_int->Active_Metabolite Cellular Conversion GPX4 GPX4 Active_Metabolite->GPX4 Covalent Inhibition GSSG GSSG GPX4->GSSG Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces GSH GSH GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound induces ferroptosis by inhibiting GPX4.

References

minimizing off-target effects of ML-210

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML-210, a selective and covalent inhibitor of Glutathione Peroxidase 4 (GPX4). Our resources are designed to help you minimize off-target effects and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that, once inside the cell, undergoes a transformation into its active forms, JKE-1674 and subsequently JKE-1777.[1][2] This active metabolite then covalently binds to the selenocysteine residue in the active site of GPX4, inhibiting its function.[3] GPX4 is a crucial enzyme that protects cells from a specific type of iron-dependent cell death called ferroptosis by neutralizing lipid peroxides.[2][3] By inhibiting GPX4, this compound leads to an accumulation of lipid peroxides, ultimately inducing ferroptosis.[4]

Q2: How selective is this compound for GPX4?

A2: this compound is considered a selective inhibitor of GPX4.[5] Studies have shown that it exhibits markedly lower reactivity with other cellular proteins compared to other GPX4 inhibitors like RSL3 and ML162.[5] This selectivity is attributed to its unique prodrug mechanism; the reactive electrophile is generated intracellularly, potentially limiting its interaction with off-target proteins.[3]

Q3: What are the known off-target effects of this compound?

A3: While this compound is designed for selectivity, no compound is entirely without potential off-target interactions. Specific, universally acknowledged off-target proteins for this compound are not extensively documented in publicly available literature. The off-target profile can be cell-type specific. Therefore, it is crucial for researchers to empirically determine potential off-target effects in their specific experimental models.

Q4: How can I minimize potential off-target effects of this compound in my experiments?

A4: Minimizing off-target effects is critical for ensuring the validity of your experimental results. Here are key strategies:

  • Dose Optimization: Use the lowest effective concentration of this compound that induces the desired on-target effect (GPX4 inhibition and ferroptosis) in your cell line of interest. A dose-response experiment is highly recommended.

  • Time-Course Experiments: Limit the incubation time to the minimum required to observe the desired phenotype. Prolonged exposure can increase the likelihood of off-target interactions.

  • Use of Controls: Always include appropriate controls, such as a vehicle-only control and a positive control for ferroptosis (e.g., another known GPX4 inhibitor like RSL3). Additionally, using a ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) can help confirm that the observed cell death is indeed due to ferroptosis and not an off-target cytotoxic effect.

  • On-Target Validation: Confirm GPX4 inhibition and downstream markers of ferroptosis (e.g., lipid peroxidation) to ensure the observed phenotype is linked to the intended mechanism of action.

Troubleshooting Guide

Issue 1: No or low induction of cell death after this compound treatment.

  • Possible Cause:

    • Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used.

    • Incorrect Incubation Time: The incubation period may be too short to induce ferroptosis.

    • Cell Line Resistance: Some cell lines are inherently resistant to ferroptosis.

    • Compound Instability: this compound may be unstable in the cell culture medium over long incubation periods.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal dose for your cell line.

    • Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.

    • Confirm GPX4 Expression: Verify that your cell line expresses sufficient levels of GPX4.

    • Check for Compound Stability: Prepare fresh stock solutions of this compound and minimize the time the compound is in the culture medium before application.

Issue 2: Observed cell death is not rescued by ferroptosis inhibitors.

  • Possible Cause:

    • Off-Target Cytotoxicity: At high concentrations or with prolonged exposure, this compound may be inducing cell death through a mechanism other than ferroptosis.

    • Ineffective Inhibitor Concentration: The concentration of the ferroptosis inhibitor may be too low.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Lower the concentration of this compound to a range where cell death is observed but can be rescued by ferroptosis inhibitors.

    • Optimize Inhibitor Concentration: Perform a dose-response experiment for the ferroptosis inhibitor (e.g., Ferrostatin-1) to determine the optimal concentration for rescue in your system.

    • Assess On-Target Effects: Measure GPX4 activity and lipid peroxidation to confirm that this compound is engaging its target at the concentration used.

Issue 3: Inconsistent results between experiments.

  • Possible Cause:

    • Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect cellular response.

    • Inconsistent Compound Handling: Improper storage or handling of this compound can lead to degradation.

  • Troubleshooting Steps:

    • Standardize Cell Culture Protocols: Maintain consistent cell seeding densities and use cells within a defined passage number range.

    • Proper Compound Management: Store this compound stock solutions at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Data Summary

ParameterValueCell Line(s)Reference
GPX4 Inhibition (EC50) 30 nMNot specifiedN/A
Cell Viability (IC50) 71 nMBJeLR (HRAS G12V)N/A
272 nMBJeH-LT (HRAS WT)N/A
> 20 µMMCF7[5]
0.02 µMMDA-MB-231[5]

Experimental Protocols

Protocol 1: In Vitro GPX4 Activity Assay

This assay measures the enzymatic activity of GPX4 in cell lysates.

Methodology:

  • Cell Lysis: Treat cells with this compound or vehicle control. Harvest and lyse cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction mixture containing glutathione (GSH), glutathione reductase (GR), and NADPH.

  • Initiation: Start the reaction by adding a substrate for GPX4 (e.g., cumene hydroperoxide).

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Analysis: Calculate the rate of NADPH consumption to determine GPX4 activity.

Protocol 2: Cellular Lipid Peroxidation Assay

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Methodology:

  • Cell Treatment: Treat cells with this compound, vehicle control, and co-treatments with a ferroptosis inhibitor.

  • Probe Staining: Incubate the cells with a lipid-peroxidation-sensitive fluorescent probe (e.g., C11-BODIPY 581/591).

  • Analysis: Measure the fluorescence intensity using flow cytometry or fluorescence microscopy. An increase in the oxidized form of the probe indicates lipid peroxidation.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

CETSA can be used to assess the binding of this compound to its target (GPX4) and potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble protein remaining at each temperature using techniques like Western blotting or mass spectrometry.

  • Analysis: A shift in the melting temperature of a protein in the this compound treated group compared to the control group indicates direct binding of the compound to that protein.

Visualizations

ML210_Mechanism ML210_ext This compound (extracellular) ML210_int This compound (intracellular) ML210_ext->ML210_int Cellular Uptake JKE1674 JKE-1674 ML210_int->JKE1674 Intracellular Conversion JKE1777 JKE-1777 (Active Electrophile) JKE1674->JKE1777 Intracellular Conversion GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Neutralizes Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Accumulation Leads to

Caption: Intracellular activation and mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment with this compound Observe_Phenotype Observe Cellular Phenotype (e.g., Cell Death) Start->Observe_Phenotype Rescue_Experiment Perform Rescue Experiment with Ferroptosis Inhibitor Observe_Phenotype->Rescue_Experiment Rescued Phenotype Rescued? Rescue_Experiment->Rescued On_Target Likely On-Target Effect (Ferroptosis) Rescued->On_Target Yes Off_Target Potential Off-Target Effect Rescued->Off_Target No Validate_On_Target Validate On-Target Engagement (GPX4 inhibition, Lipid Peroxidation) On_Target->Validate_On_Target Identify_Off_Targets Identify Off-Targets (CETSA, Proteomics) Off_Target->Identify_Off_Targets

Caption: Workflow for troubleshooting and distinguishing on-target vs. off-target effects.

References

Technical Support Center: ML-210 and Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with inducing ferroptosis using ML-210.

Troubleshooting Guide

Question: Why is this compound not inducing cell death in my cell line?

Answer:

The lack of ferroptosis induction by this compound can stem from several factors, ranging from the inherent biology of your cell line to technical aspects of your experimental setup. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify the Reagent and Experimental Conditions

  • This compound Integrity: Confirm the proper storage of your this compound stock solution (typically at -20°C).[1] Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a stock solution for each experiment.

  • Concentration and Incubation Time: The effective concentration of this compound is highly cell-line dependent.[2] You may need to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and vary the incubation time (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.[3]

  • Prodrug Activation: this compound is a prodrug that requires intracellular activation to become the active GPX4 inhibitor.[4][5] This activation process is a multi-step transformation within the cell.[4][5] If the necessary cellular machinery for this conversion is absent or has low activity in your cell line, this compound will be ineffective.

Step 2: Assess the Cellular Context

  • GPX4 Expression Levels: The primary target of active this compound is Glutathione Peroxidase 4 (GPX4).[1][] Cell lines with very high endogenous levels of GPX4 may require higher concentrations of this compound or longer incubation times to achieve sufficient inhibition for ferroptosis induction.[7] Conversely, cells with very low GPX4 expression might already be near the threshold for ferroptosis and require only a small amount of additional stress. We recommend performing a western blot to determine the baseline GPX4 protein levels in your cells.

  • Cell Line Resistance: Some cell lines possess intrinsic resistance mechanisms to ferroptosis.[8][9] This can be due to various factors, including the expression of ferroptosis suppressor proteins other than GPX4, or altered iron and lipid metabolism.[1][10]

  • Hypoxia: A hypoxic microenvironment can inhibit ferroptosis.[11] If you are culturing cells under hypoxic conditions, this may be a contributing factor to the lack of this compound efficacy.

Step 3: Confirm Ferroptosis-Specific Readouts

  • Lipid Peroxidation: The hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS).[7] It is crucial to measure this directly. A common and reliable method is using the fluorescent probe C11-BODIPY 581/591.[12][13][14][15]

  • Controls: Include appropriate positive and negative controls in your experiment. A positive control could be another known ferroptosis inducer like RSL3. A negative control, such as co-treatment with a ferroptosis inhibitor (e.g., Ferrostatin-1 or Liproxstatin-1), should rescue the cells from death, confirming that the observed cell death is indeed ferroptosis.[16]

Troubleshooting Workflow

TroubleshootingWorkflow start This compound Not Inducing Ferroptosis check_reagent Step 1: Verify Reagent & Conditions - this compound integrity - Concentration & time - Prodrug activation potential start->check_reagent check_cells Step 2: Assess Cellular Context - GPX4 expression - Cell line resistance - Hypoxia check_reagent->check_cells Reagent & Conditions OK solution Problem Identified & Resolved check_reagent->solution Issue Found & Corrected check_readouts Step 3: Confirm Ferroptosis Readouts - Lipid peroxidation assay - Positive/Negative controls check_cells->check_readouts Cellular Context Considered check_cells->solution Issue Found & Corrected check_readouts->start Readouts Negative, Re-evaluate check_readouts->solution Readouts Confirm Ferroptosis Pathway

Caption: A logical workflow for troubleshooting the lack of ferroptosis induction by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1][] It functions as a prodrug, meaning it is inactive upon administration and requires a multi-step chemical transformation within the cell to become its active form.[4][5] The active metabolite then binds to and inhibits GPX4, an enzyme crucial for detoxifying lipid peroxides. This inhibition leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering a form of iron-dependent programmed cell death called ferroptosis.[7]

This compound Signaling Pathway

ML210_Pathway ML210 This compound (Prodrug) JKE1674 JKE-1674 ML210->JKE1674 Intracellular Transformation Active_Metabolite Active Metabolite JKE1674->Active_Metabolite Further Activation GPX4 GPX4 Active_Metabolite->GPX4 Covalent Inhibition Lipid_ROS Lipid Peroxidation (Lipid ROS) GPX4->Lipid_ROS Inhibition of Detoxification PUFA PUFA-PLs GPX4->PUFA Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA_OOH PUFA-PL-OOH PUFA->PUFA_OOH Oxidation PUFA_OOH->Lipid_ROS

Caption: The intracellular activation of this compound and its subsequent inhibition of GPX4, leading to ferroptosis.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored as a solid at -20°C.[1] For experimental use, it is typically dissolved in DMSO to create a stock solution, which should also be stored at -20°C or -80°C.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: How do I know if my cells are undergoing ferroptosis and not another form of cell death?

A3: To confirm ferroptosis, you should observe the following:

  • Increased Lipid Peroxidation: Use a fluorescent probe like C11-BODIPY 581/591 to detect an increase in lipid ROS.[12][13][14][15]

  • Rescue by Ferroptosis Inhibitors: Co-treatment with a specific ferroptosis inhibitor, such as Ferrostatin-1 or Liproxstatin-1, should prevent cell death.[16]

  • No Rescue by Other Inhibitors: Inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK (for apoptosis), should not rescue the cells.

Q4: Are there cell lines that are known to be resistant to this compound?

A4: Yes, sensitivity to this compound can vary significantly between cell lines.[2] Resistance can be associated with high levels of GPX4 expression, the presence of alternative ferroptosis suppression pathways (e.g., FSP1-CoQ10 axis), or altered iron metabolism.[9][10] It is recommended to consult the literature for studies using your specific cell line or a similar cancer type to gauge potential sensitivity.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-1080Fibrosarcoma0.1[2][17]
BJeLRHRAS G12V mutant expressing0.071[1]
BJeH-LTHRAS G12V mutant expressing0.272[1]
HepG2Hepatocellular Carcinoma~1-10[18]

Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for your system.

Table 2: General Recommendations for this compound Concentration and Treatment Duration

ParameterRecommendationNotes
Concentration Range 0.1 - 10 µMStart with a broad range to determine the optimal concentration for your cell line.
Treatment Duration 24 - 72 hoursThe onset of ferroptosis can vary. A time-course experiment is recommended.[3]

Experimental Protocols

Protocol 1: Assessment of Lipid Peroxidation using C11-BODIPY 581/591 and Flow Cytometry

This protocol is for the quantitative analysis of lipid peroxidation, a key indicator of ferroptosis.

Materials:

  • Cells of interest

  • This compound

  • Ferrostatin-1 (as a negative control)

  • C11-BODIPY 581/591 dye (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin or other cell dissociation reagent

  • Flow cytometer

Experimental Workflow

C11_BODIPY_Workflow seed_cells 1. Seed Cells treat_cells 2. Treat with this compound (and controls) seed_cells->treat_cells stain_cells 3. Stain with C11-BODIPY treat_cells->stain_cells harvest_cells 4. Harvest and Wash stain_cells->harvest_cells analyze 5. Analyze by Flow Cytometry harvest_cells->analyze

Caption: A streamlined workflow for the C11-BODIPY lipid peroxidation assay.

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

  • Cell Treatment: The following day, treat the cells with the desired concentrations of this compound. Include wells for untreated cells and cells co-treated with this compound and Ferrostatin-1 (e.g., 1 µM).

  • Staining: At the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.[12][13][14][15]

  • Harvesting: Wash the cells twice with PBS. Detach the cells using trypsin and neutralize with complete medium.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with PBS.

  • Flow Cytometry: Resuspend the cells in PBS and analyze immediately on a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Protocol 2: Western Blot Analysis of GPX4 Expression

This protocol is to determine the protein levels of GPX4 in response to this compound treatment.

Materials:

  • Treated cell pellets

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GPX4

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody and the loading control antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative expression of GPX4.

References

Technical Support Center: Process Improvements for ML-210 Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing and troubleshooting assays involving the ferroptosis inducer, ML-210.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cell death?

A1: this compound is a potent and selective inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1] this compound itself is a prodrug, meaning it is inactive until it enters a cell.[2] Once inside the cell, it undergoes a chemical transformation into an active compound that covalently binds to and inhibits Glutathione Peroxidase 4 (GPX4).[2] GPX4 is a crucial enzyme that neutralizes lipid peroxides, and its inhibition leads to the toxic accumulation of these molecules, ultimately causing cell death.[3][4][5]

Q2: In which cancer types has this compound shown efficacy?

A2: this compound has been investigated in a variety of cancer cell lines. Its efficacy can vary depending on the specific genomic and metabolic characteristics of the cancer cells. The DepMap portal provides data on the sensitivity of a wide range of cancer cell lines to this compound, which can be a valuable resource for selecting appropriate models for your research.

Q3: What are the key hallmark readouts to confirm ferroptosis induced by this compound?

A3: To confirm that this compound is inducing ferroptosis, it is essential to measure the following:

  • Increased Lipid Peroxidation: This is the central event in ferroptosis. It can be measured using fluorescent probes like C11-BODIPY 581/591.[1][6][7]

  • Iron Dependence: The cell death should be preventable by co-treatment with an iron chelator, such as deferoxamine (DFO).

  • Rescue by Ferroptosis Inhibitors: The cell death should be reversible by specific ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1, which are radical-trapping antioxidants.

  • GPX4 Inhibition: While direct measurement of GPX4 activity can be complex, observing the downstream effects (lipid peroxidation) and rescue by antioxidants provides strong evidence of on-target activity.

Q4: What is the recommended starting concentration and incubation time for this compound treatment?

A4: The optimal concentration and incubation time for this compound are highly dependent on the cell line being used. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell model. A typical starting point for dose-response studies could be in the range of 0.1 to 10 µM. Incubation times can range from 24 to 72 hours.

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in a polar solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no induction of cell death with this compound treatment. 1. Cell line is resistant to ferroptosis: Some cell lines have intrinsic resistance mechanisms. 2. Suboptimal concentration of this compound: The concentration used may be too low for the specific cell line. 3. Insufficient incubation time: The treatment duration may not be long enough to induce ferroptosis. 4. Degradation of this compound: The compound may have degraded due to improper storage or handling. 5. Low metabolic activation of the prodrug: The cell line may have low levels of the enzymes required to convert this compound into its active form.1. Confirm cell line sensitivity: Check the literature or databases like DepMap for sensitivity data on your cell line. Consider using a positive control cell line known to be sensitive to ferroptosis inducers. 2. Perform a dose-response curve: Test a wider range of this compound concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal dose. 3. Extend the incubation period: Try longer incubation times (e.g., 48h, 72h). 4. Use fresh this compound: Prepare a fresh stock solution from a new vial of the compound. 5. Investigate metabolic pathways: While challenging, you can explore literature on the metabolic pathways involved in this compound activation to see if your cell line is deficient.
High variability in results between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects in the microplate: Evaporation or temperature gradients in the outer wells. 3. Inconsistent compound addition: Pipetting errors leading to different final concentrations.1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during seeding. 2. Avoid using outer wells: Fill the perimeter wells with sterile PBS or media to minimize edge effects. 3. Use calibrated pipettes and proper technique: Ensure accurate and consistent pipetting of this compound.
Inconsistent results in lipid peroxidation assays (e.g., C11-BODIPY). 1. Photobleaching of the fluorescent probe: Excessive exposure to light. 2. Incorrect timing of the assay: Lipid peroxidation is an early event in ferroptosis. 3. Issues with the fluorescent probe: Degradation or improper storage of the probe.1. Minimize light exposure: Protect the stained cells from light as much as possible during incubation and imaging. 2. Optimize the timing: Measure lipid ROS at an earlier time point after this compound treatment (e.g., 6-12 hours). 3. Use a fresh probe: Ensure the C11-BODIPY probe is stored correctly and prepare fresh working solutions.
Ferroptosis inhibitors (e.g., ferrostatin-1) are not rescuing cell death. 1. Inhibitor concentration is too low. 2. The observed cell death is not ferroptosis. 3. The inhibitor is degraded or inactive. 1. Titrate the inhibitor concentration: Perform a dose-response experiment for the ferroptosis inhibitor. 2. Investigate other cell death pathways: Use inhibitors for other pathways (e.g., Z-VAD-FMK for apoptosis) to rule out other mechanisms. 3. Use fresh, properly stored inhibitors.

Quantitative Data

The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. Researchers should determine these values empirically for their specific experimental conditions. Data from public databases like the DepMap portal can serve as a useful reference.

Cell LineCancer TypeThis compound IC50 (µM)Notes
HT-1080FibrosarcomaValue to be determinedKnown to be sensitive to ferroptosis inducers.
A549Lung CancerValue to be determined
PC-3Prostate CancerValue to be determined
MCF7Breast CancerValue to be determined
PANC-1Pancreatic CancerValue to be determined
U-87 MGGlioblastomaValue to be determined

Note: IC50 values are highly dependent on the assay conditions (e.g., cell density, incubation time, assay method). The values in this table are for illustrative purposes and should be experimentally determined.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid reactive oxygen species (ROS), a key indicator of ferroptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well or 12-well cell culture plates

  • C11-BODIPY 581/591 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with the desired concentration of this compound for the appropriate time (e.g., 6-24 hours). Include a vehicle control.

  • C11-BODIPY Staining:

    • In the last 30-60 minutes of the this compound treatment, add the C11-BODIPY 581/591 probe to each well at a final concentration of 1-5 µM.

    • Incubate the plate at 37°C, protected from light.

  • Cell Harvesting and Analysis (Flow Cytometry):

    • After incubation, gently wash the cells twice with PBS.

    • Harvest the cells by trypsinization.

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Analyze the cells on a flow cytometer. The oxidized C11-BODIPY probe fluoresces in the green channel (e.g., FITC), while the unoxidized form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green to red fluorescence ratio indicates lipid peroxidation.

  • Cell Imaging (Fluorescence Microscopy):

    • After incubation with the probe, wash the cells twice with PBS.

    • Add fresh medium or PBS to the wells.

    • Immediately image the cells using a fluorescence microscope with appropriate filters for green and red fluorescence. An increase in the green fluorescence signal indicates lipid peroxidation.

Visualizations

GPX4_Signaling_Pathway extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space SystemXc System Xc- (SLC7A11/SLC3A2) Cysteine Cysteine SystemXc->Cysteine Reduction Glutamate_out Glutamate SystemXc->Glutamate_out Export Cystine Cystine Cystine->SystemXc Import GSH Glutathione (GSH) Cysteine->GSH Synthesis Glutamate_in Glutamate Glutamate_in->GSH GPX4 GPX4 GSH->GPX4 Cofactor GSSG Oxidized Glutathione (GSSG) GPX4->GSSG Lipid_OH Non-toxic Lipid Alcohols (L-OH) GPX4->Lipid_OH Lipid_ROS Lipid Peroxides (L-OOH) Lipid_ROS->GPX4 Reduction Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation Leads to ML210_prodrug This compound (Prodrug) Metabolic_Activation Metabolic Activation ML210_prodrug->Metabolic_Activation ML210_active Active Metabolite ML210_active->GPX4 Inhibition Metabolic_Activation->ML210_active

Caption: GPX4 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_ml210 Prepare this compound Dilutions incubate_overnight->prepare_ml210 treat_cells Treat Cells with this compound and Controls incubate_overnight->treat_cells prepare_ml210->treat_cells incubate_treatment Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate_treatment endpoint_assay Perform Endpoint Assays incubate_treatment->endpoint_assay viability_assay Cell Viability Assay (e.g., MTT) endpoint_assay->viability_assay Option 1 lipid_ros_assay Lipid Peroxidation Assay (e.g., C11-BODIPY) endpoint_assay->lipid_ros_assay Option 2 data_analysis Data Analysis viability_assay->data_analysis lipid_ros_assay->data_analysis ic50 Determine IC50 data_analysis->ic50 lipid_ros_quant Quantify Lipid ROS data_analysis->lipid_ros_quant end End ic50->end lipid_ros_quant->end

Caption: General experimental workflow for this compound based assays.

Troubleshooting_Logic start Start: Unexpected Results check_reagents Check Reagent Stability (this compound, Probes, Inhibitors) start->check_reagents check_protocol Review Experimental Protocol (Concentrations, Incubation Times) start->check_protocol check_cell_line Verify Cell Line Characteristics (Sensitivity, Metabolism) start->check_cell_line low_effect Low/No Effect Observed? check_reagents->low_effect check_protocol->low_effect check_cell_line->low_effect high_variability High Variability? low_effect->high_variability No increase_conc_time Increase Concentration/Time low_effect->increase_conc_time Yes check_seeding Check Cell Seeding and Pipetting Technique high_variability->check_seeding Yes optimize_assay Optimize Assay Conditions (e.g., Staining Time) high_variability->optimize_assay No increase_conc_time->optimize_assay end_bad Consult Further Literature/ Technical Support increase_conc_time->end_bad check_seeding->optimize_assay check_seeding->end_bad end_good Results Improved optimize_assay->end_good

Caption: Logical troubleshooting workflow for this compound assays.

References

Technical Support Center: Refining ML-210 Treatment Protocols for Sensitive Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ferroptosis-inducing agent ML-210. Our goal is to help you refine your treatment protocols, particularly for sensitive cell lines, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2][3] It functions as a prodrug, meaning it is converted within the cell into its active forms. This conversion happens in two steps, first to JKE-1674 and then to JKE-1777.[1][3] The active form, JKE-1777, then covalently binds to the selenocysteine residue in the active site of GPX4, inhibiting its function.[1] GPX4 is a crucial enzyme that detoxifies lipid peroxides. Its inhibition by this compound leads to an accumulation of these lipid peroxides, ultimately triggering a form of iron-dependent programmed cell death called ferroptosis.[1][3] This mechanism is particularly effective in killing drug-resistant cancer cells.[1][3]

Q2: What makes a cell line "sensitive" to this compound treatment?

A2: Cellular sensitivity to this compound is influenced by several factors, primarily related to the regulation of ferroptosis and drug transport. Key determinants include:

  • GPX4 Expression and Activity: Cells with lower baseline expression or activity of GPX4 may be more susceptible to its inhibition.

  • RAS Mutation Status: Some studies indicate that cell lines with activating mutations in RAS oncogenes exhibit increased sensitivity to GPX4 inhibitors like this compound.[4][5]

  • LRP8 Expression: Loss-of-function of LRP8, a gene involved in selenium uptake, can sensitize cells to ferroptosis inducers, including this compound.[6]

  • ABCB1 (MDR1) Expression: Recent findings suggest that this compound can also act as a selective inhibitor of the ABCB1 multidrug resistance transporter. Therefore, cells overexpressing ABCB1 may show increased sensitivity to conventional chemotherapeutics when co-treated with this compound.[2][7]

Q3: What are the recommended starting concentrations and incubation times for this compound?

A3: The optimal concentration and incubation time for this compound are highly cell line-dependent. Based on available data, a good starting point for most cancer cell lines is in the range of 100 nM to 1 µM. For sensitive cell lines, concentrations as low as 30-70 nM may be effective.[4][5] We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal conditions for your specific cell line.

Q4: How can I confirm that this compound is inducing ferroptosis in my cells?

A4: To confirm that the observed cell death is due to ferroptosis, you should perform rescue experiments using specific inhibitors of this pathway. Co-treatment of your cells with this compound and one of the following inhibitors should rescue the cells from death:

  • Ferrostatin-1 (Fer-1): A potent inhibitor of lipid peroxidation.

  • Liproxstatin-1: Another effective inhibitor of lipid peroxidation.

  • Deferoxamine (DFO): An iron chelator that prevents the iron-dependent reactions central to ferroptosis.

If these inhibitors significantly reduce the cell death induced by this compound, it is strong evidence for a ferroptotic mechanism.

Troubleshooting Guides

Issue 1: Inconsistent or no cell death observed after this compound treatment.

Possible Cause Troubleshooting Step
Cell line is resistant to this compound. Assess the expression levels of GPX4 and other known resistance markers. Consider using a higher concentration of this compound or a different ferroptosis inducer.
This compound instability or degradation. This compound is a prodrug and its active metabolites can be unstable. Prepare fresh stock solutions in DMSO and use them immediately. Avoid repeated freeze-thaw cycles. Consider the stability of this compound in your specific cell culture medium over the course of the experiment.
Suboptimal concentration or incubation time. Perform a thorough dose-response and time-course experiment to identify the optimal conditions for your cell line.
Issues with this compound solubility. This compound is soluble in DMSO.[4][5] Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) and consistent across all experimental conditions, including controls. If you observe precipitation, try preparing a more dilute stock solution.

Issue 2: High background or variability in lipid peroxidation assays.

Possible Cause Troubleshooting Step
Sample instability. Lipid peroxides are unstable. Process your samples immediately after harvesting. If storage is necessary, snap-freeze in liquid nitrogen and store at -80°C.
Assay interference. Some components of cell culture media or lysis buffers can interfere with the assay. Always include appropriate controls, such as untreated cells and vehicle-treated cells.
Incorrect timing of measurement. The peak of lipid peroxidation can be transient. Perform a time-course experiment to determine the optimal time point for measurement after this compound treatment.

Issue 3: Difficulty detecting changes in GPX4 protein levels by Western blot.

Possible Cause Troubleshooting Step
Poor antibody quality. Use a validated antibody specific for GPX4. Check the manufacturer's recommendations for antibody dilution and incubation conditions.
Low GPX4 expression in the cell line. Increase the amount of protein loaded onto the gel. Use an enrichment technique if necessary.
Inefficient protein extraction. Use a lysis buffer that is effective for extracting membrane-associated proteins, as GPX4 is localized to the mitochondria and other membranes.

Quantitative Data

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
BJeLR (HRAS G12V)Fibrosarcoma71[4][5]
BJeH-LTFibrosarcoma272[4][5]
HT-1080Fibrosarcoma~100[8]
LOX-IMVIMelanomaNot specified[2]
CJMMelanomaNot specified[2]
U257GlioblastomaNot specified[2]
A498Renal Cell CarcinomaNot specified[2]
CAKI2Renal Cell CarcinomaNot specified[2]

Note: IC50 values can vary depending on the assay conditions and cell line passage number. This table should be used as a general guide.

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lipid Peroxidation Assay (TBARS Assay)

This protocol measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

  • Treated and untreated cells

  • PBS

  • Cell lysis buffer

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • MDA standard

  • Spectrophotometer or plate reader

Procedure:

  • Harvest cells by scraping and wash with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer containing an antioxidant like BHT to prevent further lipid peroxidation during sample preparation.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • To 200 µL of the supernatant, add 600 µL of TBA reagent.

  • Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Cool the samples on ice for 10 minutes.

  • Measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Quantify the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Protocol 3: Western Blot for GPX4

This protocol outlines the detection of GPX4 protein levels.

Materials:

  • Treated and untreated cells

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GPX4

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using an imaging system.

  • Normalize the GPX4 band intensity to a loading control (e.g., β-actin or GAPDH).

Visualizations

Ferroptosis_Pathway This compound Induced Ferroptosis Signaling Pathway cluster_ML210 This compound Action cluster_GPX4 GPX4 Regulation cluster_Ferroptosis Ferroptosis Cascade ML210 This compound (Prodrug) JKE1674 JKE-1674 ML210->JKE1674 Intracellular Conversion JKE1777 JKE-1777 (Active) JKE1674->JKE1777 Intracellular Conversion GPX4 GPX4 JKE1777->GPX4 Inhibits GSSG GSSG GPX4->GSSG Lipid_ROOH Lipid Peroxides (L-OOH) GPX4->Lipid_ROOH Reduces Lipid_Peroxidation Lipid Peroxidation Accumulation GPX4->Lipid_Peroxidation Prevents GSH GSH GSH->GPX4 Cofactor Lipid_ROH Lipid Alcohols (L-OH) Lipid_ROOH->Lipid_ROH Lipid_ROOH->Lipid_Peroxidation Cell_Death Ferroptotic Cell Death Lipid_Peroxidation->Cell_Death

Caption: this compound induced ferroptosis via GPX4 inhibition.

Experimental_Workflow General Experimental Workflow for this compound cluster_setup Experiment Setup cluster_treatment This compound Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_treatment Add this compound to Cells overnight_incubation->add_treatment prepare_dilutions Prepare this compound Serial Dilutions prepare_dilutions->add_treatment incubation Incubate for 24/48/72h add_treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability lipid_perox Lipid Peroxidation Assay incubation->lipid_perox western Western Blot (GPX4) incubation->western ic50 Calculate IC50 viability->ic50 mechanism Confirm Mechanism lipid_perox->mechanism western->mechanism

Caption: Workflow for evaluating this compound efficacy.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments cluster_checks Initial Checks cluster_solutions Solutions start Inconsistent/No Cell Death check_concentration Dose-Response/ Time-Course? start->check_concentration check_reagents Reagents Fresh? (this compound, Media) check_concentration->check_reagents No optimize Optimize Concentration & Incubation Time check_concentration->optimize Yes check_solubility Precipitation Observed? check_reagents->check_solubility No remake_reagents Prepare Fresh Reagents check_reagents->remake_reagents Yes assess_resistance Assess Resistance Markers (e.g., GPX4) check_solubility->assess_resistance No adjust_stock Adjust Stock Conc. or DMSO % check_solubility->adjust_stock Yes end Successful Experiment optimize->end remake_reagents->end assess_resistance->end adjust_stock->end

Caption: Troubleshooting inconsistent this compound results.

References

Technical Support Center: Overcoming Resistance to ML-210 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ferroptosis inducer ML-210. Here, you will find information to help you navigate experimental challenges related to this compound resistance in cancer cells.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: this compound is not inducing cell death in my cancer cell line.

  • Question: I've treated my cancer cells with this compound, but I'm not observing the expected decrease in cell viability. What should I check first?

    Answer:

    • Confirm this compound Integrity and Activity: Ensure your this compound stock solution is properly prepared and stored to maintain its activity. It's recommended to prepare fresh dilutions for each experiment. To validate its activity, include a positive control cell line known to be sensitive to this compound-induced ferroptosis.

    • Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. The effective concentration can vary significantly between cell types.

    • Verify Ferroptosis Induction: Confirm that the observed cell death is indeed ferroptosis. This can be done by co-treating the cells with a ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1. If these inhibitors rescue the cells from this compound-induced death, it confirms a ferroptotic mechanism.[1][2]

    • Assess Basal Resistance: Your cell line may have intrinsic resistance to ferroptosis. Key factors to investigate include the expression levels of GPX4 and other antioxidant proteins.

Issue 2: My cells have developed resistance to this compound over time.

  • Question: My cancer cell line was initially sensitive to this compound, but now it shows a resistant phenotype. How can I investigate the mechanism of this acquired resistance?

    Answer: Acquired resistance to this compound can arise from various mechanisms. A systematic approach to identify the cause is crucial.

    • Step 1: Quantify the Resistance: Determine the shift in the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive line using a cell viability assay. A significant increase in the IC50 value confirms acquired resistance.

    • Step 2: Investigate Alterations in the Ferroptosis Pathway:

      • GPX4 Expression: Analyze the protein levels of GPX4 in both sensitive and resistant cells by Western blot. Upregulation of GPX4 is a common mechanism of resistance to ferroptosis inducers that target it.

      • GPX4-Independent Pathways: Investigate the expression of proteins involved in GPX4-independent ferroptosis resistance, such as Ferroptosis Suppressor Protein 1 (FSP1).

    • Step 3: Evaluate Drug Efflux Pump Activity:

      • ABCB1 Expression: Check for overexpression of the multidrug resistance protein 1 (MDR1 or ABCB1) in resistant cells via Western blot or qPCR.

      • Functional Efflux Assay: Perform a dye efflux assay using a substrate of ABCB1, such as rhodamine 123, to functionally assess the activity of this pump. Increased efflux of the dye in resistant cells, which can be reversed by an ABCB1 inhibitor like verapamil, indicates a role for this transporter in resistance.

  • Question: I suspect ABCB1-mediated efflux is causing resistance to this compound in my cells. How can I experimentally confirm this?

    Answer: To confirm the role of ABCB1 in this compound resistance, you can perform the following experiments:

    • Co-treatment with an ABCB1 Inhibitor: Treat your resistant cells with this compound in the presence and absence of a known ABCB1 inhibitor (e.g., verapamil, cyclosporin A). A significant re-sensitization to this compound in the presence of the inhibitor strongly suggests ABCB1-mediated resistance.

    • Intracellular Drug Accumulation: Measure the intracellular accumulation of a fluorescent ABCB1 substrate (e.g., doxorubicin) in both sensitive and resistant cells using flow cytometry. Reduced accumulation in resistant cells that is restored upon treatment with an ABCB1 inhibitor provides direct evidence of increased efflux pump activity.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of resistance to this compound?

A1: Resistance to this compound, and ferroptosis inducers in general, can be broadly categorized into two types:

  • On-target resistance: This involves alterations in the direct pathway of ferroptosis. Key mechanisms include:

    • Upregulation of GPX4: Increased levels of the primary target of this compound can overwhelm the inhibitory effect of the drug.

    • Activation of GPX4-independent anti-ferroptotic pathways: The FSP1-CoQ10-NAD(P)H pathway can compensate for GPX4 inhibition by reducing lipid peroxides.

    • Increased Glutathione (GSH) Synthesis: Elevated levels of GSH, a cofactor for GPX4, can enhance its antioxidant capacity.

  • Off-target resistance: This involves mechanisms that are not directly related to the ferroptosis pathway.

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.

Q2: What are some potential combination therapies to overcome this compound resistance?

A2: Combination therapy is a promising strategy to counteract resistance to this compound.

  • Inhibition of Drug Efflux: Combining this compound with an ABCB1 inhibitor can restore its efficacy in cells with high efflux pump activity.

  • Targeting Parallel Anti-ferroptotic Pathways: For cells that have upregulated GPX4-independent resistance mechanisms, co-treatment with an FSP1 inhibitor could be effective.

  • Synergistic Induction of Cell Death: Combining this compound with other chemotherapeutic agents that induce different forms of cell death, such as apoptosis, can lead to a more potent anti-cancer effect.

Q3: How does this compound's dual role as a GPX4 inhibitor and an ABCB1 inhibitor affect its use in resistant cells?

A3: this compound has been shown to not only induce ferroptosis by inhibiting GPX4 but also to inhibit the function of the ABCB1 transporter. This dual functionality is advantageous. In cancer cells that have developed multidrug resistance through ABCB1 overexpression, this compound may simultaneously induce ferroptosis and block the efflux of other co-administered chemotherapeutic drugs, potentially re-sensitizing the cells to those agents.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and ferroptosis inducers.

Table 1: IC50 Values of Ferroptosis Inducers in Different Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Reference
MCF7Breast CancerRSL3> 2 (Resistant)[3]
MDAMB415Breast CancerRSL3> 2 (Resistant)[3]
ZR75-1Breast CancerRSL3> 2 (Resistant)[3]
T47DBreast CancerRSL3~ 0.1 (Sensitive)[3]
HCT-8Colorectal CancerDoxorubicin~ 0.03[4]
HCT-8/V (ABCB1+)Colorectal CancerDoxorubicin> 1[4]

Note: Data for this compound IC50 values in a wide range of resistant cell lines is limited in the public domain. Researchers are encouraged to determine the IC50 empirically in their cell lines of interest.

Table 2: Effect of Combination Therapy on Drug Efficacy

Cell LineTreatmentFold Reversal of ResistanceReference
HCT-8/V (ABCB1+)Doxorubicin + this compound (10 µM)~ 8-fold[4]
HCT-8/V (ABCB1+)Vincristine + this compound (10 µM)~ 10-fold[4]
MCF7 (RSL3-resistant)RSL3 + NeratinibSynergistic cell killing[3]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Materials:

    • Cancer cell lines (sensitive and resistant)

    • Complete culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. ABCB1-Mediated Drug Efflux Assay using Rhodamine 123

This protocol measures the functional activity of the ABCB1 drug efflux pump.

  • Materials:

    • Cancer cell lines (sensitive and resistant)

    • Complete culture medium

    • Rhodamine 123 (stock solution in DMSO)

    • Verapamil (ABCB1 inhibitor, stock solution in DMSO)

    • PBS

    • Flow cytometer

  • Procedure:

    • Harvest cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.

    • For inhibitor treatment, pre-incubate a sample of resistant cells with a non-toxic concentration of verapamil (e.g., 10 µM) for 30 minutes at 37°C.

    • Add rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with ice-cold PBS to remove extracellular dye.

    • Resuspend the cells in ice-cold PBS for immediate analysis on a flow cytometer.

    • Acquire data using the appropriate laser and filter for rhodamine 123 (e.g., 488 nm excitation, 525/50 nm emission).

    • Analyze the data by comparing the mean fluorescence intensity (MFI) of rhodamine 123 in the different cell populations. A lower MFI in resistant cells compared to sensitive cells, which is increased by verapamil treatment, indicates active ABCB1-mediated efflux.

3. Western Blot for GPX4 and ABCB1 Expression

This protocol is for detecting the protein levels of GPX4 and ABCB1.

  • Materials:

    • Cancer cell lines (sensitive and resistant)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-GPX4, anti-ABCB1, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[6]

    • Prepare protein lysates for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes (for GPX4 and loading controls). For multi-pass transmembrane proteins like ABCB1, avoid boiling; instead, incubate at 37°C for 30 minutes.[7]

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to the loading control to compare the expression levels between sensitive and resistant cells.

Visualizations

Signaling_Pathways_in_ML210_Resistance cluster_ML210_Action This compound Mechanism of Action cluster_Resistance_Mechanisms Mechanisms of Resistance ML210 This compound (Prodrug) Active_ML210 Active Metabolite ML210->Active_ML210 Intracellular Conversion GPX4 GPX4 Active_ML210->GPX4 Inhibition Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Detoxification GSH GSH GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induction Upregulated_GPX4 GPX4 Upregulation Upregulated_GPX4->GPX4 FSP1_Pathway FSP1-CoQ10 Pathway FSP1_Pathway->Lipid_Peroxides Detoxification (GPX4-independent) ABCB1 ABCB1 (MDR1) Efflux Pump ABCB1->ML210 Efflux

Signaling pathways involved in this compound action and resistance.

Experimental_Workflow_for_Resistance_Investigation start Cancer Cell Line Shows Resistance to this compound ic50 1. Determine IC50 Shift (MTT Assay) start->ic50 decision Significant IC50 Increase? ic50->decision no_resistance No Acquired Resistance (Check initial experimental setup) decision->no_resistance No investigate Investigate Resistance Mechanism decision->investigate Yes western_blot 2. Western Blot (GPX4, FSP1, ABCB1) investigate->western_blot efflux_assay 3. Functional Efflux Assay (Rhodamine 123) investigate->efflux_assay results Analyze Results western_blot->results efflux_assay->results on_target On-Target Resistance (Altered GPX4/FSP1) results->on_target off_target Off-Target Resistance (Increased ABCB1 Efflux) results->off_target combination_therapy 4. Design Combination Therapy on_target->combination_therapy off_target->combination_therapy

Workflow for investigating acquired resistance to this compound.

References

Technical Support Center: Method Refinement for Long-Term ML-210 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining experimental methods involving long-term exposure to ML-210.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term experiments with this compound in a question-and-answer format.

Problem/Question Possible Cause(s) Suggested Solution(s)
Reduced or loss of this compound activity over time in culture. 1. Compound Instability: this compound, like many small molecules, can degrade in aqueous culture media over extended periods. 2. Metabolism by Cells: Cells may metabolize this compound into inactive forms over time. 3. pH Shift in Media: Changes in media pH can affect the stability and activity of this compound.1. Replenish this compound: For long-term studies, perform partial or full media changes with freshly prepared this compound at regular intervals (e.g., every 24-72 hours). The optimal frequency should be determined empirically. 2. Monitor Compound Concentration: If possible, use analytical methods like LC-MS to quantify the concentration of this compound in the culture media over time to determine its half-life under your specific experimental conditions. 3. Maintain pH: Ensure proper buffering of the culture media and monitor the pH, especially in dense cultures.
High variability in experimental replicates. 1. Inconsistent Stock Solution: Improperly stored or prepared stock solutions can lead to variability. 2. Cell Density and Health: Variations in cell seeding density or overall cell health can impact the response to this compound. 3. Uneven Compound Distribution: Inadequate mixing of this compound into the culture media.1. Proper Stock Preparation: Prepare fresh DMSO stock solutions of this compound and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2][3] 2. Standardize Cell Culture: Use a consistent cell seeding density and ensure cultures are healthy and in the logarithmic growth phase at the start of the experiment. 3. Ensure Homogeneity: After adding this compound to the media, mix thoroughly by gentle swirling or pipetting before adding to the cells.
Unexpected cell death or toxicity at low concentrations. 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound-induced ferroptosis. 3. Off-Target Effects: At higher concentrations or in specific cell lines, off-target effects may contribute to cytotoxicity.1. Limit Solvent Concentration: Keep the final concentration of DMSO in the culture medium below 0.1% (v/v). 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental duration. 3. Include Controls: Use appropriate controls, such as co-treatment with a ferroptosis inhibitor like ferrostatin-1, to confirm that the observed cell death is due to ferroptosis.[4]
Development of cellular resistance to this compound. 1. Upregulation of Antioxidant Pathways: Cells may adapt to long-term GPX4 inhibition by upregulating other antioxidant systems. 2. Changes in Lipid Metabolism: Alterations in the balance of polyunsaturated and monounsaturated fatty acids can affect susceptibility to ferroptosis.[1] 3. Expression of Drug Efflux Pumps: Increased expression of transporters like ABCB1 can reduce intracellular this compound concentration.[5][6]1. Monitor Biomarkers: Assess the expression or activity of other antioxidant proteins. 2. Lipid Profiling: Analyze the lipid composition of resistant cells to identify changes. 3. Combination Therapy: Consider co-treatment with inhibitors of other relevant pathways or drug efflux pumps to overcome resistance.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a prodrug that, once inside the cell, is converted into a highly reactive nitrile oxide electrophile. This active form then covalently binds to the selenocysteine residue in the active site of Glutathione Peroxidase 4 (GPX4), inhibiting its function and leading to an accumulation of lipid peroxides, which ultimately results in a form of programmed cell death called ferroptosis.[4]

2. How should I prepare and store this compound stock solutions?

This compound is typically supplied as a solid. A stock solution can be made by dissolving it in an organic solvent like DMSO.[1][4] For long-term storage, it is recommended to store the powder at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution.

3. What is a typical effective concentration range for this compound in long-term studies?

The effective concentration of this compound is highly dependent on the cell line and the duration of the experiment. For short-term studies, concentrations in the nanomolar to low micromolar range are often used.[7] For long-term exposure, it is crucial to perform a dose-response and time-course experiment to determine the optimal concentration that induces the desired level of ferroptosis without causing acute, overwhelming toxicity.

4. How can I confirm that this compound is engaging its target, GPX4, in my long-term experiment?

Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This technique assesses the thermal stability of a protein in the presence of a ligand. Binding of this compound to GPX4 is known to increase its thermal stability. By performing CETSA at different time points during your long-term experiment, you can monitor the continued engagement of GPX4 by this compound.

5. What are the key biomarkers to monitor during a long-term this compound exposure experiment?

To monitor the induction of ferroptosis, you can measure the following:

  • Lipid Peroxidation: Use fluorescent probes like C11-BODIPY 581/591 to detect lipid reactive oxygen species (ROS).[4]

  • GPX4 Activity: Measure the enzymatic activity of GPX4 in cell lysates.

  • Expression of Ferroptosis-related Genes: Monitor changes in the expression of genes involved in iron metabolism and antioxidant response (e.g., TFRC, CHAC1).[8][9][10]

6. What are the potential off-target effects of this compound in long-term studies?

While this compound is considered more selective than other GPX4 inhibitors, the potential for off-target effects exists, especially in long-term exposure scenarios.[4] One identified off-target effect is the inhibition of the ABCB1 drug efflux pump.[5][6] It is important to consider that the reactive nitrile oxide intermediate could potentially interact with other cellular nucleophiles. Careful dose selection and the use of appropriate controls are essential to minimize and account for potential off-target effects.

Experimental Protocols

Detailed Methodology for Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for monitoring GPX4 engagement by this compound.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere.

    • Treat cells with this compound at the desired concentration and for the specified duration as part of your long-term experiment. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Lysis:

    • At the desired time point, wash the cells with PBS and harvest them by scraping.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Heat Challenge:

    • Aliquot the clarified lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble GPX4 at each temperature by Western blotting or other quantitative protein analysis methods.

    • Plot the fraction of soluble GPX4 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Detailed Methodology for this compound Pull-Down Assay

This protocol is for identifying the cellular targets of this compound using an alkyne-tagged version of the compound (this compound-yne).

  • Cell Treatment:

    • Treat cells with this compound-yne at a concentration determined to be effective for your cell line. Include a no-probe control.

  • Cell Lysis:

    • Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • To the clarified lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).

    • Incubate the reaction for 1-2 hours at room temperature to covalently link biotin to the alkyne-tagged this compound bound to its target proteins.

  • Affinity Purification:

    • Add streptavidin-coated beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting using an anti-GPX4 antibody to confirm the specific pull-down of GPX4.

    • For identifying novel off-targets, the eluate can be analyzed by mass spectrometry.

Visualizations

ML210_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ML210_ext This compound (Prodrug) ML210_int This compound ML210_ext->ML210_int Cellular Uptake JKE1674 JKE-1674 ML210_int->JKE1674 Metabolic Conversion NitrileOxide Nitrile Oxide Electrophile JKE1674->NitrileOxide Further Activation GPX4_inactive Inactive GPX4 (Covalently Modified) NitrileOxide->GPX4_inactive GPX4_active Active GPX4 (Selenocysteine) Ferroptosis_Signaling_Pathway ML210 This compound GPX4 GPX4 ML210->GPX4 Inhibition PUFA Polyunsaturated Fatty Acids (PUFAs) GPX4->PUFA Reduces Lipid Peroxidation GSH GSH GSH->GPX4 Cofactor Lipid_ROS Lipid Peroxides (Lipid ROS) Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA->Lipid_ROS Oxidation CETSA_Workflow A 1. Treat cells with This compound or Vehicle B 2. Harvest and Lyse Cells A->B C 3. Heat Lysates across a Temperature Gradient B->C D 4. Centrifuge to Separate Aggregated Proteins C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Analyze Soluble GPX4 (e.g., Western Blot) E->F G 7. Plot Melting Curves to Assess Thermal Shift F->G

References

Validation & Comparative

Validating the Efficacy of ML-210 in New Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ferroptosis-inducing agent ML-210 with alternative compounds, supported by experimental data. The information presented herein is intended to assist researchers in evaluating the efficacy of this compound in novel cancer models and designing further preclinical studies.

Introduction to this compound and Ferroptosis Induction

This compound is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[1] By inhibiting GPX4, this compound triggers a specific form of regulated cell death known as ferroptosis, which is characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[1][2] This mechanism of action is particularly promising for treating cancer cells that have developed resistance to traditional apoptotic cell death pathways.[2] this compound itself is a pro-drug that is metabolically activated within the cell to its active forms, JKE-1674 and JKE-1777, which then covalently bind to and inhibit GPX4.[1]

Comparative Analysis of Ferroptosis Inducers

Several other small molecules have been identified as inducers of ferroptosis, each with a distinct mechanism of action targeting the GPX4 pathway. This section compares this compound to prominent alternatives: RSL3, Erastin, FIN56, and FINO2.

Mechanism of Action Overview
CompoundPrimary TargetMechanism of Action
This compound GPX4Pro-drug converted to active form, which covalently inhibits GPX4.[1]
RSL3 GPX4Direct covalent inhibitor of GPX4.
Erastin System Xc-Inhibits the cystine/glutamate antiporter, leading to depletion of glutathione (GSH), a necessary cofactor for GPX4 activity.[1]
FIN56 GPX4 and Squalene SynthaseInduces the degradation of GPX4 protein and also activates squalene synthase, leading to coenzyme Q10 depletion.[3][4]
FINO2 Indirect GPX4 inactivation and Iron OxidationInduces indirect inactivation of GPX4 and promotes iron oxidation, leading to lipid peroxidation.
In Vitro Efficacy: A Quantitative Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values for this compound and its alternatives in various cancer cell lines. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Cancer TypeCell LineThis compound GI50 (µM)RSL3 IC50/GI50 (µM)Erastin IC50/GI50 (µM)FIN56 IC50 (µM)
Head and Neck HN3-0.48[5]--
Breast MCF7>10 (Resistant)[6]>2 (Resistant)[6]~80-
Breast MDA-MB-415>10 (Resistant)[6]>2 (Resistant)[6]--
Breast ZR-75-1>10 (Resistant)[6]>2 (Resistant)[6]--
Glioblastoma LN229---4.2
Glioblastoma U118---2.6

Data for this compound in a broad panel of cell lines is available through the NCI-60 database, though direct GI50 values are not always explicitly published in single manuscripts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of ferroptosis inducers.

In Vitro Cell Viability Assay: Resazurin Reduction Assay

This protocol is designed to assess the cytotoxic effects of compounds on cancer cell lines in a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates

  • Multimode plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Resazurin Addition: Add 10 µL of the resazurin solution to each well.

  • Incubation with Resazurin: Incubate the plates for 2-4 hours at 37°C and 5% CO2, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Growth Inhibition Assay: Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line of interest

  • Sterile PBS or appropriate cell culture medium

  • Matrigel (optional)

  • Test compound (this compound) and vehicle control

  • Calipers

  • Anesthetic for animal procedures

Procedure:

  • Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in sterile PBS or medium, with or without Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily, intraperitoneal injection). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Visualizing the GPX4 Signaling Pathway and Drug Intervention Points

The following diagrams, generated using the DOT language, illustrate the GPX4-mediated ferroptosis pathway and the points of intervention for this compound and its alternatives.

GPX4_Pathway cluster_upstream Upstream Regulation cluster_core Core Ferroptosis Regulation cluster_downstream Downstream Effect cluster_drugs Drug Intervention Glutamate Glutamate Cystine Cystine GSH GSH Cystine->GSH synthesis System Xc- System Xc- System Xc-->Glutamate exports System Xc-->Cystine imports GPX4 GPX4 GSH->GPX4 cofactor Lipid-OH Lipid-OH GPX4->Lipid-OH reduces Lipid-OOH Lipid-OOH Lipid-OOH->GPX4 Ferroptosis Ferroptosis Lipid-OOH->Ferroptosis induces Erastin Erastin Erastin->System Xc- inhibits ML210 ML210 ML210->GPX4 inhibits RSL3 RSL3 RSL3->GPX4 inhibits FIN56 FIN56 FIN56->GPX4 degrades FINO2 FINO2 FINO2->GPX4 inactivates

Caption: GPX4 pathway and drug intervention points.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Validation A Cancer Cell Line Culture B Compound Treatment (this compound & Alternatives) A->B C Cell Viability Assay (Resazurin) B->C D IC50 Determination C->D E Xenograft Model Establishment D->E Promising candidates move to in vivo testing F Drug Administration E->F G Tumor Growth Monitoring F->G H Tumor Growth Inhibition Analysis G->H

Caption: Experimental workflow for efficacy validation.

References

A Comparative Guide to GPX4 Inhibitors: ML-210 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of ferroptosis, an iron-dependent form of programmed cell death, has emerged as a promising therapeutic strategy in oncology and other disease areas. Central to this pathway is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that plays a critical role in protecting cells from lipid peroxidation. Consequently, the development of potent and selective GPX4 inhibitors is a key focus of drug discovery efforts. This guide provides an objective comparison of the well-characterized GPX4 inhibitor ML-210 with other commonly used inhibitors, namely RSL3 and FIN56, supported by experimental data and detailed protocols.

Performance Comparison of GPX4 Inhibitors

The potency of GPX4 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for this compound, RSL3, and FIN56, demonstrating their efficacy in inducing cell death. It is important to note that these values can vary depending on the cell line and experimental conditions.

InhibitorCancer Cell LineIC50 (µM)
This compound BJeLR (HRASV12)0.071[1]
BJeH-LT (without HRASV12)0.272[1]
DRD0.107[1]
RSL3 HCT1164.084[2]
LoVo2.75[2]
HT2912.38[2]
HN30.48[3]
HN3-rslR5.8[3]
FIN56 LN2294.2[4]
U1182.6[4]

Mechanism of Action and Selectivity

A crucial aspect of any pharmacological inhibitor is its specificity for the intended target. This compound, RSL3, and FIN56 exhibit distinct mechanisms of action and selectivity profiles.

This compound is a covalent inhibitor that displays high selectivity for GPX4.[5][6] Unlike other inhibitors with reactive warheads, this compound is a prodrug that requires intracellular metabolic activation to form a reactive nitrile oxide electrophile, which then covalently binds to the active site selenocysteine of GPX4.[7][8] This unique activation mechanism contributes to its lower off-target reactivity compared to other covalent inhibitors.[5] Studies have shown that the cell-killing effects of this compound can be fully rescued by the ferroptosis inhibitor ferrostatin-1, further highlighting its on-target specificity.[9]

RSL3 is another covalent inhibitor that directly targets GPX4.[10] However, it contains a chloroacetamide group, which is a reactive electrophile that can lead to off-target interactions.[9] Research has indicated that RSL3 is a less selective inhibitor compared to this compound and may interact with other selenoproteins, such as thioredoxin reductase 1 (TXNRD1).[11] In some studies, the cytotoxic effects of RSL3 could not be completely rescued by ferrostatin-1, suggesting the involvement of off-target effects in its activity.[9]

FIN56 induces ferroptosis through a dual mechanism. It promotes the degradation of GPX4 protein and also activates squalene synthase, leading to the depletion of the lipophilic antioxidant coenzyme Q10.[6][12] This multi-faceted mechanism distinguishes it from direct covalent inhibitors like this compound and RSL3.

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function and how their effects are measured, the following diagrams illustrate the GPX4 signaling pathway and a general experimental workflow for comparing GPX4 inhibitors.

GPX4_Signaling_Pathway GPX4 Signaling Pathway in Ferroptosis cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors System xc- System xc- Glutamate_ext Glutamate (extracellular) System xc-->Glutamate_ext exports Cysteine Cysteine System xc-->Cysteine imports Lipid Peroxidation Lipid Peroxidation GPX4 GPX4 Lipid Peroxidation->GPX4 reduces Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis induces PUFA Polyunsaturated Fatty Acids PUFA->Lipid Peroxidation Oxidative Stress GSH Glutathione (GSH) GSH->GPX4 GSSG Oxidized Glutathione (GSSG) GPX4->GSSG oxidizes GSH to Lipid Alcohols Lipid Alcohols GPX4->Lipid Alcohols converts to GPX4->Ferroptosis inhibits Cystine_ext Cystine (extracellular) Cystine_ext->System xc- Cysteine->GSH synthesis ML210 ML210 ML210->GPX4 covalently inhibits RSL3 RSL3 RSL3->GPX4 covalently inhibits FIN56 FIN56 FIN56->GPX4 promotes degradation

GPX4 Signaling Pathway and Inhibitor Targets

Experimental_Workflow Experimental Workflow for Comparing GPX4 Inhibitors cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines Inhibitor_Treatment Treat with this compound, RSL3, FIN56 (Dose-response) Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Inhibitor_Treatment->Viability_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Assay (e.g., C11-BODIPY) Inhibitor_Treatment->Lipid_Peroxidation_Assay GPX4_Activity_Assay Direct GPX4 Activity Assay (Cell-free or lysate-based) Inhibitor_Treatment->GPX4_Activity_Assay Western_Blot Western Blot Analysis (GPX4 protein levels) Inhibitor_Treatment->Western_Blot IC50_Determination IC50 Value Calculation Viability_Assay->IC50_Determination Assess_Mechanism Assess Mechanism of Action Lipid_Peroxidation_Assay->Assess_Mechanism GPX4_Activity_Assay->Assess_Mechanism Western_Blot->Assess_Mechanism Compare_Potency Compare Inhibitor Potency IC50_Determination->Compare_Potency

Workflow for GPX4 Inhibitor Comparison

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are protocols for key experiments used to characterize GPX4 inhibitors.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • GPX4 inhibitors (this compound, RSL3, FIN56)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the GPX4 inhibitors in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot the dose-response curve and determine the IC50 value for each inhibitor.

Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay quantifies lipid peroxidation in live cells using a fluorescent probe.

Materials:

  • Cells treated with GPX4 inhibitors

  • C11-BODIPY 581/591 fluorescent probe

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with GPX4 inhibitors at the desired concentrations for a specified time (e.g., 6-24 hours). Include positive (e.g., a known inducer of lipid peroxidation) and negative (vehicle) controls.

  • Prepare a working solution of C11-BODIPY 581/591 (typically 1-5 µM) in PBS or serum-free medium.

  • Harvest the treated cells (e.g., by trypsinization) and wash once with PBS.

  • Resuspend the cell pellet in the C11-BODIPY working solution and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove excess probe.

  • Resuspend the cells in PBS for analysis.

  • Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

Data Analysis:

  • Flow Cytometry: Determine the geometric mean fluorescence intensity for both the green and red channels. Calculate the ratio of green to red fluorescence intensity. Plot the fold change in the green/red fluorescence ratio against the inhibitor concentration.

  • Fluorescence Microscopy: Quantify the fluorescence intensity of the green and red channels for multiple cells in each treatment group. Calculate the ratio of green to red fluorescence intensity.

Protocol 3: Direct GPX4 Activity Assay (Coupled Enzyme Assay)

This in vitro assay directly measures the enzymatic activity of GPX4.

Materials:

  • Recombinant human GPX4 or cell lysate containing GPX4

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • NADPH

  • Glutathione Reductase (GR)

  • Reduced Glutathione (GSH)

  • Lipid hydroperoxide substrate (e.g., cumene hydroperoxide or phosphatidylcholine hydroperoxide)

  • GPX4 inhibitors

  • 96-well UV-transparent plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NADPH, GR, and GSH in a 96-well plate.

  • Add the GPX4 inhibitors at various concentrations to the wells. Include a vehicle control.

  • Add the recombinant GPX4 enzyme or cell lysate to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the lipid hydroperoxide substrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set duration. The oxidation of NADPH by GR during the recycling of GSSG to GSH is proportional to GPX4 activity.

Data Analysis:

  • Calculate the rate of NADPH consumption (decrease in A340 per minute) for each condition.

  • Determine the percentage of GPX4 inhibition by comparing the reaction rates in the presence of the inhibitor to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

The selection of a GPX4 inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and mechanism of action. This compound stands out as a highly selective and potent covalent inhibitor of GPX4 with a unique intracellular activation mechanism that minimizes off-target effects. In contrast, while also a potent inducer of ferroptosis, RSL3 exhibits a broader reactivity profile that may lead to off-target activities. FIN56 offers an alternative mechanism by inducing GPX4 degradation. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate and compare the performance of these and other emerging GPX4 inhibitors, ultimately aiding in the advancement of ferroptosis-based therapeutic strategies.

References

ML-210 versus RSL3: A Comparative Guide to Inducing Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of regulated cell death, ferroptosis, an iron-dependent form of non-apoptotic cell death, has garnered significant attention for its therapeutic potential, particularly in cancer.[1][2][3] Central to the execution of ferroptosis is the accumulation of lipid peroxides to lethal levels.[4][5] Glutathione peroxidase 4 (GPX4) stands as a crucial defender against this process by detoxifying lipid hydroperoxides.[1][2][5] Consequently, inhibiting GPX4 has become a primary strategy for inducing ferroptosis.

This guide provides a detailed comparison of two widely used small molecule inhibitors of GPX4: ML-210 and RSL3. We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for their study.

Mechanism of Action: Targeting the Gatekeeper of Ferroptosis

Both this compound and RSL3 induce ferroptosis by targeting and inactivating GPX4.[1][6][7][8] However, they achieve this through distinct chemical mechanisms.

RSL3 (RAS-selective lethal 3) is a potent and direct inhibitor of GPX4.[1][7] It contains a chloroacetamide moiety that forms a covalent bond with the selenocysteine residue in the active site of GPX4, thereby inactivating the enzyme.[9][10] While effective, studies have shown that RSL3 and other chloroacetamide-based inhibitors can have off-target effects, engaging in covalent interactions with numerous other proteins within the cell.[9] Some research also suggests that RSL3's effects may be broader than just GPX4 inhibition, potentially targeting multiple antioxidant selenoproteins.[11] There is also evidence suggesting RSL3 may not directly inhibit purified GPX4 but instead inhibits thioredoxin reductase 1 (TXNRD1).[12]

This compound , on the other hand, is considered a more selective GPX4 inhibitor.[6][8] It functions as a prodrug, meaning it requires cellular activation to become a potent inhibitor.[9][13] The nitroisoxazole group within this compound is biochemically transformed inside the cell into a reactive nitrile oxide electrophile, which then covalently binds to the GPX4 selenocysteine residue.[13][14] This mechanism of intracellular activation contributes to its higher selectivity, as this compound itself is not overtly reactive.[9][14] Consequently, the cell-killing effects of this compound are more completely rescued by ferroptosis inhibitors like ferrostatin-1 compared to RSL3, suggesting fewer off-target lethal effects.[15]

G Ferroptosis Induction via GPX4 Inhibition cluster_cellular_process Cellular Process ML210 This compound (Prodrug) Activation Cellular Activation ML210->Activation requires RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits Activation->GPX4 inhibits GSSG GSSG GPX4->GSSG Lipid_Peroxides Lipid Peroxides (L-OOH) GPX4->Lipid_Peroxides Lipid_ROS Lipid ROS Accumulation GSH GSH GSH->GPX4 cofactor Lipid_Alcohols Lipid Alcohols (L-OH) Lipid_Peroxides->Lipid_Alcohols GPX4 reduces Lipid_Peroxides->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Simplified signaling pathway of ferroptosis induction by this compound and RSL3.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for this compound and RSL3 based on available data. It is important to note that IC₅₀/EC₅₀ values can vary significantly depending on the cell line and experimental conditions.

ParameterThis compoundRSL3Reference
Target Glutathione Peroxidase 4 (GPX4)Glutathione Peroxidase 4 (GPX4)[6],[7]
Mechanism Covalent inhibitor (prodrug)Covalent inhibitor (direct)[9],[10]
EC₅₀ (GPX4 Inhibition) 30 nMNot consistently reported[6],[8]
IC₅₀ (Cell Viability) 71 nM (BJeLR, HRAS G12V)~100-200 nM in many cell lines[16],[3]
Selectivity Highly selective for GPX4Binds to multiple off-target proteins[9],[15]
Active Moiety Nitroisoxazole (intracellularly converted to nitrile oxide)Chloroacetamide[9],[12]

Experimental Protocols

To aid researchers in the study of this compound and RSL3, detailed protocols for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability following treatment with ferroptosis inducers.[17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and RSL3 (dissolved in DMSO)

  • Ferrostatin-1 (optional, as a rescue agent)

  • 96-well plates

  • MTT or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells overnight (37°C, 5% CO₂) to allow for attachment.

  • Treatment:

    • Prepare serial dilutions of this compound and RSL3 in complete cell culture medium. A typical concentration range to test is 10 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • For rescue experiments, co-treat cells with the inducer and a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1-2 µM).[1]

    • Remove the old medium and add the medium containing the test compounds.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]

  • Reagent Addition: At the end of the treatment period, add MTT or CCK-8 reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 2: Lipid Peroxidation Assay (C11-BODIPY™ 581/591)

This assay quantifies the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using a fluorescent probe.[2][19]

Materials:

  • Treated cells (from Protocol 1 setup, often in 6- or 12-well plates)

  • C11-BODIPY™ 581/591 dye

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound, RSL3, and controls for the desired duration.

  • Dye Loading: Towards the end of the treatment period, add C11-BODIPY™ 581/591 to the cell culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.[17]

  • Cell Harvesting and Washing:

    • Harvest the cells (e.g., by trypsinization).

    • Wash the cells once or twice with ice-cold PBS to remove excess dye.

  • Analysis:

    • Resuspend the cell pellet in PBS.

    • Analyze the cells immediately using a flow cytometer. The dye emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. An increase in the green fluorescence signal indicates lipid peroxidation.[15]

    • Alternatively, visualize the cells under a fluorescence microscope.

Protocol 3: Western Blotting for GPX4

This protocol is used to detect the expression levels of GPX4 protein, which can be modulated by some ferroptosis inducers or serve as a confirmation of target presence.[20][21]

Materials:

  • Treated cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-GPX4)

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody (and a loading control antibody) overnight at 4°C, typically at a 1:1000 dilution in blocking buffer.[22]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify band intensity relative to the loading control.[20]

G Typical Experimental Workflow start Cell Culture treatment Treatment with This compound / RSL3 (Dose-Response) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability lipid_ros Lipid Peroxidation Assay (C11-BODIPY) treatment->lipid_ros western Western Blot (GPX4 Expression) treatment->western end Data Analysis & Comparison viability->end lipid_ros->end western->end

Caption: A typical workflow for comparing the effects of this compound and RSL3.

References

A Comparative Analysis of Ferroptosis Inducers: ML-210 vs. Erastin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Cellular Stress and Drug Discovery

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in both normal physiology and various pathologies, including cancer and neurodegeneration. Consequently, small molecule inducers of ferroptosis are invaluable tools for elucidating its molecular mechanisms and for developing novel therapeutic strategies. This guide provides a detailed comparative analysis of two widely used ferroptosis inducers, ML-210 and erastin, focusing on their distinct mechanisms of action, relative potency, and the experimental protocols used for their characterization.

Mechanism of Action: A Tale of Two Targets

The primary distinction between this compound and erastin lies in their molecular targets within the canonical ferroptosis pathway. Erastin acts upstream by inhibiting the system Xc- cystine/glutamate antiporter, while this compound acts downstream, directly targeting the central regulator of ferroptosis, Glutathione Peroxidase 4 (GPX4).

  • Erastin: As an inhibitor of the system Xc- transporter (composed of SLC7A11 and SLC3A2 subunits), erastin blocks the cellular uptake of cystine.[1][2] Cystine is a crucial precursor for the synthesis of glutathione (GSH), an essential cofactor for GPX4. By depleting intracellular GSH, erastin indirectly inactivates GPX4, leading to an accumulation of toxic lipid reactive oxygen species (ROS) and subsequent cell death.[2][3] Erastin has also been reported to have additional targets, such as the voltage-dependent anion channels (VDACs) on the mitochondrial outer membrane.[4][5]

  • This compound: In contrast, this compound is a highly selective, direct inhibitor of GPX4.[6][7] It functions as a prodrug, undergoing intracellular transformation into a reactive electrophile that covalently binds to the selenocysteine residue within the active site of GPX4, thereby inactivating the enzyme.[8][9][10] This direct inhibition leads to the rapid accumulation of lipid peroxides and the execution of ferroptosis, independent of GSH levels.

Ferroptosis_Induction_Pathways cluster_upstream Upstream Inhibition cluster_downstream Direct Inhibition erastin Erastin slc7a11 System Xc- (SLC7A11) erastin->slc7a11 inhibits gsh Glutathione (GSH) Synthesis slc7a11->gsh Cystine import cystine Extracellular Cystine cystine->slc7a11 gpx4 GPX4 gsh->gpx4 cofactor ml210 This compound ml210->gpx4 inhibits directly lipid_ros Lipid Peroxides (L-OOH) gpx4->lipid_ros reduces ferroptosis Ferroptosis lipid_ros->ferroptosis triggers Experimental_Workflow cluster_setup Experiment Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis seed 1. Seed Cells (e.g., HT-1080 in 96-well plates) incubate1 2. Incubate Overnight (Allow cells to adhere) seed->incubate1 treat 3. Add Compounds (this compound or Erastin at various conc.) incubate1->treat incubate2 4. Incubate for Treatment Period (e.g., 24-48 hours) treat->incubate2 viability Cell Viability (MTT Assay) incubate2->viability lipid_perox Lipid Peroxidation (C11-BODIPY Assay) incubate2->lipid_perox gpx4_act GPX4 Activity (Coupled Enzyme Assay) incubate2->gpx4_act readout 5. Measure Signal (Absorbance or Fluorescence) viability->readout lipid_perox->readout gpx4_act->readout calculate 6. Calculate Results (e.g., % Viability, IC50) readout->calculate

References

Confirming ML-210's Ferroptosis-Inducing Mechanism via Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML-210, a potent inducer of ferroptosis, with alternative methods for triggering this regulated cell death pathway. We delve into the critical role of Glutathione Peroxidase 4 (GPX4) and detail how genetic knockout studies can definitively confirm this compound's mechanism of action. This document offers supporting experimental data, detailed protocols for key experiments, and visual representations of the underlying biological processes to aid in research and development.

Introduction to this compound and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. A key negative regulator of this process is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides.[1] Inhibition of GPX4 has emerged as a promising therapeutic strategy for cancers that are resistant to conventional therapies.[2]

This compound is a small molecule that induces ferroptosis by inhibiting GPX4.[1][2] Interestingly, this compound itself is a pro-drug. Within the cell, it is metabolically converted into an electrophilic intermediate that then covalently binds to and inactivates GPX4.[2][3] This targeted inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

Confirming this compound's Mechanism with GPX4 Genetic Knockouts

Genetic knockout of the GPX4 gene provides the most direct evidence for its essential role in the mechanism of action of this compound. The logic is straightforward: if this compound's primary mode of action is to inhibit GPX4, then cells lacking GPX4 should exhibit a significantly diminished or altered response to the compound.

Expected Outcomes of GPX4 Knockout Studies:
  • Resistance to this compound: Cells with a complete knockout of GPX4 would already have a compromised ability to handle lipid peroxides and may not be viable. However, conditional knockout or knockdown models are often used. In such cases, a reduction in GPX4 expression is expected to confer resistance to this compound, as its primary target is already absent or reduced.

  • Baseline Increase in Ferroptosis Sensitivity: GPX4 knockout cells are inherently more susceptible to ferroptosis from other triggers due to their impaired ability to neutralize lipid peroxides.

  • Validation of Specificity: Comparing the effects of this compound on wild-type versus GPX4 knockout cells allows for the validation of its specificity. If this compound has off-target effects, these would still be present in the knockout cells.

Performance Comparison: this compound vs. Alternative Ferroptosis Inducers

This compound is one of several pharmacological agents known to induce ferroptosis. Understanding its performance relative to other inducers is crucial for experimental design and therapeutic development.

Pharmacological Alternatives
CompoundMechanism of ActionTargetTypical IC50 Range (µM)Key Characteristics
This compound Covalent inhibition of GPX4 (pro-drug)GPX40.1 - 5High selectivity for GPX4; requires intracellular activation.[2][3]
RSL3 Direct covalent inhibition of GPX4GPX40.1 - 2Commonly used tool compound; directly inhibits GPX4 without needing metabolic activation.[4][5][6]
Erastin Inhibition of system Xc- cystine/glutamate antiporterSystem Xc-5 - 10Induces ferroptosis by depleting intracellular glutathione (GSH), a necessary cofactor for GPX4 activity.[4][7]
FIN56 Induces GPX4 degradation and Coenzyme Q10 depletionGPX4, Squalene Synthase0.1 - 0.5Acts through a dual mechanism, making it a potent ferroptosis inducer.[8][9][10]
Non-Pharmacological Alternatives
MethodMechanism of ActionDescription
Glutamate-induced Excitotoxicity Inhibition of system Xc-High extracellular glutamate concentrations can inhibit the cystine/glutamate antiporter, leading to GSH depletion and ferroptosis.[11][12]
Iron Supplementation Increased labile iron poolSupplying cells with excess iron can enhance the Fenton reaction, leading to increased ROS production and lipid peroxidation, thereby sensitizing cells to ferroptosis inducers.[13][14][15]

Experimental Protocols

Generation of GPX4 Knockout Cell Lines via CRISPR/Cas9

This protocol provides a general framework for creating a GPX4 knockout cell line to validate the mechanism of this compound.

Materials:

  • Cancer cell line of interest (e.g., HT-1080, HCT 116)

  • CRISPR/Cas9 plasmid system with a selectable marker (e.g., pX459)

  • GPX4-specific single guide RNAs (sgRNAs)

  • Transfection reagent

  • Puromycin or other selection antibiotic

  • 96-well plates for single-cell cloning

  • DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing service

  • Western blot reagents and anti-GPX4 antibody

Procedure:

  • sgRNA Design and Cloning: Design and clone two or more sgRNAs targeting an early exon of the GPX4 gene into the CRISPR/Cas9 vector.

  • Transfection: Transfect the cancer cell line with the GPX4-targeting CRISPR plasmid using a suitable transfection reagent. Include a control group transfected with a non-targeting sgRNA.

  • Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.

  • Single-Cell Cloning: After selection, seed the surviving cells into 96-well plates at a density of ~0.5 cells/well to isolate single-cell clones.

  • Expansion and Screening: Expand the resulting colonies and screen for GPX4 knockout by Western blot analysis to identify clones with no detectable GPX4 protein.

  • Genotypic Validation: Extract genomic DNA from knockout candidate clones. PCR amplify the targeted region of the GPX4 gene and submit the amplicons for Sanger sequencing to confirm the presence of frameshift-inducing insertions or deletions (indels).

Cell Viability Assay to Compare Ferroptosis Inducers

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and other ferroptosis inducers in both wild-type and GPX4 knockout cells.

Materials:

  • Wild-type and GPX4 knockout cancer cells

  • 96-well cell culture plates

  • This compound, RSL3, Erastin, FIN56 stock solutions in DMSO

  • Cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed both wild-type and GPX4 knockout cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and other ferroptosis inducers in cell culture medium. Add the compounds to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Measurement: Perform the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to each well, incubating for a short period, and then reading the luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the dose-response curves and calculate the IC50 values for each compound in both cell lines.

Visualizing the Pathways and Workflows

Signaling Pathway of this compound Induced Ferroptosis

ML210_Mechanism cluster_cell Cell ML210_ext This compound (extracellular) ML210_int This compound (intracellular) ML210_ext->ML210_int Uptake Metabolite Active Metabolite ML210_int->Metabolite Metabolic Activation GPX4 GPX4 Metabolite->GPX4 Covalent Inhibition Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS Detoxification GSSG GSSG GPX4->GSSG Lipid_OH Lipid Alcohols GPX4->Lipid_OH Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induction Lipid_ROS->Lipid_OH GSH GSH GSH->GPX4

Caption: Mechanism of this compound-induced ferroptosis.

Experimental Workflow for Validating this compound's Mechanism

Experimental_Workflow cluster_knockout GPX4 Knockout Generation cluster_viability Comparative Viability Assay sgRNA_design 1. sgRNA Design & Cloning transfection 2. Transfection sgRNA_design->transfection selection 3. Antibiotic Selection transfection->selection cloning 4. Single-Cell Cloning selection->cloning validation 5. Validation (WB, Sequencing) cloning->validation cell_seeding 1. Seed WT & KO Cells validation->cell_seeding Use validated KO cells treatment 2. Treat with Ferroptosis Inducers cell_seeding->treatment incubation 3. Incubate treatment->incubation assay 4. Viability Assay incubation->assay analysis 5. IC50 Determination assay->analysis Ferroptosis_Inducers cluster_direct Direct GPX4 Inhibition cluster_indirect Indirect GPX4 Inhibition cluster_degradation GPX4 Degradation Ferroptosis Ferroptosis ML210 This compound GPX4 GPX4 ML210->GPX4 RSL3 RSL3 RSL3->GPX4 Erastin Erastin System_Xc System Xc- Erastin->System_Xc Glutamate High Glutamate Glutamate->System_Xc FIN56 FIN56 FIN56->GPX4 Degradation GPX4->Ferroptosis Inhibits GSH GSH System_Xc->GSH Cystine uptake for GSH synthesis GSH->GPX4 Cofactor

References

Unveiling the Selectivity of ML-210 for GPX4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, neuroscience, and immunology, the targeted inhibition of Glutathione Peroxidase 4 (GPX4) has emerged as a promising therapeutic strategy. This enzyme plays a critical role in preventing ferroptosis, a form of iron-dependent programmed cell death. ML-210, a potent and selective inhibitor of GPX4, has garnered significant attention. This guide provides a comprehensive comparison of this compound with other GPX4 inhibitors, supported by experimental data, to validate its selectivity and aid researchers in their experimental design.

Executive Summary

This compound stands out as a highly selective covalent inhibitor of cellular GPX4. Unlike other commonly used GPX4 inhibitors such as RSL3 and ML162, which contain a reactive chloroacetamide group leading to off-target effects, this compound is a prodrug that requires intracellular activation. This unique mechanism of action contributes to its superior selectivity, making it a more precise tool for studying the biological functions of GPX4 and for developing targeted therapies.

Comparative Analysis of GPX4 Inhibitors

The potency and selectivity of GPX4 inhibitors are crucial for their utility in research and therapeutic development. The following table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for this compound and its alternatives. It is important to note that these values can vary depending on the cell line and experimental conditions.

CompoundTargetCell LineIC50/EC50 (µM)Reference
This compound GPX4 BJeLR (HRASV12)0.071[1]
DRD0.107[1]
RSL3GPX4HN30.48[1]
HCT1164.084[1]
ML162GPX4---

Recent studies have indicated that RSL3 and ML162 may not be direct inhibitors of GPX4 but may exert their effects through the inhibition of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1)[2]. In contrast, this compound's mechanism is well-defined, involving its conversion to an active electrophile that covalently binds to the selenocysteine residue in the active site of GPX4[3].

Validating Selectivity: Experimental Approaches

The superior selectivity of this compound for GPX4 has been demonstrated through various advanced experimental techniques, primarily Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify drug-target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. In the case of GPX4 inhibitors, CETSA has revealed a key distinction: while RSL3 and ML162 destabilize GPX4, this compound leads to its stabilization[3]. This suggests different modes of interaction with the protein.

dot

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis start Intact Cells treat Treat with this compound or Alternative Inhibitor start->treat heat Heat to various temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble and precipitated proteins lyse->centrifuge wb Western Blot for GPX4 centrifuge->wb result Determine Thermal Stability Shift wb->result

CETSA Experimental Workflow
Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics technique used to identify the protein targets of small molecules. Competitive ABPP experiments, using alkyne-tagged versions of the inhibitors, have shown that this compound has markedly lower proteome reactivity compared to RSL3 and ML162[3]. This indicates that RSL3 and ML162 interact with a larger number of off-target proteins, while this compound is more specific for GPX4.

dot

ABPP_Workflow cluster_competition Competitive Labeling cluster_labeling Probe Labeling cluster_detection Detection & Analysis proteome Cell Lysate (Proteome) pretreat Pre-incubate with This compound or competitor proteome->pretreat probe Add Alkyne-tagged GPX4 Probe pretreat->probe click Click Chemistry with Reporter Tag (e.g., Biotin) probe->click enrich Avidin Enrichment of Labeled Proteins click->enrich ms LC-MS/MS Proteomics enrich->ms analysis Identify and Quantify Off-Target Proteins ms->analysis

Competitive ABPP Workflow

Mechanism of Action: The Prodrug Advantage

This compound's selectivity is intrinsically linked to its mechanism of action. It is a prodrug that is metabolically activated within the cell to its active form, a nitrile oxide electrophile. This active metabolite then covalently modifies the active site selenocysteine of GPX4, leading to its inhibition.

dot

ML210_Activation cluster_cell Inside the Cell ML210 This compound (Prodrug) JKE1674 JKE-1674 (Intermediate) ML210->JKE1674 Metabolic Activation JKE1777 JKE-1777 (Active Nitrile Oxide) JKE1674->JKE1777 GPX4_inactive Inactive GPX4 JKE1777->GPX4_inactive Covalent Modification

Intracellular Activation of this compound

This intracellular activation is a key differentiator from the chloroacetamide-based inhibitors, which are inherently reactive and can bind to numerous cellular proteins non-specifically.

Experimental Protocols

For researchers wishing to validate the selectivity of this compound or other GPX4 inhibitors, detailed experimental protocols are essential.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Plate cells of interest and grow to 80-90% confluency. Treat cells with the desired concentration of this compound, RSL3, or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble and precipitated protein fractions.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of soluble GPX4 by SDS-PAGE and Western blotting using a GPX4-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble GPX4 as a function of temperature to generate a melting curve. A shift in the melting curve upon inhibitor treatment indicates target engagement.

Competitive Activity-Based Protein Profiling (ABPP) Protocol
  • Proteome Preparation: Prepare cell lysates from the desired cell line.

  • Competitive Incubation: Pre-incubate the proteome with varying concentrations of this compound, RSL3, or a vehicle control for a defined period (e.g., 30 minutes) at room temperature.

  • Probe Labeling: Add an alkyne-functionalized GPX4 probe (e.g., a derivative of a known GPX4 inhibitor) to the pre-incubated lysates and incubate for a specified time (e.g., 1 hour).

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins.

  • Proteomic Analysis: Digest the enriched proteins on-bead (e.g., with trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that were labeled by the probe. A decrease in the signal for a particular protein in the inhibitor-treated samples compared to the control indicates that the inhibitor binds to that protein, thus revealing both on-target and off-target interactions.

Conclusion

The validation of this compound's selectivity for GPX4 is supported by a robust body of experimental evidence. Its unique prodrug mechanism of action minimizes off-target effects, making it a superior tool for investigating the role of GPX4 in health and disease. For researchers, the use of this compound in conjunction with rigorous validation techniques such as CETSA and ABPP will ensure the generation of reliable and interpretable data, ultimately accelerating the development of novel therapeutics targeting the ferroptosis pathway.

References

A Head-to-Head Comparison of ML-210 and its Active Metabolite JKE-1674 in Targeting GPX4-Dependent Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers in oncology and drug development, this document provides a comprehensive comparison of the ferroptosis-inducing agent ML-210 and its principal active metabolite, JKE-1674. This guide synthesizes key experimental findings on their mechanism of action, cellular activity, selectivity, and pharmacokinetic properties, presenting quantitative data in accessible tables and detailing experimental protocols for key assays.

This compound has emerged as a critical tool for studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. It functions by inhibiting glutathione peroxidase 4 (GPX4), an enzyme pivotal for detoxifying lipid hydroperoxides. However, this compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. A crucial step in this activation is its conversion to the α-nitroketoxime metabolite, JKE-1674.[1][2] This guide dissects the similarities and differences between these two compounds to inform experimental design and drug development strategies.

Mechanism of Action: A Two-Step Activation to Inhibit GPX4

This compound's journey to inhibiting GPX4 is a multi-step intracellular process. It is first hydrolyzed to JKE-1674. Subsequently, JKE-1674 undergoes dehydration to form the highly reactive nitrile oxide, JKE-1777.[1] It is this ultimate metabolite, JKE-1777, that covalently modifies the catalytic selenocysteine residue of GPX4, leading to its inactivation.[1] This inactivation of GPX4 disrupts the cellular defense against lipid peroxidation, leading to an accumulation of lipid reactive oxygen species and ultimately, ferroptotic cell death.

It is important to note that neither this compound nor JKE-1674 can directly inhibit purified GPX4 in vitro, highlighting the necessity of the cellular environment for their activation.[1] The instability of JKE-1777 outside of the cellular context makes JKE-1674 a more stable and experimentally tractable intermediate for in vivo studies.[2]

G ML210 This compound (Prodrug) JKE1674 JKE-1674 (α-nitroketoxime) ML210->JKE1674 Intracellular Hydrolysis JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Intracellular Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Ferroptosis Ferroptosis GPX4->Ferroptosis Prevents

Metabolic activation pathway of this compound.

Quantitative Comparison of Biological Activity

Experimental data demonstrates that this compound and JKE-1674 exhibit comparable potency in cellular assays. Their ability to induce cell death and engage with the GPX4 target within cells is virtually indistinguishable.

ParameterThis compoundJKE-1674Reference(s)
Cell Viability (EC50) Comparable to JKE-1674 in LOX-IMVI cellsComparable to this compound in LOX-IMVI cells[3]
GPX4 Target Engagement Induces thermal stabilization of GPX4 in cellsIndistinguishable from this compound in cellular target engagement assays[1][4]
GPX4 Covalent Adduct Forms a +434 Da adduct with cellular GPX4Produces a GPX4 covalent adduct of the same mass as this compound[5][6]

In Vitro and In Vivo Performance

While their cellular activities are similar, JKE-1674 presents potential advantages for in vivo applications due to its improved physicochemical properties.

FeatureThis compoundJKE-1674Reference(s)
In Vitro Activity Potent inducer of ferroptosis in various cancer cell lines.Equipotent to this compound in killing LOX-IMVI cells, an effect completely rescued by ferroptosis inhibitors.[4]
Selectivity Highly selective for GPX4 with fewer off-target effects compared to chloroacetamide inhibitors.Exhibits a proteome-wide reactivity profile similar to this compound.[1][2]
Pharmacokinetics Less suitable for in vivo studies due to potential instability.Orally active and can be detected in the serum of mice after a 50 mg/kg oral dose. More suitable for animal models.[4][7]

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the concentration-dependent effect of this compound and JKE-1674 on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and JKE-1674 in cell culture medium. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Plot the cell viability against the compound concentration and determine the EC50 value using a non-linear regression model.

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Compounds B->C D Incubate for 48-72 hours C->D E Measure Viability (e.g., CellTiter-Glo) D->E F Determine EC50 E->F

Workflow for the cell viability assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of a compound to its target protein within a cellular context.[8]

  • Cell Treatment: Treat intact cells with this compound, JKE-1674, or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction.

  • Western Blotting: Analyze the amount of soluble GPX4 in each sample by Western blotting using a GPX4-specific antibody. A shift in the melting curve of GPX4 in the presence of the compound indicates target engagement.

G A Treat Cells with Compound or Vehicle B Heat Cell Suspension at Various Temperatures A->B C Lyse Cells and Centrifuge B->C D Collect Supernatant (Soluble Proteins) C->D E Analyze Soluble GPX4 by Western Blot D->E F Determine Thermal Stabilization E->F

References

Comparative Validation of ML-210 in Tumor Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel cancer therapeutics, understanding the nuances of ferroptosis induction is critical. ML-210, a potent inducer of this iron-dependent cell death pathway, has emerged as a promising agent. This guide provides a comparative analysis of this compound with other common ferroptosis inducers, supported by experimental data and detailed protocols to aid in the design and interpretation of validation studies.

Performance Comparison of Ferroptosis Inducers

This compound and its analogues are distinguished from other widely used GPX4 inhibitors, such as RSL3 and ML162, by their mechanism of action and selectivity. While all three compounds ultimately lead to the inhibition of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, their cellular interactions differ significantly. The following tables summarize the key characteristics and available quantitative data, primarily from studies on cancer cell lines.

FeatureThis compoundRSL3ML162
Mechanism of Action Pro-drug; intracellularly converted to a reactive nitrile oxide that covalently binds to GPX4's catalytic selenocysteine.[1]Contains a reactive chloroacetamide group that covalently binds to GPX4.Contains a reactive chloroacetamide group that covalently binds to GPX4.
Proteome Reactivity Markedly lower proteome reactivity compared to chloroacetamide-based inhibitors.[1]High chemical reactivity leading to numerous off-target covalent interactions.[1]High chemical reactivity leading to numerous off-target covalent interactions.[1]
Rescue by Ferroptosis Inhibitors Cell-killing activity can be completely rescued by ferroptosis inhibitors like ferrostatin-1.[1]Cell-killing activity is not completely rescued by ferroptosis inhibitors, suggesting off-target effects.[1]Cell-killing activity is not completely rescued by ferroptosis inhibitors, suggesting off-target effects.[1]
Primary Off-Targets Highly abundant proteins (e.g., tubulins) engaged at high concentrations.[1]Other selenoproteins (e.g., SELT, SMG8), Thioredoxin Reductase 1 (TXNRD1).Other selenoproteins, Thioredoxin Reductase 1 (TXNRD1).
Cell Killing Profile Exhibits a similar pattern of cell-killing activity across a broad panel of cancer cell lines to RSL3 and ML162.[1]Broadly effective across many cancer cell lines.Broadly effective across many cancer cell lines.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of ferroptosis induction by GPX4 inhibitors and a typical experimental workflow for their validation.

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PL Polyunsaturated Phospholipids (PL-PUFA) LPO Lipid Peroxidation (PL-PUFA-OOH) PUFA_PL->LPO ROS, Iron LPO->PUFA_PL Reduced to PL-PUFA-OH Ferroptosis Ferroptosis LPO->Ferroptosis GPX4 GPX4 GPX4->LPO Inhibits GSSG Oxidized Glutathione (GSSG) GPX4->GSSG GSH Glutathione (GSH) GSH->GPX4 Cofactor ML210 This compound (Pro-drug) Active_ML210 Active Metabolite ML210->Active_ML210 Intracellular Conversion Active_ML210->GPX4 Inhibits

Ferroptosis induction via GPX4 inhibition by this compound.

experimental_workflow cluster_setup Experimental Setup cluster_assays Validation Assays cluster_analysis Data Analysis Primary_Cells Isolate Primary Tumor Cells Cell_Culture Culture Cells Primary_Cells->Cell_Culture Treatment Treat with Inhibitors (this compound, RSL3, etc.) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Lipid_Pox Lipid Peroxidation Assay (e.g., C11-BODIPY) Treatment->Lipid_Pox Proteomics Off-Target Profiling (Chemoproteomics) Treatment->Proteomics Data_Quant Quantify Results (IC50, Fluorescence, etc.) Viability->Data_Quant Lipid_Pox->Data_Quant Proteomics->Data_Quant Comparison Compare Efficacy and Selectivity Data_Quant->Comparison

Workflow for comparative validation of GPX4 inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and other ferroptosis inducers. These protocols are generalized and may require optimization for specific primary tumor cell types.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary tumor cells

  • Appropriate cell culture medium

  • 96-well plates

  • This compound, RSL3, ML162, and other compounds of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Protocol:

  • Cell Seeding: Seed primary tumor cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.

Lipid Peroxidation Assay (using C11-BODIPY 581/591)

This assay detects lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Primary tumor cells

  • This compound and other inhibitors

  • C11-BODIPY 581/591 probe

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Treatment: Culture and treat cells with the inhibitors as described in the cell viability assay. A positive control for ferroptosis (e.g., a known inducer) and a negative control (vehicle) should be included.

  • Probe Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with PBS to remove excess probe.

  • Imaging/Analysis:

    • Microscopy: Image the cells using a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

    • Flow Cytometry: Harvest the cells and analyze the shift in fluorescence using a flow cytometer.

  • Data Quantification: Quantify the green fluorescence intensity as a measure of lipid peroxidation.

Cellular Proteome Reactivity Profiling (Chemoproteomics)

This advanced technique identifies the cellular targets and off-targets of covalent inhibitors.

Materials:

  • Alkyne-tagged versions of this compound, RSL3, and ML162

  • Primary tumor cells

  • Lysis buffer

  • Biotin-azide and click chemistry reagents

  • Streptavidin beads

  • Mass spectrometer

Protocol:

  • Probe Treatment: Treat primary tumor cells with the alkyne-tagged inhibitor probes for a specified time.

  • Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.

  • Click Chemistry: Perform a click chemistry reaction to attach a biotin-azide tag to the alkyne-tagged proteins that have been covalently modified by the inhibitor.

  • Protein Enrichment: Use streptavidin beads to pull down the biotin-tagged proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound by the inhibitor.

  • Data Analysis: Compare the proteins pulled down by each inhibitor to identify on-target (GPX4) and off-target interactions. Competitive profiling, where cells are co-treated with the untagged inhibitor, can be used to confirm the specificity of the probe.

Conclusion

The available evidence strongly suggests that this compound is a more selective inhibitor of GPX4 compared to chloroacetamide-based inhibitors like RSL3 and ML162. Its unique mechanism of intracellular activation contributes to its reduced off-target profile, making it a valuable tool for studying ferroptosis and a promising candidate for further therapeutic development. While much of the detailed comparative data has been generated in cancer cell lines, the provided protocols offer a robust framework for validating the efficacy and specificity of this compound in primary tumor cells, a crucial step in its translational journey.

References

A Comparative Review of Ferroptosis Inducers: ML-210 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue, particularly in oncology. A diverse array of small molecules, known as ferroptosis inducers, have been identified, each with distinct mechanisms of action. This guide provides a comparative analysis of key ferroptosis inducers, with a special focus on ML-210, to aid researchers in selecting the appropriate tool for their specific experimental needs. We will delve into their mechanisms, potency, and provide standardized protocols for their evaluation.

Mechanisms of Action: A Tale of Two Pathways

Ferroptosis inducers can be broadly categorized based on their primary molecular targets, which ultimately lead to the inactivation of the key enzyme Glutathione Peroxidase 4 (GPX4). GPX4 is responsible for detoxifying lipid peroxides, and its inhibition is a central event in the execution of ferroptosis.

Class I: System Xc- Inhibitors

This class of inducers, which includes erastin and the clinically approved multi-kinase inhibitor sorafenib , targets the cystine/glutamate antiporter (System Xc-).[1][2] By inhibiting this transporter, they block the cellular uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[1] The resulting depletion of GSH compromises the function of GPX4, leading to an accumulation of lethal lipid reactive oxygen species (ROS).[1]

Class II: Direct GPX4 Inhibitors

These compounds, such as RSL3 and This compound , directly and covalently bind to the active site of GPX4, thereby inactivating the enzyme.[3][4] this compound is a pro-drug that undergoes intracellular transformation into a reactive electrophile that covalently modifies GPX4.[3] This direct inhibition leads to a rapid and potent induction of ferroptosis.

Class III: GPX4 Degraders

A third class of inducers, exemplified by FIN56 , promotes the degradation of the GPX4 protein.[5] This leads to a reduction in the cellular levels of the enzyme, thereby sensitizing cells to ferroptosis.

Quantitative Comparison of Ferroptosis Inducers

The potency of ferroptosis inducers can vary significantly depending on the specific compound, the cancer cell line, and the experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in reducing cell viability. The following table summarizes the reported IC50 values for this compound and other key inducers across various cancer cell lines.

InducerCancer Cell LineIC50 (µM)Treatment Duration (h)Reference
This compound BJeLR (Fibrosarcoma)0.058N/A[6]
NCI-60 PanelVariesN/A[5]
Erastin HeLa (Cervical Cancer)~3.5N/A[7]
NCI-H1975 (Lung Cancer)~5N/A[7]
MM.1S (Multiple Myeloma)~15N/A[8]
RPMI8226 (Multiple Myeloma)~10N/A[8]
HGC-27 (Gastric Cancer)14.39N/A[9]
MDA-MB-231 (Breast Cancer)40.6324[3]
MCF-7 (Breast Cancer)8024[10]
RSL3 HN3 (Head and Neck Cancer)0.4872[1]
HN3-rslR (Resistant)5.872[1]
HCT116 (Colorectal Cancer)4.08424[2]
LoVo (Colorectal Cancer)2.7524[2]
HT29 (Colorectal Cancer)12.3824[2]
Luminal Breast Cancer (6/9 lines)< 272[11]
NSCLC (sensitive lines)0.059 - 0.18248[12]
Sorafenib HepG2 (Liver Cancer)3.148[13]
Huh7 (Liver Cancer)N/A48[13]
FIN56 LN229 (Glioblastoma)4.224[14]
U118 (Glioblastoma)2.624[14]
A549 (Cisplatin-Resistant Lung Cancer)12.7148[15]
HFF (Normal Fibroblasts)24.9748[15]
HT-29 (Colorectal Cancer)N/AN/A[16]
Caco-2 (Colorectal Cancer)N/AN/A[16]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways initiated by different classes of ferroptosis inducers.

Caption: Signaling pathways of different classes of ferroptosis inducers.

G Experimental Workflow for Evaluating Ferroptosis Inducers cluster_assays Assess Ferroptosis Hallmarks Start Start Cell_Culture Seed Cancer Cells Start->Cell_Culture Treatment Treat with Ferroptosis Inducer (e.g., this compound) +/- Inhibitor (e.g., Ferrostatin-1) Cell_Culture->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability Cell Viability Assay (MTT, CellTiter-Glo) Incubation->Viability Lipid_ROS Lipid Peroxidation Assay (C11-BODIPY) Incubation->Lipid_ROS GPX4_Activity GPX4 Activity Assay Incubation->GPX4_Activity Data_Analysis Data Analysis and IC50 Determination Viability->Data_Analysis Lipid_ROS->Data_Analysis GPX4_Activity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for assessing ferroptosis inducers.

G Logical Comparison of Ferroptosis Inducers cluster_indirect Indirect GPX4 Inactivation cluster_direct Direct GPX4 Targeting Ferroptosis_Inducers Ferroptosis Inducers SystemXc_Inhibitors System Xc- Inhibitors Ferroptosis_Inducers->SystemXc_Inhibitors Direct_Inhibitors Direct GPX4 Inhibitors Ferroptosis_Inducers->Direct_Inhibitors GPX4_Degraders GPX4 Degraders Ferroptosis_Inducers->GPX4_Degraders Erastin Erastin SystemXc_Inhibitors->Erastin Sorafenib Sorafenib SystemXc_Inhibitors->Sorafenib RSL3 RSL3 Direct_Inhibitors->RSL3 This compound This compound Direct_Inhibitors->this compound FIN56 FIN56 GPX4_Degraders->FIN56

Caption: Classification of ferroptosis inducers based on their mechanism.

Detailed Experimental Protocols

To ensure reproducibility and consistency in research, detailed and standardized protocols are essential. The following are step-by-step methodologies for key experiments used to characterize ferroptosis inducers.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of ferroptosis inducers.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ferroptosis inducer (e.g., this compound)

  • Ferrostatin-1 (ferroptosis inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the ferroptosis inducer in culture medium. For a rescue experiment, prepare solutions containing the inducer with and without a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1). Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The rescue of cell death by Ferrostatin-1 is a key indicator of ferroptosis.

Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.

Materials:

  • Treated cells

  • C11-BODIPY 581/591 dye (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the ferroptosis inducer for the desired duration in a suitable culture vessel (e.g., 6-well plate).

  • Dye Loading: At the end of the treatment, add C11-BODIPY 581/591 to the cell culture medium to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.

  • Cell Harvesting and Washing: Harvest the cells (e.g., by trypsinization) and wash them twice with PBS.

  • Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry or fluorescence microscopy. The C11-BODIPY probe fluoresces red in its reduced state and shifts to green upon oxidation. An increase in the green fluorescence intensity indicates lipid peroxidation.

Protocol 3: GPX4 Activity Assay

This assay measures the enzymatic activity of GPX4 in cell lysates.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • GPX4 activity assay kit (commercial kits are available)

  • Bradford protein assay reagent

  • Microplate reader

Procedure:

  • Cell Lysis: Treat cells with the ferroptosis inducer for the desired time. Wash the cells with cold PBS and lyse them in lysis buffer on ice.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using the Bradford assay.

  • GPX4 Activity Measurement: Follow the manufacturer's protocol for the specific GPX4 activity assay kit. Typically, this involves adding the cell lysate to a reaction mixture containing necessary substrates and cofactors.

  • Data Analysis: Measure the change in absorbance or fluorescence over time using a microplate reader. Normalize the GPX4 activity to the total protein concentration of the lysate.

Conclusion

The study of ferroptosis is a rapidly evolving field with significant therapeutic potential. Understanding the distinct mechanisms and potencies of various inducers, such as the direct GPX4 inhibitor this compound and the System Xc- inhibitor erastin, is crucial for designing and interpreting experiments. The data and protocols presented in this guide provide a framework for the comparative analysis of these valuable research tools, ultimately facilitating the development of novel anti-cancer strategies targeting the ferroptosis pathway.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ML-210

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of ML-210, a selective and covalent glutathione peroxidase 4 (GPX4) inhibitor.[1][2][3] Adherence to these procedures is critical for personnel safety and environmental compliance.

Important Note: As with many novel research compounds, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound may not be readily available. Therefore, it is crucial to treat this compound as a potentially hazardous chemical of unknown toxicity and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[4] The following procedures are based on established best practices for the handling and disposal of new or uncharacterized small molecule inhibitors in a laboratory setting.[4]

This compound Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C22H20Cl2N4O4
Molecular Weight 475.32 g/mol [1][5]
CAS Number 1360705-96-9[1][5]
Appearance Yellow Solid[1]
Purity ≥98%[5]
Solubility in DMSO Up to 50 mM[5]
Storage (Powder) -20°C for 3 years[1]
Storage (In Solvent) -80°C for 1 year[1]

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic process for the safe disposal of this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to wear appropriate personal protective equipment to minimize exposure. This includes, but is not limited to:

  • Safety goggles or a face shield

  • A lab coat

  • Chemically resistant gloves[4]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: All solid materials contaminated with this compound, such as weigh paper, pipette tips, tubes, and gloves, must be collected in a designated hazardous solid chemical waste container.[4] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Liquid Waste: Any residual this compound powder or unused stock solutions should be disposed of as liquid hazardous waste.[4] Collect this waste in a compatible, leak-proof container that is clearly labeled "Hazardous Waste" and specifies the contents, including "this compound" and any solvents used.

  • Sharps: Needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste. Do not dispose of these in regular sharps containers intended for biohazardous waste.

Step 3: Waste Container Management

Proper management of waste containers in the laboratory is essential for safety and compliance.

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name(s) of the contents, and any associated hazards.[6]

  • Closure: Keep waste containers tightly closed except when adding waste.[7]

  • Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be away from general lab traffic and have secondary containment to capture any potential leaks.[6]

Step 4: Arranging for Disposal

Under no circumstances should this compound or any hazardous chemical be disposed of down the drain or in the regular trash.[4]

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department.[4] Provide them with all available information about the compound.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request.

Experimental Protocols

As this document pertains to the disposal of this compound, detailed methodologies for specific experiments are not applicable. The primary "protocol" is the step-by-step disposal procedure outlined above.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of a novel research chemical like this compound.

ML210_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound requires disposal ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid Collect in labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in labeled hazardous liquid waste container liquid_waste->collect_liquid collect_sharps Collect in labeled hazardous sharps container sharps_waste->collect_sharps store_waste Store waste container in a designated Satellite Accumulation Area (SAA) with secondary containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact Institutional EHS for waste pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ML-210

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of ML-210 (CAS 1360705-96-9), a selective and covalent glutathione peroxidase 4 (GPX4) inhibitor used in cancer research to induce ferroptosis. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE) for this compound

Proper personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or airborne particles of this compound.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Impervious laboratory coat or clothingProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory NIOSH-approved respiratorRecommended when handling the powder form to avoid inhalation of dust and aerosols.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps from preparation to cleanup.

ML210_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Ventilated Hood prep_ppe->prep_setup prep_weigh Weigh this compound Powder prep_setup->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_conduct Conduct Experiment Following Protocol prep_dissolve->exp_conduct cleanup_decon Decontaminate Surfaces and Equipment exp_conduct->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

This compound Handling and Disposal Workflow

Hazard and Safety Information

A thorough understanding of the hazards associated with this compound is crucial for safe handling.

Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][2]
Aquatic Hazard (Long-term) Category 4: May cause long-lasting harmful effects to aquatic life.[1]
Primary Routes of Exposure Ingestion, inhalation, skin and eye contact.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Hazardous Decomposition Products Under fire conditions, may decompose and emit toxic fumes.[1]

Emergency Procedures and First Aid

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[1]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

Storage and Disposal Plan

Proper storage and disposal are essential for safety and environmental protection.

Storage

This compound should be stored in a tightly sealed container in a dry and well-ventilated area.[3] For long-term stability, storage at -20°C is recommended.[1]

Disposal

All waste materials contaminated with this compound, including empty containers, unused product, and contaminated PPE, must be disposed of as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not allow the product to enter drains or watercourses.[1]

Experimental Protocol Considerations

When designing experiments involving this compound, consider the following:

  • Solubility: this compound is soluble in DMSO. Prepare stock solutions in a chemical fume hood.

  • Stability: The compound is stable under recommended storage conditions.[1] Avoid exposure to incompatible materials.

  • Cell Culture: When treating cells with this compound, ensure all manipulations are performed in a biological safety cabinet to maintain sterility and prevent aerosol generation.

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their critical work to advance cancer therapy.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.